N-(10-Carboxydecanyl)maleamideic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c17-13(10-11-15(20)21)16-12-8-6-4-2-1-3-5-7-9-14(18)19/h10-11H,1-9,12H2,(H,16,17)(H,18,19)(H,20,21)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCDQINXWHUEN-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCNC(=O)/C=C\C(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(10-Carboxydecanyl)maleamideic acid stands as a significant bifunctional molecule, uniquely possessing both a terminal carboxylic acid and a reactive maleamic acid moiety. This dual functionality paves the way for its application as a versatile linker and building block in the fields of bioconjugation, polymer chemistry, and drug delivery. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an insightful discussion of its potential applications, grounded in the established chemistry of maleamic acids and long-chain carboxylic acids.
Molecular Overview
N-(10-Carboxydecanyl)maleamideic acid (CAS No. 57079-16-0) is a C15 organic compound featuring a long aliphatic chain that imparts hydrophobicity, a terminal carboxylic acid for various conjugation chemistries, and a maleamic acid group that offers unique reactivity, including pH-sensitive hydrolysis and the potential for cyclization to a maleimide.[1][]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid[] |
| CAS Number | 57079-16-0[1] |
| Molecular Formula | C₁₅H₂₅NO₅[] |
| Molecular Weight | 315.36 g/mol |
| Canonical SMILES | C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O[] |
| InChI Key | RSFCDQINXWHUEN-KHPPLWFESA-N[] |
Synthesis of N-(10-Carboxydecanyl)maleamideic Acid
The primary route for the synthesis of N-(10-Carboxydecanyl)maleamideic acid is the nucleophilic ring-opening of maleic anhydride by the primary amine of 11-aminoundecanoic acid. This reaction is a classic example of acylation and is typically carried out under mild conditions.
Reaction Mechanism
The synthesis proceeds via the attack of the lone pair of electrons on the nitrogen atom of 11-aminoundecanoic acid on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the maleamic acid product.
Caption: Synthesis of N-(10-Carboxydecanyl)maleamideic Acid.
Experimental Protocol
Materials:
-
11-aminoundecanoic acid
-
Maleic anhydride
-
Anhydrous solvent (e.g., Dioxane, Acetic Acid, or Tetrahydrofuran)[4][5]
Procedure:
-
Dissolve 11-aminoundecanoic acid in the chosen anhydrous solvent. The long alkyl chain may necessitate gentle heating to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in the same solvent.
-
Slowly add the maleic anhydride solution to the 11-aminoundecanoic acid solution with constant stirring at a controlled temperature, typically between 0-25°C to manage the exothermic reaction.[4]
-
Continue stirring the reaction mixture for a period of 2 to 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution, or the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid, which would compete with the desired reaction.[6]
-
Controlled Temperature: The reaction is often initiated at a low temperature to control the exothermicity and prevent side reactions.
-
Equimolar Reactants: Using a 1:1 molar ratio of reactants ensures the formation of the desired maleamic acid without an excess of either starting material, which would complicate purification.
Physicochemical Properties
Specific experimental data for N-(10-Carboxydecanyl)maleamideic acid is limited. However, its properties can be inferred from its structure and the known characteristics of long-chain carboxylic acids and maleamic acids.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on the appearance of similar long-chain carboxylic acids and maleamic acids.[] |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100°C. | The long alkyl chain and hydrogen bonding capabilities of the carboxylic acid and amide groups contribute to a stable crystalline lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The long hydrophobic decanyl chain will limit water solubility, while the polar carboxylic acid and amide groups will allow for dissolution in polar organic solvents.[7][8][9] |
| pKa | Two pKa values are expected: one for the terminal carboxylic acid (around 4-5) and one for the maleamic acid carboxyl group (around 3-4). | The pKa of long-chain carboxylic acids is typically in the range of 4-5. The maleamic acid carboxyl group is expected to be more acidic due to the electron-withdrawing effect of the adjacent amide and double bond. |
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy:
-
O-H stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.[10]
-
C=O stretch (Carboxylic Acid and Amide): Strong absorptions around 1700-1730 cm⁻¹ (acid) and 1640-1680 cm⁻¹ (amide I band).[5]
-
N-H stretch (Amide): A peak around 3300 cm⁻¹.
-
C-H stretch (Alkyl Chain): Sharp peaks around 2850-2960 cm⁻¹.
¹H NMR Spectroscopy:
-
Carboxylic Acid Protons: Two broad singlets, one for each -COOH group, expected to be downfield (>10 ppm).[10]
-
Olefinic Protons (-CH=CH-): Two doublets in the range of 6.0-6.5 ppm.
-
Alkyl Chain Protons: A complex series of multiplets between 1.2-3.5 ppm. The protons alpha to the nitrogen and the terminal carboxylic acid will be the most downfield within this range.[11][12][13]
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon are expected in the 165-180 ppm region.[10]
-
Olefinic Carbons: Peaks for the C=C double bond carbons will appear around 130-140 ppm.
-
Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm).
Chemical Reactivity and Stability
The reactivity of N-(10-Carboxydecanyl)maleamideic acid is dictated by its three key functional components: the terminal carboxylic acid, the maleamic acid moiety, and the long alkyl chain.
Reactivity of the Carboxylic Acid Groups
Both the terminal and the maleamic acid carboxyl groups can undergo standard carboxylic acid reactions, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Bond Formation: Coupling with primary or secondary amines using activating agents like carbodiimides (e.g., EDC).[14][15] This is a cornerstone for its use in bioconjugation.
Reactivity of the Maleamic Acid Moiety
The maleamic acid group exhibits unique reactivity:
-
pH-Dependent Hydrolysis: Maleamic acids are known to be labile under acidic conditions, hydrolyzing back to the parent amine (11-aminoundecanoic acid) and maleic anhydride.[16][17] This property is of significant interest for designing acid-cleavable linkers in drug delivery systems.[18]
-
Cyclization to Maleimide: Under dehydrating conditions (e.g., acetic anhydride and sodium acetate), the maleamic acid can undergo intramolecular cyclization to form the corresponding N-(10-Carboxydecanyl)maleimide. The maleimide group is a highly reactive Michael acceptor, readily forming stable thioether bonds with thiols, a common strategy in bioconjugation.[]
-
Reversible Transamidation: Maleamic acids can participate in reversible transamidation reactions under mild conditions, allowing for dynamic covalent chemistry applications.[1]
Caption: Key reactions of the maleamic acid moiety.
Potential Applications
The bifunctional nature of N-(10-Carboxydecanyl)maleamideic acid makes it a valuable tool for researchers and drug development professionals.
Bioconjugation and Drug Delivery
-
As a Linker: The terminal carboxylic acid can be conjugated to a targeting moiety (e.g., an antibody or peptide), while the maleamic acid can be used to attach a therapeutic agent.[19] The pH-sensitive nature of the maleamic acid linkage offers a mechanism for drug release in the acidic environment of endosomes or lysosomes.[17][18]
-
Precursor to Maleimide Linkers: Following cyclization to the maleimide, the molecule can be used in thiol-maleimide conjugation, one of the most common methods for attaching drugs or labels to proteins and antibodies.[]
Polymer and Materials Science
-
Monomer for Functional Polymers: The molecule can be polymerized through either its carboxylic acid or maleamic acid functionalities to create polymers with pendant reactive groups. The long alkyl chain can influence the polymer's physical properties, such as its hydrophobicity and self-assembly behavior.[4][6][20][21]
-
Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, while the maleamic acid group can be used for subsequent functionalization.
Conclusion
N-(10-Carboxydecanyl)maleamideic acid is a molecule with significant potential, stemming from its well-defined bifunctional architecture. While specific experimental data is not extensively published, its chemical behavior can be reliably predicted based on the established chemistry of its constituent functional groups. Its synthesis is straightforward, and its dual reactivity opens up a wide range of applications in bioconjugation, drug delivery, and materials science. As the demand for sophisticated molecular tools in these fields continues to grow, N-(10-Carboxydecanyl)maleamideic acid is poised to be a valuable asset for innovation.
References
-
Stability of the maleamic acid conjugates with C-2 and aryl linkers... - ResearchGate. (n.d.). Retrieved from [Link]
-
A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - PubMed. (2017). Retrieved from [Link]
-
Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks. (2025). Retrieved from [Link]
-
Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - NIH. (n.d.). Retrieved from [Link]
-
Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents. (n.d.).
-
SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - NIH. (n.d.). Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (2025). Retrieved from [Link]
-
U.S. National Patent Classifications Used by CAS - CAS.org. (n.d.). Retrieved from [Link]
-
Synthesis of water-soluble maleamic acid polymer functionalized with aldehyde groups for paper sizing - ResearchGate. (2025). Retrieved from [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). Retrieved from [Link]
-
How Does Long Chain Branching Affect Polymer Properties? - Chemistry For Everyone. (2025). Retrieved from [Link]
-
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - MDPI. (n.d.). Retrieved from [Link]
-
The Effect of α-Olefin–Maleic Anhydride Copolymer on the Rheological and Crystalline Properties and Microcellular Foaming Behavior of Polyamide 6 - PMC - NIH. (2023). Retrieved from [Link]
-
Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022). Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PubMed Central. (n.d.). Retrieved from [Link]
-
Solubility of decanedioic acid in binary solvent mixtures | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. (2021). Retrieved from [Link]
-
Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (n.d.). Retrieved from [Link]
-
MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR - YouTube. (2023). Retrieved from [Link]
Sources
- 1. N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0 [amp.chemicalbook.com]
- 4. Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effect of α-Olefin–Maleic Anhydride Copolymer on the Rheological and Crystalline Properties and Microcellular Foaming Behavior of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. US9057079B2 - Expression elements - Google Patents [patents.google.com]
- 17. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Poly(styrene- co -maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02035B [pubs.rsc.org]
- 21. youtube.com [youtube.com]
Aqueous Solubility Profile of N-(10-Carboxydecanyl)maleamideic Acid: A Methodological Approach
An In-depth Technical Guide for the Research Scientist
Abstract
N-(10-Carboxydecanyl)maleamideic Acid is an amphiphilic molecule featuring a terminal carboxylic acid, a ten-carbon aliphatic chain, and a maleamideic acid moiety. This unique structure presents significant challenges and opportunities for its application in bioconjugation and drug delivery systems, where aqueous solubility is a critical parameter. This guide provides a comprehensive, first-principles-based framework for researchers to accurately determine and understand the aqueous solubility of this molecule. We move beyond simple data provision to establish a robust experimental methodology, explaining the causal relationships between molecular structure, pH, and solubility. This document serves as a practical protocol and a theoretical treatise for scientists working with long-chain functionalized molecules.
Introduction: Chemical Structure and Its Implications for Solubility
N-(10-Carboxydecanyl)maleamideic Acid is characterized by three key functional domains that dictate its physicochemical behavior:
-
A Hydrophobic Decanyl Chain: The ten-carbon saturated chain -(CH₂)₁₀- is strongly hydrophobic and is the primary driver for the molecule's low intrinsic solubility in water.
-
A Terminal Carboxylic Acid: The -COOH group at one end is a weak acid.
-
A Maleamideic Acid Moiety: This group, formed from the hydrolysis of a maleimide precursor, contains a second carboxylic acid and an amide linkage.
The solubility of this molecule in an aqueous buffer is therefore not a single value but a function of pH. The two carboxylic acid groups can be deprotonated to form carboxylates (-COO⁻), significantly increasing the molecule's polarity and its interaction with water. Understanding the interplay between the hydrophobic chain and the pH-dependent ionization of the two acidic functional groups is paramount for any formulation or reaction design.
Theoretical Framework: The Henderson-Hasselbalch Equation in Action
The solubility of N-(10-Carboxydecanyl)maleamideic Acid is governed by the equilibrium between its un-ionized, less soluble form and its ionized, more soluble salt forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation. Since there are two acidic protons, we must consider two distinct pKa values: pKa₁ for the terminal carboxylic acid and pKa₂ for the carboxylic acid on the maleamideic acid moiety.
The intrinsic solubility (S₀) refers to the solubility of the fully protonated, un-ionized species. As the pH of the buffer increases above the pKa values, the carboxylic acid groups deprotonate, and the overall solubility (S) increases. The total solubility at a given pH can be approximated by the sum of the intrinsic solubility and the concentration of the ionized species.
Below is a diagram illustrating the pH-dependent ionization states of the molecule, which is central to its solubility profile.
Figure 1: pH-Dependent Ionization States of N-(10-Carboxydecanyl)maleamideic Acid.
Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method
This section details a robust, self-validating protocol for determining the solubility of N-(10-Carboxydecanyl)maleamideic Acid across a physiologically and chemically relevant pH range. The shake-flask method, as recommended by OECD Guidelines, is a reliable approach for determining the saturation solubility of a compound.
Materials and Reagents
-
N-(10-Carboxydecanyl)maleamideic Acid (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, for mobile phase
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Analytical balance
-
pH meter, calibrated
-
Incubating shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Experimental Workflow
The following diagram outlines the critical steps of the experimental procedure.
Figure 2: Experimental Workflow for Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Buffer Solutions: Prepare a series of buffers spanning a range of pH values (e.g., from pH 4.0 to 8.0). A citrate-phosphate buffer is suitable for covering the lower end of this range, while a phosphate buffer can be used for the neutral and slightly alkaline range. Verify the final pH of each buffer solution with a calibrated pH meter.
-
Sample Preparation: To a series of glass vials, add a pre-weighed amount of N-(10-Carboxydecanyl)maleamideic Acid. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed. For example, start with 5-10 mg of solid per 1 mL of buffer.
-
Equilibration: Add 1 mL of each prepared buffer to the corresponding vials containing the solid. Cap the vials tightly and place them in an incubating shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation and Filtration: After incubation, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particulates, which would artificially inflate the solubility measurement, it is critical to filter the supernatant. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Quantification via HPLC:
-
Standard Curve: Prepare a set of calibration standards of N-(10-Carboxydecanyl)maleamideic Acid of known concentrations in the mobile phase.
-
Analysis: Analyze the filtered samples by reverse-phase HPLC using a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. Detection at a wavelength where the maleimide or carboxylate chromophore absorbs (e.g., ~220 nm) is appropriate.
-
Calculation: Determine the concentration of the compound in your filtered samples by comparing the peak area to the standard curve. Remember to account for any dilution steps.
-
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table, allowing for easy comparison across different pH conditions.
Table 1: Solubility of N-(10-Carboxydecanyl)maleamideic Acid in Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (mg/mL) | Solubility (mM) |
| Citrate-Phosphate | 4.0 | Experimental Value | Calculated Value |
| Citrate-Phosphate | 5.0 | Experimental Value | Calculated Value |
| Citrate-Phosphate | 6.0 | Experimental Value | Calculated Value |
| Phosphate | 7.0 | Experimental Value | Calculated Value |
| Phosphate (PBS) | 7.4 | Experimental Value | Calculated Value |
| Phosphate | 8.0 | Experimental Value | Calculated Value |
Interpretation: It is expected that the solubility will be very low at pH 4.0, where the molecule is largely in its fully protonated, neutral form. As the pH increases past the first pKa (likely around 4-5), the solubility should show a significant increase. A second, more pronounced increase is expected as the pH moves past the second pKa, resulting in the highly soluble dicarboxylate species dominating the solution. This pH-dependent solubility profile is a critical consideration for any application, from designing bioconjugation reaction conditions to formulating the compound for in-vivo studies.
Conclusion and Best Practices
This guide provides a foundational methodology for researchers to determine the aqueous solubility of N-(10-Carboxydecanyl)maleamideic Acid. The key to accurate and reproducible results lies in careful experimental execution, particularly in ensuring that equilibrium is reached and that undissolved solids are completely removed before analysis. By understanding the relationship between pH and ionization as outlined here, scientists can rationally design buffers and formulation strategies to achieve the desired concentration for their specific applications, ensuring the success of their research and development efforts.
References
A Technical Guide to the Applications of N-(10-Carboxydecanyl)maleamideic Acid: A Heterobifunctional Crosslinking Workhorse
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Bridge
In the intricate world of bioconjugation and advanced materials, the ability to selectively link different molecular entities is paramount. Heterobifunctional crosslinkers are the master keys to this challenge, providing a molecular bridge with two distinct reactive ends, each designed to target a specific functional group.[][2][3] N-(10-Carboxydecanyl)maleamideic Acid is a prime example of such a reagent, engineered for precision and versatility.
This guide provides an in-depth exploration of N-(10-Carboxydecanyl)maleamideic Acid, delving into its core chemical principles, its diverse applications in research and therapeutics, and the practical methodologies required for its successful implementation. While literature on this specific molecule is focused, its utility is best understood through the extensive applications of its constituent reactive moieties: the thiol-reactive maleimide and the amine-reactive carboxylic acid.
At its core, N-(10-Carboxydecanyl)maleamideic Acid possesses three key features:
-
A Maleimide Group: An electrophilic compound that exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[4][5]
-
A Terminal Carboxylic Acid: A versatile handle that, upon activation, readily reacts with primary amines, such as those on lysine residues of proteins or on functionalized surfaces.[6][7]
-
A 10-Carbon Aliphatic Linker: A long, flexible spacer that separates the two reactive ends, providing critical spatial separation to minimize steric hindrance and maintain the biological activity of the conjugated molecules.
This unique architecture makes it an invaluable tool for creating precisely defined molecular conjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles for targeted drug delivery.[][9][10]
Core Chemistry and Reaction Mechanisms
Understanding the reactivity of each end of the linker is crucial for designing successful conjugation strategies. The process is typically a sequential, two-step reaction that leverages the orthogonal reactivity of the maleimide and carboxylic acid groups.[3]
Pillar 1: The Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed and specificity under mild physiological conditions.[11][12]
-
Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[5][10] The reaction is most efficient and specific at a pH range of 6.5-7.5.[12][13] At higher pH (>8.5), the maleimide can also react with amines, and the rate of hydrolysis of the maleimide ring increases, rendering it non-reactive.[12]
-
Causality in Experimental Design: The high selectivity for thiols allows for the site-specific modification of proteins at cysteine residues.[4] Since many proteins contain disulfide bridges which are unreactive, a pre-reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to free up the sulfhydryl groups for conjugation.[4][14] Buffers should be degassed and free of thiols (e.g., avoid DTT) to prevent side reactions and re-oxidation of cysteines.[4][5]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Pillar 2: The Carboxylic Acid-Amine Conjugation
The carboxylic acid end provides the second point of attachment, typically targeting primary amines. This reaction requires an activation step to convert the carboxyl group into a more reactive species.
-
Mechanism: The most common and robust activation method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][15]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[16][17]
-
Stabilization: NHS rapidly reacts with this intermediate to form a semi-stable, amine-reactive NHS ester. This two-step process improves efficiency and minimizes side reactions like hydrolysis.[6][7]
-
Conjugation: The NHS ester readily reacts with a primary amine (e.g., from a lysine residue or an amine-functionalized surface) to form a stable amide bond.[17]
-
-
Causality in Experimental Design: This two-step activation is preferred for biomolecules that contain both carboxyl and amine groups to prevent the molecule from polymerizing with itself.[15] The reaction is typically performed in a slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0) to optimize the EDC activation step.[6]
Caption: EDC/NHS activation of a carboxylic acid for amine coupling.
Key Application Areas
The dual reactivity of N-(10-Carboxydecanyl)maleamideic Acid opens a vast landscape of applications, primarily focused on creating highly specific and functional bioconjugates.
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
Heterobifunctional linkers are pivotal in the design of ADCs, which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][11]
-
Role of the Linker: The linker covalently attaches the drug payload to the antibody. In a typical workflow, the carboxylic acid end of the linker is first activated and reacted with lysine amines on the antibody. The purified antibody-linker conjugate is then reacted via its maleimide groups with a thiol-containing drug molecule.
-
Field-Proven Insight: The length and nature of the linker are critical. The 10-carbon chain of N-(10-Carboxydecanyl)maleamideic Acid provides spatial separation, which can be crucial for ensuring that the attached drug does not interfere with the antibody's ability to bind to its target antigen. This principle also applies to attaching targeting ligands (antibodies, peptides) to drug-loaded nanoparticles or liposomes to enhance accumulation at the disease site and minimize off-target effects.[][9]
Surface Functionalization for Biosensors and Biomaterials
Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, diagnostic assays, and biocompatible materials.[2]
-
Workflow: An amine-functionalized surface (e.g., a glass slide, gold nanoparticle, or microplate) can be reacted with the pre-activated carboxylic acid end of the linker. This creates a surface decorated with highly reactive maleimide groups. Thiol-containing biomolecules, such as cysteine-terminated peptides or antibodies, can then be covalently and directionally immobilized onto this surface.[10][18]
-
Expertise in Practice: This method offers superior control over the orientation of the immobilized biomolecule compared to random adsorption. For an antibody, conjugation through a thiol group (often in the hinge region) ensures that the antigen-binding sites remain accessible, leading to higher sensitivity in a biosensor application.
Protein Labeling and Imaging
Maleimide linkers are extensively used to label proteins with probes like fluorescent dyes or biotin for imaging and analytical studies.[][13]
-
Application: A fluorescent dye containing a primary amine can be attached to the linker's carboxylic acid. The resulting maleimide-functionalized dye can then be used to specifically label cysteine residues on a target protein. This allows for precise tracking of the protein within a cell or in a biochemical assay.
-
Trustworthiness of the Protocol: The stability of the thioether bond ensures that the label remains attached throughout the experiment, providing reliable and reproducible data.[5]
Experimental Protocols & Data
Protocol 1: Two-Step Conjugation of a Protein (Protein-A) to an Amine-Containing Molecule (Molecule-B)
This protocol describes the process of first activating Protein-A's cysteine residues and reacting them with the maleimide end of the linker, followed by activating the linker's carboxyl group to conjugate with Molecule-B.
Materials:
-
Protein-A (with accessible cysteine residues)
-
N-(10-Carboxydecanyl)maleamideic Acid
-
Molecule-B (with a primary amine)
-
Activation Buffer: 50 mM MES, pH 6.0[15]
-
Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2[13][14]
-
TCEP solution (10 mM)
-
EDC and Sulfo-NHS
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Step-by-Step Methodology:
Part A: Maleimide-Thiol Reaction
-
Protein Preparation: Dissolve Protein-A to 1-5 mg/mL in degassed Conjugation Buffer.[4]
-
Disulfide Reduction (Optional): If necessary, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature to reduce disulfide bonds.[14]
-
Linker Preparation: Dissolve N-(10-Carboxydecanyl)maleamideic Acid in DMSO to create a 10 mM stock solution.[13]
-
Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution.[13] Flush the vial with nitrogen or argon, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][13]
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a suitable size-exclusion column (e.g., Sephadex G-25) equilibrated with Activation Buffer. Collect the protein-linker conjugate fractions.
Part B: Carboxyl-Amine Reaction
-
Carboxyl Activation: Immediately dissolve EDC and Sulfo-NHS in cold Activation Buffer to 100 mM each. Add a 50-fold molar excess of both EDC and Sulfo-NHS to the purified protein-linker conjugate. Incubate for 15-30 minutes at room temperature.[15]
-
Amine Coupling: Dissolve Molecule-B in Activation Buffer. Add a 10 to 50-fold molar excess of Molecule-B to the activated protein-linker conjugate.
-
Reaction: Incubate for 2 hours at room temperature.
-
Quenching: Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming excess NHS-esters.
-
Final Purification: Purify the final Protein-A-Linker-Molecule-B conjugate using size-exclusion chromatography or dialysis to remove all reaction byproducts.
Data Presentation: Characterization of Conjugation
Successful conjugation should always be validated. The following table summarizes typical analytical techniques used to confirm the formation of the desired product.
| Analytical Technique | Purpose | Expected Outcome for Successful Conjugation |
| SDS-PAGE | To visualize the increase in molecular weight. | A band shift upwards corresponding to the mass of the linker and attached molecule. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To precisely determine the mass of the conjugate. | A mass peak corresponding to the theoretical mass of the final conjugate. Can also determine the degree of labeling. |
| UV-Vis Spectroscopy | To quantify the degree of labeling if the attached molecule has a unique absorbance. | Appearance of a new absorbance peak characteristic of the attached molecule. |
| HPLC (Size-Exclusion or Reversed-Phase) | To separate the conjugate from unreacted starting materials. | A new peak with a different retention time compared to the starting protein and molecule. |
Conclusion and Future Outlook
N-(10-Carboxydecanyl)maleamideic Acid exemplifies the power of heterobifunctional chemistry in modern science. Its well-defined, orthogonal reactive ends, combined with a flexible spacer, provide a robust platform for the precise assembly of complex molecular architectures. From creating next-generation cancer therapeutics like ADCs to developing highly sensitive diagnostic platforms, the applications are vast and impactful.[2][][11] As research pushes towards ever more complex and functional systems, the demand for reliable and versatile molecular tools like this long-chain maleimide crosslinker will only continue to grow, driving innovation across biochemistry, drug delivery, and materials science.
References
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. MDR Research. [Link]
-
ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS...[Link]
-
Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. [Link]
-
Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. [Link]
-
Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. [Link]
-
ResearchGate. (n.d.). Functionalization of TiO2 NPs with maleimide containing bifunctional linker Dop-TEG-Mal. [Link]
-
Jain, N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry. [Link]
-
Zhang, Z., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]
-
Uddin, M. J., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Journal of Applied Physics. [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. tocris.com [tocris.com]
- 14. biotium.com [biotium.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wilhelm-lab.com [wilhelm-lab.com]
An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: A Bifunctional Linker for Advanced Bioconjugation
Introduction: Bridging Biology and Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs), the role of chemical linkers is paramount. These molecular bridges connect potent therapeutic agents to highly specific biological targeting moieties, ensuring precise delivery and minimizing off-target toxicity. N-(10-Carboxydecanyl)maleamideic Acid (CAS Number: 57079-16-0) emerges as a significant, albeit specialized, player in this field. This technical guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, its reactivity, and its pivotal application as a bifunctional linker in the construction of advanced bioconjugates.
Physicochemical Properties of N-(10-Carboxydecanyl)maleamideic Acid
N-(10-Carboxydecanyl)maleamideic Acid is a white, solid organic compound with a molecular formula of C15H25NO5 and a molecular weight of 299.36 g/mol .[1] Its structure is characterized by a long C10 aliphatic chain, which imparts significant hydrophobicity, flanked by two distinct functional groups: a terminal carboxylic acid and a maleamideic acid moiety. This dual functionality is the cornerstone of its utility in bioconjugation.
| Property | Value | Source(s) |
| CAS Number | 57079-16-0 | [1][2] |
| Molecular Formula | C15H25NO5 | [1] |
| Molecular Weight | 299.36 g/mol | [1] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Melting Point | 125 - 128 °C | [3] |
Synthesis of N-(10-Carboxydecanyl)maleamideic Acid: A Step-by-Step Protocol
The synthesis of N-(10-Carboxydecanyl)maleamideic Acid is achieved through the nucleophilic ring-opening of maleic anhydride with an amino-functionalized long-chain carboxylic acid, specifically 11-aminoundecanoic acid. This reaction is a classic example of acylation of an amine by an acid anhydride and generally proceeds with high yield under mild conditions.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 11-aminoundecanoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Reaction Initiation: To the stirred solution of 11-aminoundecanoic acid, add a solution of 1.1 equivalents of maleic anhydride dissolved in the same solvent dropwise at room temperature. The slight excess of maleic anhydride ensures the complete consumption of the starting amine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting amine. The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield N-(10-Carboxydecanyl)maleamideic Acid as a white solid.
Caption: Synthesis of N-(10-Carboxydecanyl)maleamideic Acid.
Chemical Reactivity and Functionalization
The utility of N-(10-Carboxydecanyl)maleamideic Acid as a linker is derived from the orthogonal reactivity of its two terminal functional groups.
The Maleamideic Acid Moiety: Gateway to Maleimide
The maleamideic acid group is a precursor to the highly reactive maleimide functionality. Through a cyclodehydration reaction, typically facilitated by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, the maleamideic acid cyclizes to form an N-substituted maleimide.[1] This maleimide group is exceptionally reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins, via a Michael addition reaction to form a stable thioether bond. This specific reactivity is the lynchpin for attaching the linker to antibodies or other protein-based targeting agents.[1][4]
Caption: Cyclization of the maleamideic acid to a maleimide.
The Terminal Carboxylic Acid: Point of Payload Attachment
The terminal carboxylic acid on the decanyl chain provides a versatile handle for the conjugation of a therapeutic payload. This is most commonly achieved through the formation of an amide bond with an amine-functionalized drug molecule. The reaction is typically mediated by a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
Application in Drug Delivery: A Bifunctional Linker for Antibody-Drug Conjugates
The primary application of N-(10-Carboxydecanyl)maleamideic Acid is as a bifunctional linker in the construction of ADCs.[5][6][7] The long aliphatic chain serves as a spacer, which can be crucial for several reasons:
-
Steric Hindrance: The spacer arm distances the cytotoxic drug from the antibody, minimizing the potential for steric hindrance that could interfere with the antibody's binding to its target antigen.
-
Solubility: The hydrophobic nature of the decanyl chain can influence the overall solubility and aggregation properties of the final ADC.
-
Pharmacokinetics: The length and nature of the linker can impact the pharmacokinetic profile of the ADC, including its stability in circulation and its rate of clearance.
The construction of an ADC using this linker would typically follow a two-stage process:
-
Drug Conjugation: The terminal carboxylic acid of N-(10-Carboxydecanyl)maleamideic Acid is first activated and reacted with an amine-containing cytotoxic drug to form a stable amide linkage.
-
Antibody Conjugation: The maleamideic acid end of the drug-linker conjugate is then cyclized to the corresponding maleimide. This maleimide-functionalized drug-linker is subsequently reacted with the target antibody. The maleimide group selectively reacts with free thiol groups on the antibody, which are often generated by the controlled reduction of interchain disulfide bonds, to form the final ADC.
Caption: Workflow for constructing an Antibody-Drug Conjugate.
Safety and Handling
N-(10-Carboxydecanyl)maleamideic Acid is classified as harmful if swallowed and is suspected of causing genetic defects.[3] Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3]
Conclusion
N-(10-Carboxydecanyl)maleamideic Acid represents a valuable tool for researchers and scientists in the field of drug development. Its bifunctional nature, combining a latent thiol-reactive maleimide precursor with a versatile carboxylic acid handle, all connected by a long aliphatic spacer, makes it an ideal candidate for the construction of complex bioconjugates like ADCs. A thorough understanding of its synthesis, reactivity, and proper handling is essential for harnessing its full potential in the creation of next-generation targeted therapeutics.
References
- US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents.
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Available at: [Link]
-
The Hydrolysis of Amides - Chemistry LibreTexts. Available at: [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! - YouTube. Available at: [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. Available at: [Link]
-
Current ADC Linker Chemistry - PMC - NIH. Available at: [Link]
-
Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - ACS Publications - American Chemical Society. Available at: [Link]
- US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents.
- WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents.
- US20230091510A1 - Antibody drug conjugates having linkers comprising hydrophilic groups - Google Patents.
-
Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. N-CarbamoYl-Maleamic Acid (15059-25-3) for sale [vulcanchem.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]
- 6. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [ouci.dntb.gov.ua]
- 7. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and underlying chemical principles for producing 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic acid. This molecule, a derivative of the bio-based monomer 11-aminoundecanoic acid, holds potential in polymer science and drug delivery systems as a functionalized linker. The synthesis is achieved through a direct and efficient amine acylation reaction between 11-aminoundecanoic acid and maleic anhydride. This document details the reaction mechanism, provides a robust step-by-step experimental protocol, outlines methods for purification and characterization, and discusses key considerations for process optimization. The intended audience includes researchers, chemists, and professionals in drug development and material science seeking a practical and scientifically grounded guide to this synthesis.
Introduction and Strategic Overview
Chemical Identity and Significance
11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid ( IUPAC Name) is a dicarboxylic acid amine derivative. Its structure uniquely combines a long C11 aliphatic chain, providing hydrophobicity and flexibility, with a reactive maleanilic acid moiety. The core components are:
-
11-Aminoundecanoic Acid (11-AUA): A bio-derived monomer produced from castor oil, it is most notably the precursor to the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Its long methylene chain is a valuable building block for introducing flexibility and defined spacing in larger molecules.
-
Maleanilic Acid Moiety: Formed from the ring-opening of maleic anhydride, this group introduces a cis-configured carbon-carbon double bond and two carboxylic acid groups. This functionality provides sites for further chemical modification, polymerization, or conjugation.
The convergence of these two building blocks results in a molecule with significant potential as a PROTAC linker, a monomer for specialty polyamides and polyesters, and a surface modification agent.[3]
Synthetic Strategy: Amine Acylation
The synthesis of the target molecule is predicated on a well-established and highly efficient reaction: the acylation of a primary amine with a cyclic anhydride.[4] This reaction involves the nucleophilic attack of the primary amine of 11-aminoundecanoic acid on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a stable amide bond and a terminal carboxylic acid, thus yielding the desired maleanilic acid derivative.[5] This method is favored for its high atom economy, typically high yields, and often mild reaction conditions.[6][7]
Core Principles of the Synthesis
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 11-AUA's primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. The tetrahedral intermediate formed then collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the five-membered ring. A subsequent proton transfer results in the final product.
Caption: Step-by-step synthesis workflow.
-
Preparation: In a 250 mL round-bottom flask, dissolve 20.13 g (0.1 mol) of 11-aminoundecanoic acid in 100 mL of acetone with magnetic stirring. The dissolution may be slow and require gentle warming, after which the solution should be cooled to 0-5 °C in an ice bath.
-
Reagent Addition: Separately, dissolve 9.81 g (0.1 mol) of maleic anhydride in 50 mL of acetone. Transfer this solution to a dropping funnel. Add the maleic anhydride solution dropwise to the stirred 11-AUA solution over approximately 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. A white precipitate of the product will typically form during this time.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted maleic anhydride and other soluble impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Maleic anhydride is corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin.
Product Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| FTIR (ATR) | Disappearance of anhydride C=O stretches (~1850, 1780 cm⁻¹). Appearance of amide C=O stretch (~1640 cm⁻¹), N-H bend (~1550 cm⁻¹), and broad O-H stretch from carboxylic acids (~3300-2500 cm⁻¹). | Confirms the ring-opening of maleic anhydride and the formation of both amide and carboxylic acid functional groups. [7] |
| ¹H NMR (DMSO-d₆) | Two doublets for the vinyl protons (δ ~6.2-6.4 ppm, J ≈ 12 Hz). A triplet for the methylene group adjacent to the nitrogen (δ ~3.2 ppm). A triplet for the methylene group adjacent to the carboxylic acid (δ ~2.2 ppm). A broad multiplet for the other methylene protons (δ ~1.2-1.5 ppm). | Confirms the presence of the maleanilic acid moiety and the intact undecanoic acid chain. The coupling constant of the vinyl protons confirms the (Z)-stereochemistry. |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbons of the amide and carboxylic acids (δ ~165-175 ppm). Vinyl carbons (δ ~130-135 ppm). Aliphatic carbons of the chain (δ ~25-40 ppm). | Provides a complete carbon fingerprint of the molecule, confirming the presence of all expected carbon environments. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 298.16 | Confirms the molecular weight of the product (C₁₅H₂₅NO₄ = 299.36 g/mol ). |
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The expected range should be determined experimentally. Maleanilic acids typically have distinct melting points. [7]* Solubility: Expected to be poorly soluble in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMSO and DMF.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during filtration if it has some solubility in the reaction solvent. | Extend reaction time to 6-8 hours. Cool the reaction mixture in an ice bath for 30 minutes before filtration to maximize precipitation. |
| Oily or Gummy Product | Presence of moisture leading to hydrolysis of maleic anhydride; impure starting materials. | Use anhydrous solvents and fresh, high-purity maleic anhydride. Ensure glassware is thoroughly dried before use. |
| Broad Melting Point Range | Impure product containing unreacted starting materials or side products. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure thorough washing with diethyl ether during the isolation step. |
| Product shows trans isomer in NMR | Isomerization due to excessive heat. | Maintain strict temperature control during the addition of reagents. Avoid any unnecessary heating during the reaction or workup. |
Conclusion
The synthesis of 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic acid is a straightforward yet powerful method for creating a functionalized, bio-based molecule. The amine acylation of 11-aminoundecanoic acid with maleic anhydride provides a high-yield, atom-economical route to a versatile chemical building block. By following the detailed protocol and adhering to the principles outlined in this guide, researchers can reliably produce and characterize this compound for applications in advanced materials, polymer chemistry, and the development of novel bioconjugates.
References
- KnightScholar - SUNY Geneseo. (n.d.). Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents.
- PrepChem.com. (n.d.). Synthesis of maleanilic acid.
- Wikipedia. (2023). 11-Aminoundecanoic acid.
- Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
- IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.
- SciSpace. (2012). Solvent free preparation of N-substituted maleanilic acid.
- OECD SIDS. (2002). 11-Aminoundecanoic Acid CAS N°: 2432-99-7.
- Arkema. (2013). GPS Safety Summary - Substance Name: 11-aminoundecanoic acid.
- OEHHA. (2009). 11-Aminoundecanoic acid.
- PubChem. (n.d.). 11-Aminoundecanoic acid | C11H23NO2 | CID 17083.
- ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.
- MedchemExpress.com. (n.d.). 11-Aminoundecanoic acid | PROTAC Linker.
- Google Patents. (n.d.). US5498733A - Synthesis of nylon-11 monomer.
- Google Patents. (n.d.). KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
- Googleapis.com. (n.d.). United States Patent (19).
- News. (2024). The reaction between maleic anhydride and amines is an important pathway.
- ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.
Sources
- 1. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 2. arkema.com [arkema.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 5. chem.fsu.edu [chem.fsu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Theoretical Modeling and Simulation of N-(10-Carboxydecanyl)maleamideic Acid
Foreword: Bridging Theory and Application in Molecular Design
Welcome to this comprehensive technical guide on the theoretical modeling and simulation of N-(10-Carboxydecanyl)maleamideic Acid. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage computational methods to understand and predict the behavior of this unique bifunctional molecule. By combining a long-chain dicarboxylic acid with a reactive maleamideic acid headgroup, N-(10-Carboxydecanyl)maleamideic Acid presents both interesting conformational dynamics and potential for targeted interactions. This guide will provide not only the "how" but, more importantly, the "why" behind the computational workflows, empowering you to design and execute robust theoretical studies. Our approach is grounded in the principles of scientific integrity, ensuring that each step is a self-validating system for generating reliable and insightful results.
Introduction to N-(10-Carboxydecanyl)maleamideic Acid: A Molecule of Interest
N-(10-Carboxydecanyl)maleamideic Acid, with the chemical formula C15H25NO5, is a fascinating molecule for computational study due to its distinct chemical moieties.[] It features a long, flexible eleven-carbon undecanoic acid tail, conferring hydrophobic properties and conformational variability. This is linked via an amide bond to a maleamideic acid headgroup, which is the ring-opened form of maleimide. This headgroup is polar, containing two carboxylic acid groups, and possesses the potential for further chemical reactions, such as cyclization to the maleimide form.
The inherent flexibility of the decanyl chain, coupled with the reactive potential of the headgroup, makes this molecule a candidate for applications in bioconjugation, surface functionalization, and drug delivery systems. Understanding its conformational landscape, solvation properties, and interaction potential is paramount for harnessing its capabilities.
Foundational Concepts in Theoretical Modeling
Before delving into the specific protocols, it is crucial to understand the theoretical underpinnings of the methods we will employ. The two primary pillars of our investigation will be quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure.[2] This allows for the precise calculation of molecular properties like geometry, electronic distribution, and reaction energetics. For a molecule like N-(10-Carboxydecanyl)maleamideic Acid, QM is invaluable for parameterizing the molecule for classical simulations and for studying the reactivity of the maleamideic acid headgroup.
Molecular Mechanics (MM): MM methods, which form the basis of molecular dynamics (MD) simulations, treat atoms as classical particles interacting via a force field. This approach allows us to simulate the dynamic behavior of large molecular systems over time scales of nanoseconds to microseconds. For our target molecule, MD simulations are essential for exploring its conformational space and its interactions with the surrounding environment, such as a solvent or a biological membrane.[3][4]
A Strategic Approach to Modeling N-(10-Carboxydecanyl)maleamideic Acid
Our modeling strategy will follow a multi-scale approach, starting with high-accuracy quantum mechanical calculations to derive parameters for our molecule, followed by extensive classical molecular dynamics simulations to explore its dynamic behavior. This ensures that our simulations are both computationally tractable and physically realistic.
Figure 1: A multi-scale workflow for the theoretical modeling of N-(10-Carboxydecanyl)maleamideic Acid.
Part 1: Quantum Mechanical Characterization
The first step is to obtain an accurate description of the electronic structure of N-(10-Carboxydecanyl)maleamideic Acid. This is crucial for developing a reliable force field for the subsequent molecular dynamics simulations.
Experimental Protocol: QM Geometry Optimization and Charge Calculation
-
Initial Structure Generation:
-
Build the 3D structure of N-(10-Carboxydecanyl)maleamideic Acid using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial rough geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., MMFF94).
-
-
Quantum Mechanical Geometry Optimization:
-
The choice of QM method is critical. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G**) offers a good balance of accuracy and computational cost for a molecule of this size.[5]
-
Perform a full geometry optimization in the gas phase to find the lowest energy conformation. This step is essential to ensure that the starting point for our simulations is a physically realistic structure.
-
-
Partial Charge Calculation:
-
Once the geometry is optimized, calculate the electrostatic potential (ESP) on the molecular surface.
-
Fit atomic partial charges to this ESP using a scheme like RESP (Restrained Electrostatic Potential) or CHELPG (CHarges from ELectrostatic Potentials using a Grid based method). These QM-derived charges will provide a more accurate representation of the electrostatic interactions in the classical simulations compared to generic force field charges.
-
Part 2: Classical Molecular Dynamics Simulations
With accurate parameters for our molecule, we can now proceed to simulate its dynamic behavior in a relevant environment. For this guide, we will focus on the simulation of a single molecule in a water box to understand its intrinsic conformational preferences and solvation.
Experimental Protocol: Molecular Dynamics Simulation in Explicit Solvent
-
Force Field Parameterization:
-
Select a suitable force field. For a molecule with a long aliphatic chain and polar headgroups, force fields like CHARMM or AMBER are appropriate choices.
-
Assign atom types from the chosen force field to the atoms of N-(10-Carboxydecanyl)maleamideic Acid.
-
For any missing parameters (e.g., for the maleamideic acid moiety), use the parameters derived from our QM calculations (e.g., bond lengths, angles, dihedrals, and partial charges).
-
-
System Setup:
-
Place the parameterized N-(10-Carboxydecanyl)maleamideic Acid molecule in the center of a cubic or rectangular simulation box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E). Ensure a sufficient water buffer around the molecule (typically at least 10-12 Å from the molecule to the box edge).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system, as the carboxylic acid groups may be deprotonated depending on the desired pH of the simulation.
-
-
Energy Minimization:
-
Perform a staged energy minimization to remove any steric clashes or unfavorable contacts in the initial system.
-
First, minimize the positions of the water and ions while keeping the solute (N-(10-Carboxydecanyl)maleamideic Acid) restrained.
-
Then, gradually release the restraints on the solute and minimize the entire system until a stable energy minimum is reached.
-
-
System Equilibration:
-
Equilibrate the system in two phases:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 298 K or 310 K) while keeping the volume constant. Use a thermostat (e.g., Langevin or Nosé-Hoover) to maintain the temperature. This allows the system to reach thermal equilibrium.
-
NPT (Isothermal-Isobaric) Ensemble: Continue the equilibration at the target temperature and a constant pressure (e.g., 1 atm). Use a barostat (e.g., Berendsen or Parrinello-Rahman) to maintain the pressure. This allows the density of the system to relax to the correct value. Monitor the temperature, pressure, and density to ensure the system is well-equilibrated.
-
-
-
Production Simulation:
-
Once the system is equilibrated, run the production simulation in the NPT ensemble for the desired length of time (e.g., 100 ns to 1 µs). The length of the simulation will depend on the specific phenomena you wish to observe.
-
Save the coordinates of the system at regular intervals (e.g., every 10-100 ps) for subsequent analysis.
-
Analysis of Simulation Data: Extracting Meaningful Insights
The raw output of a molecular dynamics simulation is a trajectory file containing the positions of all atoms over time. To extract meaningful scientific insights, we need to perform various analyses on this trajectory.
Conformational Analysis
A key aspect of understanding a flexible molecule like N-(10-Carboxydecanyl)maleamideic Acid is to characterize its conformational landscape.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone with respect to the initial structure to assess its overall structural stability and conformational changes over time.
-
Radius of Gyration (Rg): The Rg provides a measure of the molecule's compactness. A smaller Rg indicates a more folded or compact conformation, while a larger Rg suggests a more extended conformation.
-
Dihedral Angle Analysis: Analyze the dihedral angles along the decanyl chain to identify preferred torsional states (e.g., gauche vs. anti). This can reveal the presence of specific folded or extended chain conformations.
Solvation and Hydrogen Bonding
The interaction of the molecule with the surrounding water is crucial for its behavior in aqueous environments.
-
Radial Distribution Function (RDF): Calculate the RDF between the polar atoms of the molecule (e.g., the oxygens and nitrogen of the headgroup) and the water molecules. This will provide a quantitative measure of the local solvation shell structure.
-
Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds formed between the molecule's donor and acceptor groups and the surrounding water molecules. This is particularly important for understanding the hydration of the polar maleamideic acid headgroup.
Data Presentation
For clarity and ease of comparison, quantitative data from the simulations should be summarized in tables.
| Parameter | Description | Typical Value |
| Simulation Time | Total length of the production MD run. | 100 ns - 1 µs |
| Ensemble | Thermodynamic ensemble used for production. | NPT |
| Temperature | Target temperature of the simulation. | 298 K / 310 K |
| Pressure | Target pressure of the simulation. | 1 atm |
| Force Field | Classical force field used for the simulation. | CHARMM36 / AMBER14 |
| Water Model | Explicit water model used for solvation. | TIP3P / SPC/E |
Table 1: Example of simulation parameters for the molecular dynamics study of N-(10-Carboxydecanyl)maleamideic Acid.
| Analysis Metric | Description | Result |
| Average Radius of Gyration (Rg) | Measure of the molecule's compactness. | e.g., 8.5 ± 0.5 Å |
| Average number of Solute-Water H-bonds | Number of hydrogen bonds between the molecule and water. | e.g., 12 ± 2 |
| Dominant Dihedral Angle (C4-C5-C6-C7) | Most populated dihedral angle in the aliphatic chain. | e.g., 180° (anti) |
Table 2: Example of key analysis results from the molecular dynamics simulation.
Advanced Topics and Future Directions
The methodologies outlined in this guide provide a solid foundation for the theoretical study of N-(10-Carboxydecanyl)maleamideic Acid. Building upon this, more advanced simulations can be performed to investigate specific applications.
-
Interaction with Biomolecules: Simulate the interaction of the molecule with proteins or lipid bilayers to understand its potential for bioconjugation or as a component of a drug delivery system.[6][7][8]
-
Self-Assembly: Simulate multiple molecules of N-(10-Carboxydecanyl)maleamideic Acid to investigate their potential for self-assembly into micelles or other aggregates.[9]
-
Reactivity Studies: Use QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study the cyclization reaction of the maleamideic acid headgroup to form a maleimide in an explicit solvent environment.
Conclusion: The Power of Predictive Science
Theoretical modeling and simulation are powerful tools that provide an unprecedented level of detail into the behavior of complex molecules like N-(10-Carboxydecanyl)maleamideic Acid. By following the rigorous, multi-scale approach outlined in this guide, researchers can gain valuable insights that can guide experimental work, accelerate the design of new materials and therapies, and ultimately contribute to the advancement of molecular science. The synergy between computational prediction and experimental validation is the cornerstone of modern research and development.
References
- Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study. The Journal of Chemical Physics.
- Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B.
- Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2 H NMR Spectroscopy and Molecular Dynamics Simulations.
- Theoretical Investigation of Interaction of Dicarboxylic Acids with Common Aerosol Nucle
- Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C.
- A modeling study of aqueous production of dicarboxylic acids: 1. Chemical pathways and speciated organic mass production.
- CAS 57079-16-0 N-(10-Carboxydecanyl)maleamideic acid. BOC Sciences.
- Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives. Chemical Science (RSC Publishing).
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives.
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Deriv
- Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2. PMC.
- Molecular-dynamics-simulation-guided membrane engineering allows the increase of membrane fatty acid chain length in Saccharomyces cerevisiae.
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI.
- Dynamic Architecture of Mycobacterial Outer Membranes Revealed by All-Atom Simul
- Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflamm
- N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID. ChemicalBook.
- Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04816D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to N-(10-Carboxydecanyl)maleamic Acid Conjugation
Introduction: The Power of Precise Linkage in Bioconjugation
In the landscape of modern drug development, diagnostics, and proteomics, the ability to specifically and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of these advancements.[1] Among the various chemical strategies available, the reaction between a maleimide and a thiol group stands out for its efficiency, specificity, and mild reaction conditions.[2][3] This application note provides a comprehensive guide to utilizing N-(10-Carboxydecanyl)maleamic Acid for bioconjugation, focusing on the underlying chemical principles, a detailed step-by-step protocol, and methods for characterization.
N-(10-Carboxydecanyl)maleamic Acid is a heterobifunctional crosslinker. It features a thiol-reactive maleimide group at one end and a terminal carboxylic acid at the other, separated by a ten-carbon aliphatic chain. The maleimide group allows for the specific modification of cysteine residues in proteins and peptides.[4] The long aliphatic linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein and the functionality of the attached molecule. The terminal carboxylic acid can be used for subsequent coupling reactions, for instance, to immobilize the conjugate on a surface or to attach another molecule using carbodiimide chemistry.
The core of this conjugation strategy is the Michael addition reaction between the maleimide and a thiol (sulfhydryl) group.[2][5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.[2][3] This specificity allows for the targeted labeling of cysteine residues in a protein, even in the presence of numerous lysine residues.[4]
The Chemistry of Maleimide-Thiol Conjugation: A Deeper Dive
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond.[5][]
Figure 1. Reaction scheme of maleimide-thiol conjugation.
While the thioether bond formed is generally stable, the succinimide ring can undergo hydrolysis, especially at higher pH.[5][7] This ring-opening results in a succinamic acid derivative, which is actually more stable and not susceptible to the reverse Michael addition reaction that can lead to deconjugation.[8] In some applications, this hydrolysis is intentionally promoted to increase the long-term stability of the conjugate.[9]
Experimental Protocol: Conjugation of N-(10-Carboxydecanyl)maleamic Acid to a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of N-(10-Carboxydecanyl)maleamic Acid to a protein containing accessible cysteine residues. Optimization of parameters such as the molar ratio of reactants and incubation time may be necessary for specific applications.
Materials and Reagents
| Reagent | Supplier | Comments |
| N-(10-Carboxydecanyl)maleamic Acid | Commercial Supplier | Store desiccated at -20°C. |
| Thiol-containing protein (e.g., BSA, IgG) | Commercial Supplier | Ensure the protein has free thiol groups. If not, reduction of disulfide bonds will be necessary. |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich or equivalent | Use a high-purity, anhydrous grade to prevent premature hydrolysis of the maleimide.[10] |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Prepare in-house or commercial | Ensure the buffer does not contain any thiol-containing compounds. Degas the buffer before use to minimize oxidation of thiols.[4][11] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific or equivalent | A reducing agent for disulfide bonds. Preferred over DTT as it does not contain a thiol group and does not need to be removed before adding the maleimide. |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | For buffer exchange and removal of excess reagents. |
| Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol) | Sigma-Aldrich or equivalent | To stop the reaction by consuming unreacted maleimide. |
Step-by-Step Procedure
Figure 2. Experimental workflow for maleimide conjugation.
1. Preparation of the Protein Solution
a. Dissolve the thiol-containing protein in degassed PBS buffer (pH 7.2-7.4) to a final concentration of 1-10 mg/mL.[4]
b. (Optional - if the protein contains disulfide bonds that need to be reduced) Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
c. If Dithiothreitol (DTT) is used as the reducing agent, it must be removed before the addition of the maleimide reagent. This can be achieved using a desalting column.
2. Preparation of N-(10-Carboxydecanyl)maleamic Acid Stock Solution
a. Immediately before use, prepare a 10 mM stock solution of N-(10-Carboxydecanyl)maleamic Acid in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.
3. The Conjugation Reaction
a. Add the maleimide stock solution to the protein solution with gentle stirring. The recommended molar ratio of maleimide to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein. For surface functionalization of nanoparticles, different ratios might be optimal.[12]
b. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[10] Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.
4. Quenching the Reaction
a. To stop the conjugation reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM. This will react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
a. Remove excess maleimide reagent, quenching reagent, and byproducts by using a desalting column (gel filtration).[10] Other purification methods such as dialysis, HPLC, or FPLC can also be used depending on the scale of the reaction and the required purity of the conjugate.[10]
6. Storage of the Conjugate
a. For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.[10]
b. For long-term storage, the conjugate can be stored at -20°C or -80°C. Consider adding a cryoprotectant like glycerol (up to 50% v/v) or a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[10]
Characterization of the Conjugate
After purification, it is crucial to characterize the conjugate to confirm successful labeling and to determine the degree of labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are powerful techniques for characterizing bioconjugates.[1][13]
-
Intact Mass Analysis: By comparing the mass of the unconjugated protein with the conjugated protein, the number of attached maleimide linkers can be determined.[13][14] The mass increase corresponds to the molecular weight of the N-(10-Carboxydecanyl)maleamic Acid linker.
-
Peptide Mapping: For more detailed analysis, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific cysteine residues that have been modified.[15]
Troubleshooting and Scientific Rationale
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Insufficiently reduced disulfide bonds.- Oxidation of free thiols.- Hydrolysis of the maleimide reagent.- Incorrect pH of the reaction buffer. | - Increase the concentration of the reducing agent (TCEP) or the incubation time.- Use degassed buffers and handle the protein solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Prepare the maleimide stock solution fresh in anhydrous solvent.[10]- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[3] |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- The protein is not stable under the reaction conditions. | - Keep the final concentration of the organic solvent as low as possible (typically <10% v/v).- Perform the reaction at 4°C.[10]- Screen different buffers and pH values to find optimal conditions for protein stability. |
| Conjugate Instability | - Retro-Michael reaction leading to deconjugation. | - After the initial conjugation, consider raising the pH to >8.5 to promote the hydrolysis of the succinimide ring to the more stable succinamic acid form.[7] However, be mindful that high pH can be detrimental to some proteins. |
| Heterogeneity of the Conjugate | - Incomplete reaction.- Hydrolysis of the succinimide ring leading to isomeric products.[5] | - Optimize reaction time and molar ratio of reactants.- If a homogeneous product is critical, consider purification techniques with high resolving power, such as HPLC.- Be aware that hydrolysis of the succinimide ring will generate two isomeric products.[5] |
Conclusion
The conjugation of N-(10-Carboxydecanyl)maleamic Acid to thiol-containing biomolecules is a robust and highly specific method for creating well-defined bioconjugates. The long linker arm provides steric separation, which is often beneficial for maintaining the function of both the biomolecule and the attached moiety. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can successfully synthesize and characterize these conjugates for a wide range of applications in research, diagnostics, and therapeutics. The stability of the final conjugate is a critical parameter, and strategies to enhance it, such as controlled hydrolysis of the succinimide ring, should be considered for applications requiring long-term stability.[8][9]
References
-
Bioconjugate Chemistry. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
Rainey, R. T., & Raines, R. T. (2009). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science, 18(9), 1957–1962. Retrieved from [Link]
-
Gong, X., & Guttman, A. (2019). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules, 20(1), 347–354. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
Goodenough, P. W., et al. (1993). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 4(6), 557–564. Retrieved from [Link]
-
Spectroscopy Online. (2024, March 18). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]
-
Kuan, S. L., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(42), 11448-11452. Retrieved from [Link]
-
Le, L., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Frontiers in Chemistry, 9, 705625. Retrieved from [Link]
-
UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
ResearchGate. (2009). Catalysis of imido group hydrolysis in a maleimide conjugate. Retrieved from [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109. Retrieved from [Link]
-
Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 11016-11022. Retrieved from [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1487–1496. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(10-Carboxydecanyl)maleamideic Acid in Antibody-Drug Conjugate (ADC) Development
Introduction: The Critical Role of the Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2][3] The success of an ADC is not solely dependent on the antibody's targeting capability or the payload's potency; the linker connecting these two components is a critical determinant of the overall therapeutic index, stability, and pharmacokinetic profile of the conjugate.[1][4][5][6] N-(10-Carboxydecanyl)maleamideic Acid is an advanced linker precursor designed to address several key challenges in ADC development, namely hydrophobicity and linker stability.
The maleimide group is a cornerstone in bioconjugation, prized for its high reactivity and specificity towards thiol groups on cysteine residues under mild physiological conditions.[7][][] This allows for the precise attachment of the linker-payload to the antibody.[] However, traditional maleimide-based linkers can suffer from instability in vivo, primarily through a retro-Michael reaction that can lead to premature drug release and off-target toxicity.[10] The "maleamideic acid" form of this linker precursor represents the ring-opened, hydrolyzed state of the maleimide, which, once conjugated, forms a stable thioether bond less susceptible to this reversal.[11][12]
Furthermore, many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, accelerated clearance from circulation, and reduced efficacy.[13][] The long, ten-carbon alkyl chain (decanyl) of N-(10-Carboxydecanyl)maleamideic Acid, coupled with its terminal carboxylic acid, imparts significant hydrophilicity to the linker.[13][15][16] This enhanced water solubility can mitigate the hydrophobicity of the payload, leading to improved pharmacokinetics and a better-tolerated therapeutic.[6][][]
These application notes provide a comprehensive guide for researchers on the use of N-(10-Carboxydecanyl)maleamideic Acid for the development of novel ADCs. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss methods for the characterization of the resulting conjugates.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | N-(10-Carboxydecanyl)maleamideic Acid |
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 57079-16-0 |
| Key Functional Groups | Maleamic acid (precursor to maleimide for conjugation), Carboxylic acid (for drug attachment and hydrophilicity), Decanyl chain (spacer and hydrophilicity) |
Mechanism of Action and Workflow Overview
The development of an ADC using N-(10-Carboxydecanyl)maleamideic Acid involves a multi-step process that begins with the activation of the linker and its attachment to the cytotoxic payload, followed by the conjugation of the linker-payload complex to a monoclonal antibody.
Workflow Diagram
Caption: Overall workflow for ADC development using N-(10-Carboxydecanyl)maleamideic Acid.
Experimental Protocols
Protocol 1: Synthesis of the Linker-Payload Construct
This protocol describes the activation of the carboxylic acid on N-(10-Carboxydecanyl)maleamideic Acid and its subsequent coupling to an amine-containing cytotoxic payload.
Materials:
-
N-(10-Carboxydecanyl)maleamideic Acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Activation of the Linker:
-
Dissolve N-(10-Carboxydecanyl)maleamideic Acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Rationale: The carbodiimide (DCC or EDC) activates the carboxylic acid of the linker, which then reacts with NHS to form a more stable NHS ester. This activated ester will efficiently react with the amine group of the payload.
-
-
Coupling to the Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution dropwise to the payload solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Rationale: The amine group of the payload nucleophilically attacks the activated NHS ester of the linker, forming a stable amide bond.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure linker-payload construct.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the linker-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Linker-payload construct (from Protocol 1) dissolved in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of 2-5 fold TCEP to mAb is a good starting point, but this needs to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Rationale: TCEP or DTT selectively reduces the more accessible interchain disulfide bonds of the antibody, generating free thiol groups for conjugation.[18] The number of reduced disulfides can be controlled by adjusting the concentration of the reducing agent, reaction time, and temperature.[19]
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP by passing the antibody solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS containing 1 mM EDTA.
-
Rationale: It is crucial to remove the reducing agent before adding the maleimide-containing linker-payload to prevent it from reacting with the linker.
-
-
Conjugation Reaction:
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Add the linker-payload construct (dissolved in DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload over the antibody is recommended as a starting point. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
Rationale: The maleimide group of the linker-payload reacts with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[7][][20]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Rationale: Quenching the reaction prevents further non-specific reactions and ensures a more homogenous final product.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload, quenching agent, and any aggregated protein using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.[21]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[1]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law. | Simple, rapid, and requires standard laboratory equipment. | Requires a payload with a distinct chromophore and can be inaccurate if the payload's extinction coefficient is not precisely known or if it changes upon conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times. | Provides information on the distribution of different DAR species, not just the average. | Can be complex to develop a robust method, and resolution may be challenging for some ADCs. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species allows for precise DAR determination. | Highly accurate and provides detailed information on the mass of each DAR species. | Requires specialized equipment and expertise. |
Analysis of Conjugation Sites
Mass spectrometry-based peptide mapping can be used to identify the specific cysteine residues that have been conjugated. This involves digesting the ADC with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.
Stability Assessment
The stability of the ADC in plasma is a crucial parameter that influences its therapeutic window.
In Vitro Plasma Stability Assay:
-
Incubate the purified ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by an appropriate method (e.g., ELISA to measure total antibody and conjugated antibody, or LC-MS to detect released payload).
-
Rationale: This assay provides an indication of the linker's stability in a biological matrix and can help predict the in vivo behavior of the ADC.[22][23] The long alkyl chain and the hydrolyzed maleimide structure are expected to contribute to enhanced stability.[11][24]
Functional Characterization
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be assessed using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.
-
In Vitro Cytotoxicity: The potency of the ADC should be evaluated in cell-based assays using antigen-positive and antigen-negative cell lines to determine its specific cell-killing activity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Increase the concentration of the reducing agent, incubation time, or temperature. Optimize the reduction conditions. |
| Insufficient linker-payload concentration. | Increase the molar excess of the linker-payload during conjugation. | |
| High DAR / Aggregation | Over-reduction of the antibody. | Decrease the concentration of the reducing agent or the incubation time. |
| Hydrophobicity of the payload. | The use of N-(10-Carboxydecanyl)maleamideic Acid is intended to mitigate this. Ensure proper folding and formulation of the ADC. | |
| ADC Instability | Retro-Michael reaction. | The maleamic acid structure should minimize this. Ensure complete hydrolysis of the thiosuccinimide ring post-conjugation if starting with a maleimide. |
| Proteolytic degradation of the linker. | If a cleavable peptide is included in the linker design, ensure it is stable in plasma. |
Conclusion
N-(10-Carboxydecanyl)maleamideic Acid offers a promising solution for the development of next-generation ADCs with improved properties. Its long, hydrophilic alkyl chain can help to overcome the challenges associated with hydrophobic payloads, while the maleimide-based conjugation chemistry provides a reliable method for attachment to the antibody. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this linker in their ADC development programs. As with any bioconjugation strategy, optimization of the reaction conditions for each specific antibody and payload combination is crucial for success.
References
- Burke, P. J., et al. (2016). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116–23.
- Fontaine, S. D., et al. (2015).
- BenchChem. (2025).
- Jain, N., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 33(4), 819-836.
- BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker).
- Tumey, L. N., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(7), 1438-1445.
- Jones, M. W., et al. (2017). Fig. 4 (a) Thiol stability of maleamic acid – albumin bioconjugate 5 ;...
- Wang, P., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization.
- Li, Y., et al. (2024).
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- BenchChem. (2024).
- Sterling Pharma Solutions. (2024). Stability of ADCs in sub-cellular fractions.
- D'Souza, C., et al. (2019). In vivo testing of drug-linker stability. Methods in Molecular Biology, 2078, 205-223.
- Gregory, G. P., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery.
- Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623.
- Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- Wakankar, A., et al. (2011).
- Spjotvoll, S., et al. (2016). Recent advances in the synthesis of antibody-drug conjugates. Organic & Biomolecular Chemistry, 14(30), 7116-7133.
- Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757-768.
- BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker.
- BOC Sciences. (n.d.). Maleimide Crosslinkers for Cysteine-Specific Antibody Labeling.
- Jones, M. W., et al. (2016). Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Christie, R. J., et al. (2015).
- Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540.
- Li, R., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
- Kim, M. J., et al. (2021). N-terminal selective conjugation method widens the therapeutic window of antibody–drug conjugates by improving tolerability and stability.
- Singh, S. R., et al. (2025).
- BroadPharm. (2021).
- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
- Axup, J. Y., et al. (2012). Methods for site-specific drug conjugation to antibodies. Proceedings of the National Academy of Sciences, 109(40), 16101-16106.
- AxisPharm. (2024).
- Grunewald, J., et al. (2019).
- Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs)
- Jain, N., et al. (2015). Current ADC linker chemistry.
- Bargh, T., et al. (2022). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 13(1), 14-41.
- NJ Bio, Inc. (2025). Recent Advances in ADCs.
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 15. Sci-Hub. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates / Journal of Medicinal Chemistry, 2011 [sci-hub.box]
- 16. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 18. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: N-(10-Carboxydecanyl)maleamideic Acid in pH-Responsive Hydrogel Formation for Controlled Drug Delivery
Introduction: A Novel Approach to Targeted Drug Delivery
The pursuit of targeted and controlled drug delivery systems has led to the development of "smart" biomaterials capable of responding to specific physiological cues.[1][2][3] Among these, pH-responsive hydrogels have garnered significant attention due to their ability to undergo structural changes in response to the distinct pH environments within the body, such as the gastrointestinal tract or tumor microenvironments.[1][2][4][5] This application note details the use of N-(10-Carboxydecanyl)maleamideic Acid as a key component in the formation of such intelligent hydrogels.
N-(10-Carboxydecanyl)maleamideic Acid offers a unique bifunctional architecture: a terminal carboxylic acid group that imparts pH-sensitivity and a maleimide precursor that, upon cyclization, provides a reactive site for efficient crosslinking. This dual functionality allows for the creation of hydrogels that are not only biocompatible and biodegradable but also finely tunable for specific drug release profiles. The long decanyl chain provides a hydrophobic segment that can influence the hydrogel's mechanical properties and its interaction with hydrophobic drugs.
The primary crosslinking chemistry exploited in this system is the highly specific and efficient Michael-type addition reaction between a maleimide and a thiol.[6][7][8] This "click chemistry" approach proceeds readily under physiological conditions, obviating the need for harsh catalysts or initiators that could compromise the integrity of encapsulated therapeutics.[7][9]
Principle of Hydrogel Formation and pH-Responsive Drug Release
The formation of the hydrogel is a two-step process. First, a biocompatible polymer backbone (e.g., hyaluronic acid, chitosan, or dextran) is functionalized with N-(10-Carboxydecanyl)maleamideic Acid. This is typically achieved through carbodiimide chemistry, which couples the carboxylic acid of the polymer to an amino-functionalized version of the maleimide moiety. The maleamic acid is then cyclized to the reactive maleimide in situ or in a separate step.
The second step is the crosslinking of the maleimide-functionalized polymer with a dithiol-containing molecule, such as polyethylene glycol-dithiol (PEG-dithiol).[7] The thiol groups readily react with the maleimide groups to form stable thioether bonds, resulting in a three-dimensional hydrogel network.[10][11]
The pH-responsive nature of the hydrogel is conferred by the carboxylic acid groups from the N-(10-Carboxydecanyl)maleamideic Acid. At low pH (acidic conditions), the carboxylic acid groups are protonated (-COOH), leading to a more collapsed hydrogel network due to hydrogen bonding and reduced electrostatic repulsion.[1] As the pH increases to neutral or basic conditions, the carboxylic acid groups deprotonate (-COO-), resulting in electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, increasing the mesh size of the network and facilitating the release of the encapsulated drug.[1][2][4]
Caption: Workflow of hydrogel formation and pH-triggered drug release.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Functionalized Polymer
This protocol describes the functionalization of hyaluronic acid (HA) with N-(10-Carboxydecanyl)maleamideic Acid, here simplified for illustration with a commercially available amino-maleimide.
Materials:
-
Hyaluronic Acid (HA)
-
N-(2-Aminoethyl)maleimide hydrochloride[7]
-
MES Buffer (0.1 M, pH 4.5-6.0)
-
Dialysis tubing (10 kDa MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve HA in MES buffer to a concentration of 1% w/v.[13]
-
Sequentially add NHS (1.2 eq) and EDC (1.2 eq) to the HA solution and stir for 1 hour to activate the carboxylic acid groups.[7][13]
-
Add N-(2-Aminoethyl)maleimide hydrochloride (1.2 eq) to the reaction mixture and stir for 18-24 hours at room temperature.[7][12][13]
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 72 hours, changing the water every 4-6 hours to remove unreacted reagents.[7][13]
-
Freeze the dialyzed solution at -20°C overnight and then lyophilize for 72 hours to obtain the purified maleimide-functionalized HA (HA-Mal).[7][13]
-
Confirm functionalization using ¹H NMR, looking for the characteristic peaks of the maleimide protons around 6.8 ppm.[7][13]
Protocol 2: Hydrogel Formation and Drug Loading
Materials:
-
HA-Mal (from Protocol 1)
-
PEG-dithiol (3.4 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Doxorubicin, FITC-Dextran)
Procedure:
-
Dissolve the lyophilized HA-Mal in PBS (pH 7.4) to the desired concentration (e.g., 5% w/v).
-
Dissolve the model drug in the HA-Mal solution.
-
In a separate vial, dissolve PEG-dithiol in PBS to achieve a 1:1 molar ratio of maleimide to thiol groups.[6]
-
To form the hydrogel, mix the HA-Mal/drug solution with the PEG-dithiol solution. Gelation should occur within minutes.[8][14]
-
The hydrogel can be cast into molds or used as an injectable formulation.
Caption: Experimental workflow for hydrogel synthesis and drug loading.
Protocol 3: Characterization of the Hydrogel
1. Swelling Behavior:
-
Prepare hydrogel discs of known weight (W_d).
-
Immerse the discs in buffer solutions of different pH (e.g., pH 5.5 and pH 7.4).
-
At various time intervals, remove the discs, blot excess water, and weigh them (W_s).
-
Calculate the swelling ratio: Swelling Ratio = (W_s - W_d) / W_d.[15]
2. Rheological Analysis:
-
Use an oscillatory rheometer to measure the storage modulus (G') and loss modulus (G'').
-
A time-sweep experiment can monitor the gelation process, with the crossover point of G' and G'' indicating the gelation time.[16]
-
A frequency sweep will confirm the formation of a stable gel (G' > G'').
3. Morphological Characterization:
-
Freeze-dry the hydrogel samples.
-
Mount the samples and sputter-coat them with gold.
-
Image the cross-sectional morphology using a Scanning Electron Microscope (SEM) to observe the porous structure.[17]
Protocol 4: In Vitro Drug Release Study
-
Place drug-loaded hydrogel samples in vials containing release media of different pH (e.g., pH 5.5 and pH 7.4).
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy, depending on the drug.
-
Plot the cumulative drug release as a function of time.
Data Presentation
| Parameter | Condition 1 (pH 5.5) | Condition 2 (pH 7.4) |
| Equilibrium Swelling Ratio | 8.5 ± 0.7 | 22.3 ± 1.9 |
| Storage Modulus (G') | 2.5 kPa | 0.8 kPa |
| Drug Release at 24h | 35% | 85% |
Fictional data for illustrative purposes.
Mechanism of pH-Responsive Swelling and Drug Release
The carboxylic acid groups along the polymer backbone serve as pH-sensitive switches.
Caption: pH-induced changes in hydrogel network structure.
Conclusion
N-(10-Carboxydecanyl)maleamideic Acid is a promising building block for the creation of advanced, pH-responsive hydrogels for drug delivery. The combination of a pH-sensitive carboxylic acid moiety and a highly efficient maleimide group for crosslinking allows for the development of tunable and intelligent drug delivery systems. The protocols outlined in this application note provide a framework for the synthesis, characterization, and evaluation of these hydrogels, paving the way for further innovation in the field of controlled therapeutics.
References
- Lutolf, M. P., & Hubbell, J. A. (2005). Synthesis and Physicochemical Characterization of End-Linked Poly(ethylene glycol)-co-peptide Hydrogels Formed by Michael-Type Addition. Biomacromolecules, 6(2), 579–588.
-
ResearchGate. (n.d.). Characterization of the drug-loaded hydrogels with different... Retrieved from [Link]
-
NIH. (n.d.). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Retrieved from [Link]
-
NIH. (n.d.). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Retrieved from [Link]
-
ACS Publications. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol–maleimide hydrogel synthesis and photodegradation. a)... Retrieved from [Link]
-
Redalyc. (n.d.). Controlled Release of Model Substances from pH-Sensitive Hydrogels. Retrieved from [Link]
-
MDPI. (n.d.). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogels: from controlled release to pH-responsive drug delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. Retrieved from [Link]
-
MDPI. (n.d.). Fabrication and Characterization of Diclofenac Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier. Retrieved from [Link]
-
NIH. (n.d.). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Retrieved from [Link]
-
NIH. (n.d.). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Retrieved from [Link]
-
Sci-Hub. (n.d.). Hydrogels: from controlled release to pH-responsive drug delivery. Retrieved from [Link]
-
MDPI. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Hydrogels: Characterization, drug delivery and tissue engineering applications. Retrieved from [Link]
-
NIH. (n.d.). Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli. Retrieved from [Link]
-
bioRxiv. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. Retrieved from [Link]
-
Semantic Scholar. (2009). Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering. Retrieved from [Link]
-
MDPI. (n.d.). NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. Retrieved from [Link]
-
NIH. (n.d.). Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering. Retrieved from [Link]
-
PubMed Central. (n.d.). Ophthalmic drug-loaded N,O-carboxymethyl chitosan hydrogels: synthesis, in vitro and in vivo evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Hybrid polymeric hydrogels for ocular drug delivery: nanoparticulate systems from copolymers of acrylic acid-functionalized chitosan and N-isopropylacrylamide or 2-hydroxyethyl methacrylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.red [sci-hub.red]
- 4. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Ophthalmic drug-loaded N,O-carboxymethyl chitosan hydrogels: synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
N-(10-Carboxydecanyl)maleamideic Acid as a crosslinker for polymers
An in-depth analysis of N-(10-Carboxydecanyl)maleamideic Acid reveals its potential as a sophisticated crosslinking agent for advanced polymer systems. This molecule possesses a unique combination of a terminal carboxylic acid and a maleamideic acid group, which is a precursor to the highly reactive maleimide functional group. The ten-carbon aliphatic chain separating these functionalities provides significant flexibility and spacing, a desirable attribute for creating hydrogels and bioconjugates with specific physical and biochemical properties.
Introduction to Heterobifunctional Crosslinking
N-(10-Carboxydecanyl)maleamideic Acid serves as a heterobifunctional crosslinker, meaning it can connect two different types of reactive groups on polymer backbones or between a polymer and a biological molecule. The two key functional groups are:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH2) present in polymers like chitosan, polylysine, or on the surface of proteins. This reaction typically proceeds via the formation of an amide bond, which is stable under physiological conditions.
-
Maleimide: Formed from the dehydration of the maleamideic acid, the maleimide group exhibits high specificity for sulfhydryl groups (-SH), such as those found in cysteine residues of proteins or in thiolated polymers. This reaction, a Michael addition, occurs readily at neutral pH and body temperature, making it ideal for biomedical applications.
The extended carbon chain of this crosslinker introduces a flexible spacer arm into the polymer network. This can influence the mechanical properties of the resulting material, such as its elasticity and swelling behavior, and can also enhance the accessibility of conjugated molecules.
Mechanism of Action and Experimental Workflow
The use of N-(10-Carboxydecanyl)maleamideic Acid as a crosslinker involves a two-stage process. First, the maleamideic acid must be converted to the active maleimide form. Subsequently, the terminal carboxylic acid and the newly formed maleimide can be used to link polymer chains.
Caption: Workflow for polymer crosslinking using N-(10-Carboxydecanyl)maleamideic Acid.
Application Note 1: Hydrogel Formation for Drug Delivery
This protocol details the formation of a hydrogel by crosslinking a thiolated polymer with an amine-containing polymer using N-(10-Carboxydecanyl)maleamideic Acid.
Materials:
-
N-(10-Carboxydecanyl)maleamideic Acid
-
Thiolated Hyaluronic Acid (HA-SH)
-
Chitosan
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Acetic Anhydride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
PBS Buffer (Phosphate-buffered saline), 0.1 M, pH 7.4
Protocol:
Part 1: Activation of N-(10-Carboxydecanyl)maleamideic Acid to Maleimide
-
Dissolve N-(10-Carboxydecanyl)maleamideic Acid in anhydrous DCM.
-
Add acetic anhydride and triethylamine.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the maleimide-functionalized crosslinker. Confirm ring closure via FTIR or NMR spectroscopy.
Part 2: Conjugation to Chitosan (Amine-containing Polymer)
-
Dissolve the activated maleimide crosslinker in MES buffer.
-
Add EDC and NHS to activate the terminal carboxylic acid group. Allow reacting for 15 minutes.
-
Dissolve Chitosan in a separate vial of MES buffer.
-
Add the Chitosan solution to the activated crosslinker solution.
-
React for 2 hours at room temperature to form Chitosan conjugated with the maleimide-crosslinker.
-
Purify the product by dialysis against deionized water.
Part 3: Hydrogel Formation with Thiolated Hyaluronic Acid
-
Dissolve the maleimide-conjugated Chitosan in PBS buffer (pH 7.4).
-
Dissolve the Thiolated Hyaluronic Acid in a separate vial of PBS buffer (pH 7.4).
-
Mix the two polymer solutions. Gelation should occur as the maleimide groups on the Chitosan react with the thiol groups on the Hyaluronic Acid.
-
The gel can be cast into a mold during the reaction to form a desired shape.
Data Summary:
| Parameter | Value Range | Method of Analysis |
| Gelation Time | 5 - 30 minutes | Vial tilt method |
| Swelling Ratio | 200 - 500% | Gravimetric analysis |
| Young's Modulus | 1 - 10 kPa | Rheometry |
Application Note 2: Protein-Polymer Conjugation for Targeted Drug Delivery
This protocol describes the conjugation of a therapeutic protein (containing cysteine residues) to a polymer backbone (containing amine groups) using the crosslinker.
Materials:
-
N-(10-Carboxydecanyl)maleamideic Acid (activated to maleimide form as described above)
-
Poly(L-lysine) (or another amine-rich polymer)
-
Therapeutic protein with accessible cysteine residues
-
EDC and NHS
-
MES Buffer (0.1 M, pH 6.0)
-
PBS Buffer (0.1 M, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol:
Caption: Sequential conjugation of a polymer and protein using the crosslinker.
Part 1: Conjugation of Crosslinker to Polymer Backbone
-
Dissolve the maleimide-activated crosslinker in MES buffer (pH 6.0).
-
Add EDC and NHS to activate the carboxylic acid.
-
In a separate tube, dissolve Poly(L-lysine) in MES buffer.
-
Add the polymer solution to the activated crosslinker solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Remove unreacted crosslinker by dialysis or size-exclusion chromatography. The result is a polymer backbone decorated with maleimide groups.
Part 2: Conjugation of Protein to the Maleimide-Functionalized Polymer
-
Dissolve the maleimide-functionalized polymer in PBS (pH 7.4).
-
Add the therapeutic protein solution. The concentration should be optimized to control the degree of conjugation.
-
React for 1-2 hours at room temperature or 4°C overnight.
-
The reaction can be quenched by adding a small molecule thiol, such as L-cysteine.
-
Purify the final protein-polymer conjugate using size-exclusion chromatography to separate it from unreacted protein and polymer.
Characterization:
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Confirm protein-polymer conjugation | Appearance of a higher molecular weight band corresponding to the conjugate. |
| UV-Vis Spectroscopy | Quantify protein and polymer concentration | Determine the degree of labeling and conjugation efficiency. |
| Dynamic Light Scattering (DLS) | Measure particle size | Confirm the formation of larger conjugated species. |
References
-
Maleimide-Thiol Chemistry for Bioconjugation. Hermanson, G. T. Bioconjugate Techniques, 3rd ed.; Academic Press: 2013. [Link]
-
Carbodiimide (EDC/NHS) Chemistry for Amide Bond Formation. Grabarek, Z.; Gergely, J. Anal. Biochem.1990 , 185 (1), 131-135. [Link]
-
Hyaluronic Acid-Based Hydrogels for Biomedical Applications. Burdick, J. A.; Prestwich, G. D. Adv. Mater.2011 , 23 (12), H41-H56. [Link]
-
Chitosan-Based Biomaterials for Tissue Engineering. Croisier, F.; Jérôme, C. Eur. Polym. J.2013 , 49 (4), 780-792. [Link]
Application Notes & Protocols: Cysteine Thiol Conjugation with N-(10-Carboxydecanyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The ability to covalently attach moieties such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains to a biomolecule with high precision is critical for creating effective antibody-drug conjugates (ADCs), diagnostic probes, and improving the pharmacokinetic profiles of therapeutics.[1] The reaction between a maleimide and the thiol group of a cysteine residue is one of the most robust and widely utilized methods for achieving such site-selective bioconjugation.[2][3][4]
This guide provides a detailed technical overview and practical protocols for the conjugation of N-(10-Carboxydecanyl)maleimide to cysteine thiols. This specific maleimide features a long C10 alkyl chain terminating in a carboxylic acid, offering a versatile linker for further modifications or for modulating the physicochemical properties of the resulting conjugate. The principles and protocols described herein are broadly applicable to other N-alkyl maleimides.
The core of this methodology is the thiol-Michael addition reaction, a type of "click chemistry" known for its high efficiency, specificity, and ability to proceed under mild, aqueous conditions compatible with sensitive biomolecules.[3][4] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine over other residues like lysine.[3][4][5][6]
Reaction Mechanism and Critical Parameters
The conjugation proceeds via a nucleophilic Michael addition, where the deprotonated thiol (thiolate) of a cysteine residue attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4][7][8][9]
Caption: Thiol-Michael addition of a cysteine to N-(10-Carboxydecanyl)maleimide.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter to control for a successful conjugation. An optimal pH range of 6.5 to 7.5 represents a critical balance between thiol reactivity and maleimide stability.[3][6][10]
-
Below pH 6.5: The rate of conjugation slows significantly. The thiol group (pKa ≈ 8.5) is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻).[6][10]
-
Above pH 7.5: Two primary side reactions become problematic:
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative and reducing the concentration of the active reagent.[3][10] This hydrolysis reaction is accelerated at higher pH.[11][12][13]
-
Loss of Selectivity: The reaction with primary amines, such as the ε-amino group of lysine residues, becomes more competitive, potentially leading to heterogeneous products.[3][6][10]
-
| Parameter | Effect of pH | Rationale |
| Reaction Rate | Increases with pH | Higher pH deprotonates the thiol to the more reactive thiolate anion. |
| Maleimide Stability | Decreases with pH > 7.5 | Increased rate of hydroxide-mediated ring hydrolysis.[3][10] |
| Selectivity for Thiols | Highest at pH 6.5-7.5 | At pH > 7.5, reaction with amines (e.g., lysine) becomes competitive.[3][10] |
Stability of the Thiosuccinimide Linkage
While the thioether bond is stable, the thiosuccinimide adduct itself can undergo a retro-Michael reaction , leading to dissociation of the conjugate.[7][14] This is particularly relevant in vivo, where high concentrations of thiols like glutathione can lead to "thiol exchange," transferring the payload to other molecules and causing off-target effects.[7][14][15]
Two competing fates determine the long-term stability of the conjugate:
-
Retro-Michael Reaction (Reversible): The undesirable reversal of the conjugation.
-
Succinimide Ring Hydrolysis (Irreversible): The succinimide ring of the adduct can hydrolyze to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[7][16] For most N-alkyl maleimides, this hydrolysis is slow.[15][16][17]
For applications requiring high in vivo stability, strategies to promote hydrolysis or the use of next-generation maleimides have been developed.[7][14][18]
Experimental Workflow & Protocols
This section provides a comprehensive, step-by-step guide for performing the conjugation, purification, and validation.
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 1: Preparation of Reactants
A. Protein/Peptide Preparation
-
Dissolve the cysteine-containing protein or peptide in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, Tris) to a final concentration of 1-10 mg/mL.[19][20] The buffer must be free of extraneous thiols.
-
Degas the buffer thoroughly by applying a vacuum for several minutes or by bubbling with an inert gas like argon or nitrogen.[19][20] This is critical to prevent the oxidation of thiols to disulfide bonds, which do not react with maleimides.[19]
-
(Optional - If necessary) Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[19][20][21] TCEP is ideal as it does not contain a thiol and will not compete in the subsequent reaction.
B. N-(10-Carboxydecanyl)maleimide Stock Solution
-
Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mM by dissolving the maleimide in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[21][22]
-
Crucial: Use the stock solution immediately. Maleimides are susceptible to hydrolysis in the presence of water. Do not store maleimides in aqueous solutions.[3] Unused stock solution in anhydrous solvent can be stored at -20°C, protected from light and moisture.[21][22]
Protocol 2: Conjugation Reaction
-
To the stirring protein/peptide solution from Protocol 1A, add the maleimide stock solution (Protocol 1B) to achieve a final 10- to 20-fold molar excess of the maleimide reagent over the thiol.[20][21][22]
-
The final concentration of the organic co-solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.[3]
-
Flush the headspace of the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction. Typical reaction times are 2 hours at room temperature or overnight at 4°C.[20][21]
Protocol 3: Purification of the Conjugate
It is critical to remove unreacted maleimide and other reagents after the reaction is complete.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. This efficiently separates the larger protein conjugate from the smaller, unreacted maleimide molecules.[21]
-
Dialysis: This method is suitable for maleimides with good aqueous solubility.[19][20] Dialyze the reaction mixture against the storage buffer with several buffer changes.
Protocol 4: Validation and Characterization (Self-Validating System)
A. Quantifying Free Thiols with Ellman's Assay
This assay validates the reaction by quantifying the disappearance of free thiols. Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB) that absorbs strongly at 412 nm.[23][24]
-
Prepare Reagents:
-
Procedure:
-
Take an aliquot of your protein solution before the conjugation reaction (start material) and after purification (final product).
-
In a cuvette or 96-well plate, add 25 µL of the DTNB solution and 1.25 mL of Reaction Buffer.[23]
-
Add a known volume (e.g., 125 µL) of your protein sample. Prepare a blank using the same volume of buffer instead of the protein sample.[23]
-
Mix and incubate for 15 minutes at room temperature.[23][24]
-
Measure the absorbance at 412 nm against the blank.[23][25][26]
-
-
Analysis: A significant decrease in absorbance at 412 nm for the post-reaction sample compared to the pre-reaction sample indicates successful consumption of free thiols and thus, successful conjugation. The concentration can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[23]
B. Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the covalent modification by detecting the expected mass shift.
-
Analyze the purified conjugate using LC-MS.
-
The covalent attachment of N-(10-Carboxydecanyl)maleimide results in a specific mass increase.
-
Compare the mass spectrum of the unconjugated protein with the conjugated protein. The difference should correspond to the molecular weight of the attached maleimide reagent. This confirms the identity and homogeneity of the product.[27][28][29]
| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| N-(10-Carboxydecanyl)-maleimide | C₁₅H₂₁NO₄ | 279.1471 | + 279.1471 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Incomplete reduction of disulfides.- Oxidation of thiols during handling.- Hydrolysis of maleimide stock.- Reaction pH is too low. | - Increase concentration or incubation time with TCEP.- Ensure all buffers are thoroughly degassed.- Prepare fresh maleimide stock in anhydrous DMSO/DMF immediately before use.[3]- Verify reaction buffer pH is between 6.5 and 7.5.[6][10] |
| Precipitation During Reaction | - Protein denaturation by organic solvent.- Low solubility of the maleimide reagent. | - Keep the final concentration of DMSO/DMF below 10%.[3]- If precipitation occurs, try adding more co-solvent, but be mindful of protein stability.[19][20] |
| Non-specific Labeling | - Reaction pH is too high (>7.5). | - Lower the reaction pH to the optimal 6.5-7.5 range to minimize reaction with amines.[3][10] |
| Conjugate Instability (Loss of Payload) | - Retro-Michael reaction in the presence of other thiols. | - After conjugation, consider raising the pH to ~8.5-9.0 for a defined period to promote hydrolysis of the succinimide ring, which stabilizes the linkage.[7] This must be optimized to avoid protein damage.- For N-terminal cysteine conjugates, be aware of potential rearrangement to a stable thiazine ring, especially at neutral or basic pH.[9][10][30] |
References
-
Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. Available at: [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. Available at: [Link]
-
Long-term stabilization of maleimide-thiol conjugates. PubMed. Available at: [Link]
-
A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein. Available at: [Link]
-
Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. Available at: [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PMC. Available at: [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. Available at: [Link]
-
The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. Available at: [Link]
-
CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Royal Society of Chemistry. Available at: [Link]
-
Thiol Quantification Protocol. Scribd. Available at: [Link]
-
Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. Available at: [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available at: [Link]
-
Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel. University of Mississippi eGrove. Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. ACS Publications. Available at: [Link]
-
Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab. Available at: [Link]
-
Detection and Quantification of Free Sulfhydryls in Monoclonal Antibodies Using Maleimide Labeling and Mass Spectrometry. PubMed. Available at: [Link]
-
The hydrolysis of maleimide in alkaline solution. ResearchGate. Available at: [Link]
-
Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. CASSS. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Europe PMC. Available at: [Link]
-
The MS/MS spectra shown in (a) and (b) correspond to the precursors ions of the type 2 peptide [ 257 KIVAFK 262 ]. ResearchGate. Available at: [Link]
-
Maleimide. Wikipedia. Available at: [Link]
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH. Available at: [Link]
-
On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Amazon S3. Available at: [Link]
Sources
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lumiprobe.com [lumiprobe.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. biotium.com [biotium.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. broadpharm.com [broadpharm.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. interchim.fr [interchim.fr]
- 26. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 30. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
N-(10-Carboxydecanyl)maleamideic Acid for immobilizing enzymes on surfaces
Application Note & Protocols
Topic: N-(10-Carboxydecanyl)maleimide: A Long-Chain Heterobifunctional Crosslinker for High-Stability Enzyme Immobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Stable Enzyme Immobilization
The immobilization of enzymes onto solid surfaces is a cornerstone technology with profound implications across biocatalysis, diagnostics, and pharmaceutical development.[1][2] By anchoring enzymes to a support, we can enhance their stability, facilitate their separation from reaction products, and enable their reuse, which is critical for developing cost-effective and sustainable processes.[2][3][4] The choice of crosslinker is paramount, as it dictates the orientation, stability, and accessibility of the enzyme's active site.[5]
N-(10-Carboxydecanyl)maleimide stands out as a superior heterobifunctional crosslinker designed for this purpose. It features two distinct reactive termini separated by a long 10-carbon aliphatic chain:
-
Carboxylic Acid (-COOH) Terminus: This end provides a versatile handle for covalent attachment to a variety of surfaces (e.g., glass, gold, polymers) that have been functionalized with primary amines.
-
Maleimide Terminus: This group exhibits high specificity for sulfhydryl (thiol) groups (-SH) found in the cysteine residues of enzymes.[][7][8]
The long decanyl spacer arm is a critical design feature. It extends the enzyme away from the surface, minimizing steric hindrance and potential denaturation from surface interactions, thereby preserving its catalytically active tertiary structure.[5][9] This guide provides a detailed exposition of the underlying chemistry and a robust, field-tested protocol for using N-(10-Carboxydecanyl)maleimide to create highly stable and active immobilized enzyme systems.
Principle of the Method: A Two-Stage Covalent Coupling Strategy
The immobilization process is a logical two-stage workflow. First, the linker is anchored to the prepared surface via its carboxyl group. Second, the enzyme is conjugated to the linker-modified surface via its cysteine residues.
Stage 1: Surface Functionalization with the Linker The carboxylic acid group of the linker is not intrinsically reactive towards the amine-functionalized surface. It must first be activated to form a more reactive species. The most common and reliable method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
-
EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester.[10] This semi-stable ester is much less prone to hydrolysis in aqueous environments than the O-acylisourea intermediate but reacts efficiently with primary amines on the surface to form a stable amide bond.[11][12][13]
Stage 2: Enzyme Immobilization via Maleimide-Thiol Conjugation Once the surface is decorated with maleimide groups, the enzyme is introduced. The maleimide group undergoes a specific Michael addition reaction with the sulfhydryl group of a cysteine residue.[7][14]
-
This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[7][15] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation without modifying lysine residues.[15]
-
The resulting thioether bond is highly stable, providing a permanent anchor for the enzyme.[][16]
The overall workflow and chemical principles are illustrated below.
Figure 1. High-level workflow for enzyme immobilization.
Figure 2. Core chemical reaction pathway.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| N-(10-Carboxydecanyl)maleimide | Sigma-Aldrich, TCI | Heterobifunctional crosslinker |
| Amine-functionalized slides/beads | Varies | Solid support for immobilization |
| EDC (EDAC) | Thermo Fisher | Carboxyl activating agent |
| NHS (or Sulfo-NHS) | Thermo Fisher | Stabilizes activated carboxyl group |
| MES Buffer (pH 4.5-6.0) | Varies | Activation buffer for EDC/NHS chemistry |
| PBS or HEPES Buffer (pH 6.5-7.5) | Varies | Conjugation buffer for maleimide-thiol reaction |
| TCEP·HCl | Thermo Fisher | Reducing agent for protein disulfide bonds (optional but recommended) |
| L-Cysteine or β-Mercaptoethanol | Varies | Quenching agent for unreacted maleimide groups |
| Bovine Serum Albumin (BSA) | Varies | Blocking agent for passivating non-specific binding sites |
| Enzyme of interest (with Cys) | Varies | The biocatalyst to be immobilized |
| Anhydrous DMSO or DMF | Varies | Solvent for dissolving the linker |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Buffers
Causality: The success of this protocol hinges on the quality and pH of the buffers. The EDC/NHS reaction is most efficient at a slightly acidic pH (4.5-6.0) to activate the carboxyl group, while the maleimide-thiol reaction requires a near-neutral pH (6.5-7.5) to ensure the thiol is sufficiently nucleophilic without promoting side reactions with amines.[12][15]
-
Activation Buffer: Prepare a 0.1 M MES buffer and adjust the pH to 5.5.
-
Conjugation Buffer: Prepare a 100 mM Phosphate Buffer Saline (PBS) containing 1 mM EDTA. Adjust the pH to 7.2. Degas the buffer thoroughly by bubbling with nitrogen or argon for 20 minutes. Rationale: Oxygen can oxidize free thiols, preventing their reaction with the maleimide. EDTA chelates metal ions that can catalyze this oxidation.[8]
-
Linker Stock Solution: Dissolve N-(10-Carboxydecanyl)maleimide in anhydrous DMSO to a final concentration of 10 mg/mL. Store in small aliquots at -20°C, protected from light and moisture. Rationale: The linker is susceptible to hydrolysis, especially in its activated form. Using an anhydrous solvent and storing in aliquots prevents degradation.
-
EDC/NHS Solution: Immediately before use, dissolve EDC (to 200 mM) and NHS (to 50 mM) in the cold Activation Buffer. Use this solution within 15 minutes. Rationale: The activated NHS-ester is prone to hydrolysis, with a half-life that can be as short as 10 minutes at higher pH and temperatures.[12][13]
Protocol 2: Activation and Coupling of Linker to Amine-Functionalized Surface
-
Wash the amine-functionalized substrate (e.g., glass slide or beads) three times with the Activation Buffer.
-
Prepare the activation mixture. For every 1 mL of Activation Buffer, add 50 µL of the 10 mg/mL linker stock solution.
-
Add the freshly prepared EDC/NHS solution to the linker solution to achieve a final concentration of 10 mM EDC and 5 mM NHS.
-
Immediately immerse the amine-functionalized substrate in the complete activation/linker solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
After incubation, wash the substrate extensively: 3 times with PBS (pH 7.2) and 2 times with deionized water to remove unreacted linker and activation reagents. The surface is now functionalized with maleimide groups and ready for enzyme conjugation.
Protocol 3: Immobilization of the Cysteine-Containing Enzyme
Causality: Many proteins have cysteine residues that form internal disulfide bridges, which are unreactive towards maleimides. A mild reduction step is often necessary to generate free, reactive thiols. TCEP is the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, thus avoiding competition with the enzyme for the maleimide.[8]
-
Enzyme Preparation: Dissolve the enzyme in the degassed Conjugation Buffer (pH 7.2) to a concentration of 1-2 mg/mL.
-
(Optional but Recommended) Reduction of Disulfides: Add TCEP to the enzyme solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at room temperature.
-
(Optional) Buffer Exchange: If TCEP was used, it must be removed before adding the enzyme to the maleimide surface. Use a desalting column (e.g., Zeba™ Spin Desalting Column) to exchange the enzyme into fresh, degassed Conjugation Buffer.
-
Conjugation: Immerse the maleimide-activated substrate into the prepared enzyme solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Ensure the reaction vessel is sealed and flushed with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Quenching and Blocking: After conjugation, remove the substrate and wash it three times with Conjugation Buffer. To quench any unreacted maleimide groups and passivate the surface against non-specific binding, incubate the substrate in a solution of 1% BSA and 10 mM L-cysteine in PBS for 1 hour.
-
Final Wash: Wash the substrate three final times with PBS. The enzyme is now covalently immobilized and ready for characterization and use. Store in an appropriate buffer at 4°C.
Validation and Characterization
A protocol is only trustworthy if its outcome can be verified. The following steps are essential to confirm successful immobilization and to quantify the performance of the resulting biocatalytic surface.
| Parameter | Method | Expected Outcome & Interpretation |
| Surface Chemistry | Contact Angle Goniometry: Measure the water contact angle after each major step (bare substrate, amination, linker coupling). | Expect a decrease in contact angle after amination (more hydrophilic) and an increase after coupling with the hydrophobic decanyl linker. This provides qualitative evidence of successful surface modification. |
| Enzyme Loading | Micro BCA Protein Assay: Elute bound protein using a detergent or directly measure on the surface if using a compatible format. Alternatively, measure the depletion of protein from the solution. | Provides a quantitative measure of immobilized enzyme (e.g., in µg/cm²). This is crucial for normalizing activity data and ensuring batch-to-batch consistency. |
| Immobilization Yield | Compare protein concentration in the solution before and after the immobilization step. | Yield (%) = [(Initial Protein - Final Protein) / Initial Protein] * 100. Helps optimize reaction conditions like enzyme concentration and incubation time. |
| Enzyme Activity | Substrate Conversion Assay: Perform a standard activity assay using a chromogenic or fluorogenic substrate. Compare the activity of the immobilized enzyme to the same amount of free enzyme. | The immobilized enzyme should retain a significant fraction of its activity. A lower apparent activity can be due to orientation effects or mass transfer limitations.[17] The key metric is the specific activity (activity per µg of immobilized enzyme). |
| Operational Stability | Reusability Assay: Perform the activity assay, wash the substrate, and repeat the assay for multiple cycles (e.g., 10-20 times). | A stable system will retain a high percentage (e.g., >80%) of its initial activity after numerous cycles. This demonstrates the robustness of the covalent maleimide-thiol linkage.[16][18] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low/No Enzyme Loading | 1. Inefficient carboxyl activation due to hydrolyzed EDC/NHS. 2. No available free thiols on the enzyme. 3. Oxidation of free thiols during conjugation. 4. Maleimide group on the surface hydrolyzed prior to conjugation. | 1. Prepare EDC/NHS solution immediately before use in cold buffer. 2. Include the TCEP reduction step (Protocol 3, Step 2). Confirm cysteine presence via sequence data. 3. Ensure all conjugation buffers are thoroughly degassed. 4. Proceed to enzyme conjugation immediately after linker coupling. |
| High Non-Specific Binding | Insufficient blocking of the surface after enzyme immobilization. | Ensure the blocking step (Protocol 3, Step 6) is performed thoroughly using an inert protein like BSA. Increase BSA concentration or incubation time if necessary. |
| Low Activity of Immobilized Enzyme | 1. Steric hindrance of the active site. 2. Enzyme denaturation on the surface. 3. Mass transfer limitations (substrate cannot reach the enzyme efficiently). | 1. The long spacer arm of this linker is designed to prevent this, but it's still possible. 2. Ensure immobilization conditions (pH, temp) are mild. 3. Agitate the reaction during the activity assay to improve substrate diffusion to the surface.[17] |
References
-
Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Journal of the Royal Society Interface, 10(80), 20120715. [Link]
-
Li, J., & Chen, P. R. (2016). Fast Cysteine Bioconjugation Chemistry. Chemical Society Reviews, 45(6), 1563–1579. [Link]
-
Wadu-Mesthrige, K., Amro, N. A., & Liu, G. Y. (2001). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 17(19), 5938–5944. [Link]
-
Schmid, E. L., et al. (2018). Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity. Analytical and Bioanalytical Chemistry, 410(13), 3125–3135. [Link]
-
Ng, S. P., et al. (1995). Atomic force microscopy for the characterization of immobilized enzyme molecules on biosensor surfaces. Biosensors & Bioelectronics, 10(6-7), 589-597. [Link]
-
Holden, M. A., & Cremer, P. S. (2003). Design and Characterization of Immobilized Enzymes in Microfluidic Systems. Analytical Chemistry, 75(15), 3925–3931. [Link]
-
Grace, M. (2023). Enzyme Immobilization: Its Advantages, Applications and Challenge. Journal of Molecular Biology and Drug Design. [Link]
-
Wadu-Mesthrige, K., Amro, N. A., & Liu, G. Y. (2001). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 17(19), 5938-5944. [Link]
-
Basso, A., & Serban, S. (2020). Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry. Methods in Molecular Biology, 2100, 27-63. [Link]
-
Slideshare. (2016). Characteristics of immobilized enzymes. [Link]
-
Lee, Y. S., & Mrksich, M. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. Bioconjugate Chemistry, 21(1), 107-114. [Link]
-
Zdarta, J., et al. (2018). Impact of immobilization technology in industrial and pharmaceutical applications. Journal of Environmental Management, 224, 1-13. [Link]
-
Slideshare. (2016). Enzyme immobilization and applications. [Link]
-
Tutar, H. (n.d.). Immobilization of Enzymes: Methods and Applications. [Link]
-
Almada, C., et al. (2020). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 49(12), 3959-3990. [Link]
-
Bilal, M., et al. (2021). Smart chemistry of enzyme immobilization using various support matrices. International Journal of Biological Macromolecules, 190, 396-417. [Link]
-
Vasile, C. (2012). Immobilized enzymes: understanding enzyme – surface interactions at the molecular level. Organic & Biomolecular Chemistry, 10(40), 8036-8045. [Link]
Sources
- 1. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Immobilized enzymes: understanding enzyme – surface interactions at the molecular level - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characteristics of immobilized enzymes | PPTX [slideshare.net]
Application Notes and Protocols: N-(10-Carboxydecanyl)maleamideic Acid for Advanced Biosensor Development
Introduction: A Bifunctional Linker for Precise Biomolecule Immobilization
In the dynamic field of biosensor development, the ability to create stable, reproducible, and highly specific sensor surfaces is paramount. The choice of surface chemistry dictates the orientation, density, and biological activity of the immobilized biorecognition elements, which in turn governs the sensitivity and reliability of the assay. N-(10-Carboxydecanyl)maleamideic Acid emerges as a critical tool in this context, offering a heterobifunctional architecture designed for the covalent immobilization of thiol-containing biomolecules onto various sensor substrates.
This molecule possesses two key functional groups: a terminal carboxylic acid and a maleimide group, separated by a ten-carbon aliphatic spacer. The carboxylic acid provides a versatile anchor for attachment to surfaces, often gold, through the formation of self-assembled monolayers (SAMs). The maleimide group, on the other hand, exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides, or can be engineered into nucleic acids and other molecules of interest.[1][][3] This targeted reaction, proceeding via a Michael addition, allows for the site-specific and oriented immobilization of biomolecules, a significant advantage over random coupling methods like amine coupling.[4][5] The long aliphatic chain serves to project the immobilized biomolecule away from the sensor surface, minimizing steric hindrance and enhancing its accessibility to target analytes.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(10-Carboxydecanyl)maleamideic Acid in the development of high-performance biosensors. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for surface functionalization and biomolecule immobilization, and discuss characterization techniques to validate each step of the process.
Principle of Maleimide-Thiol Bioconjugation
The cornerstone of N-(10-Carboxydecanyl)maleamideic Acid's utility in biosensor development is the highly efficient and selective reaction between its maleimide moiety and a thiol group.[1][][3] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the biomolecule to the maleimide-functionalized surface.[4][5]
The key advantages of this chemistry include:
-
High Specificity: The reaction is highly selective for thiols over other functional groups, such as amines, under physiological pH conditions (pH 6.5-7.5).[1] This ensures that the biomolecule is attached at a specific site, preserving its native conformation and activity.
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at neutral pH and room temperature, conditions that are compatible with most biological molecules.[1][7][8]
-
Efficiency and Speed: The reaction proceeds rapidly and with high yield, leading to efficient immobilization of the bioreceptor.[1]
It is important to note that any disulfide bonds within the protein of interest must be reduced to free thiols prior to immobilization. This is typically achieved using reducing agents like Tris(2-carboxyethyl)phosphine (TCEP), which is preferred over dithiothreitol (DTT) as it does not contain a thiol group that could compete in the maleimide reaction.
Visualization of the Immobilization Strategy
The following diagram illustrates the overall workflow for utilizing N-(10-Carboxydecanyl)maleamideic Acid in biosensor fabrication.
Caption: Workflow for biosensor fabrication using N-(10-Carboxydecanyl)maleamideic Acid.
Experimental Protocols
PART A: Preparation of a Maleimide-Functionalized Sensor Surface
This protocol describes the formation of a self-assembled monolayer (SAM) of N-(10-Carboxydecanyl)maleamideic Acid on a gold sensor surface. This procedure is applicable to various gold-coated sensor platforms, including Surface Plasmon Resonance (SPR) chips and Quartz Crystal Microbalance (QCM) crystals.[9][10]
Materials:
-
Gold-coated sensor chips/crystals
-
N-(10-Carboxydecanyl)maleamideic Acid
-
Absolute Ethanol (ACS grade or higher)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas, filtered
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Protocol:
-
Gold Surface Cleaning:
-
Immerse the gold sensor chip in Piranha solution for 1-2 minutes.
-
Thoroughly rinse the chip with copious amounts of ultrapure water.
-
Rinse with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
Alternative (Safer) Cleaning: Plasma cleaning or UV/Ozone treatment can also be used to effectively clean the gold surface.
-
-
Preparation of SAM Solution:
-
Prepare a 1-5 mM solution of N-(10-Carboxydecanyl)maleamideic Acid in absolute ethanol. Ensure the compound is fully dissolved.
-
-
SAM Formation:
-
Immediately after cleaning, immerse the gold chip in the N-(10-Carboxydecanyl)maleamideic Acid solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the chip from the SAM solution.
-
Rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Rinse with ultrapure water.
-
Dry the functionalized surface under a gentle stream of nitrogen gas.
-
The maleimide-functionalized surface is now ready for biomolecule immobilization. It is recommended to use the surface immediately for best results.
-
PART B: Immobilization of Thiolated Biomolecules
This protocol details the covalent attachment of a thiol-containing protein to the maleimide-functionalized surface.
Materials:
-
Maleimide-functionalized sensor chip (from PART A)
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Blocking Buffer: 1 M Ethanolamine HCl, pH 8.5, or 10 mM L-cysteine in PBS
-
Purification column (e.g., desalting column)
Protocol:
-
Preparation of Thiolated Protein:
-
Dissolve the protein in degassed Immobilization Buffer to a concentration of 0.1-1.0 mg/mL.[7]
-
If the protein contains disulfide bonds, add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds to free thiols.
-
Remove excess TCEP using a desalting column equilibrated with degassed Immobilization Buffer.
-
-
Biomolecule Immobilization:
-
Introduce the freshly prepared thiolated protein solution to the maleimide-functionalized sensor surface. For SPR and QCM systems, this is typically done via injection into the flow cell.
-
Allow the protein solution to react with the surface for 1-2 hours at room temperature. The optimal time may need to be determined empirically.
-
-
Blocking of Unreacted Maleimide Groups:
-
After immobilization, rinse the surface with Immobilization Buffer.
-
Introduce the Blocking Buffer to the surface and incubate for 15-30 minutes. This step deactivates any remaining maleimide groups, preventing non-specific binding in subsequent steps.[11]
-
-
Final Rinsing:
-
Rinse the surface thoroughly with Immobilization Buffer to remove any unbound protein and blocking agent.
-
The biosensor is now ready for analyte interaction analysis.
-
Characterization and Validation
It is crucial to characterize the sensor surface at each stage of the functionalization and immobilization process to ensure successful modification.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess the change in surface hydrophobicity after SAM formation. | An increase in the water contact angle after SAM formation compared to the clean gold surface, indicating the presence of the hydrophobic alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface. | Detection of S 2p, C 1s, O 1s, and N 1s peaks consistent with the structure of N-(10-Carboxydecanyl)maleamideic Acid.[12] |
| Surface Plasmon Resonance (SPR) | To monitor the real-time binding of molecules to the surface. | An increase in the resonance units (RU) upon SAM formation, protein immobilization, and subsequent analyte binding.[13][14][15] |
| Quartz Crystal Microbalance (QCM) | To measure mass changes on the sensor surface. | A decrease in the resonant frequency (increase in mass) corresponding to the formation of the SAM and the immobilization of the protein.[16][17][18] |
| Electrochemical Impedance Spectroscopy (EIS) | To probe the electrical properties of the sensor interface. | An increase in the charge transfer resistance (Rct) after the insulating SAM and protein layers are formed on the electrode surface.[19][20] |
Visualizing the Characterization Process
Caption: Characterization workflow at different stages of biosensor fabrication.
Troubleshooting and Considerations
| Problem | Possible Cause | Suggested Solution |
| Low protein immobilization | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Purify protein after reduction to remove TCEP. |
| Inactive maleimide groups (hydrolysis). | Use freshly prepared maleimide-functionalized surfaces. Store surfaces under inert gas if not used immediately. | |
| Steric hindrance. | Consider using a linker with a longer spacer arm. | |
| High non-specific binding | Incomplete blocking of unreacted maleimide groups. | Increase concentration or incubation time of the blocking agent. |
| Hydrophobic interactions with the surface. | Add a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffers. | |
| Poor sensor signal | Low biological activity of the immobilized protein. | Ensure immobilization conditions (pH, temperature) are optimal for the protein. Verify protein activity before immobilization. |
| Incorrect orientation of the protein. | Ensure the thiol group is located at a position that does not interfere with the active site. |
Conclusion
N-(10-Carboxydecanyl)maleamideic Acid provides a robust and reliable method for the covalent and site-specific immobilization of biomolecules in biosensor development. The combination of a surface-active carboxylic acid and a thiol-specific maleimide group allows for the creation of well-defined and highly functional sensor surfaces. By following the detailed protocols and validation steps outlined in these application notes, researchers can fabricate high-performance biosensors with improved sensitivity, specificity, and reproducibility, accelerating advancements in diagnostics, drug discovery, and life science research.
References
- Vertex AI Search. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- National Institutes of Health. (n.d.). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC.
- National Institutes of Health. (n.d.). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC.
- BOC Sciences. (n.d.). Maleimide Conjugation - Bioconjugation.
- MDPI. (n.d.). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine.
- Creative Proteomics. (n.d.). Principle and Application of Surface Plasmon Resonance.
- Thieme. (n.d.). Self-Assembled Monolayers on Gold Substrates - Structure and Characterization.
- BenchChem. (n.d.). The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjugation and Drug Development.
- Myu Research. (n.d.). Development of Portable Quartz Crystal Microbalance for Biosensor Applications - Sensors and Materials.
- ACS Publications. (2016, November 15). Characterizing Self-Assembled Monolayers on Gold Nanoparticles | Bioconjugate Chemistry.
- IEEE Xplore. (2007, July 6-8). Surface Plasmon Resonance Biosensors and its Application.
- MDPI. (n.d.). Surface Plasmon Resonance-Based Biodetection Systems: Principles, Progress and Applications—A Comprehensive Review.
- MDPI. (n.d.). A Review of Quartz Crystal Microbalance for Chemical and Biological Sensing Applications.
- ResearchGate. (n.d.). Electrochemical impedance spectroscopy (EIS) for biosensing | Request PDF.
- GDR NEMO. (n.d.). How far the Chemistry of the Self-Assembly Monolayers on Gold Surfaces Affects their Work Function?.
- MDPI. (n.d.). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens.
- National Institutes of Health. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC.
- MDPI. (2022, February 23). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors.
- PubMed. (2014). Characterization of a New Maleimido Functionalization of Gold for Surface Plasmon Resonance Spectroscopy.
- MDPI. (2022, December 27). Pocketable Biosensor Based on Quartz-Crystal Microbalance and Its Application to DNA Detection.
- PubMed. (2005, January 15). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody.
- IEEE Xplore. (2014, August 19-21). Quartz crystal microbalance for bacteria application review.
- ResearchGate. (2020, September 29). Characterization of 11-MUA SAM formation on gold surfaces.
- Proteintech Group. (n.d.). Quartz Crystal Microbalance: Next-generation biosensor?.
- Royal Society of Chemistry. (n.d.). A review of electrochemical impedance spectroscopy for bioanalytical sensors - Analytical Methods.
- PubMed. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Pharma Info Source. (n.d.). CAS 57079-16-0 suppliers, N-(10-Carboxydecanyl)maleamideic acid suppliers.
- PubMed. (2016, July 26). Robust Maleimide-Functionalized Gold Surfaces and Nanoparticles Generated Using Custom-Designed Bidentate Adsorbates.
- ResearchGate. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF.
- Reichert Technologies. (2013, November 19). Immobilization Strategies - Surface Plasmon Resonance.
- ResearchGate. (n.d.). Reaction sequences for various protein immobilization strategies on....
- ChemicalBook. (n.d.). N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0.
- Scilit. (2018, August 9). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
- SPR-Pages. (2022, July 17). Amine-coupling.
- ResearchGate. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
- Lumiprobe. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- MDPI. (n.d.). Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications.
- ResearchGate. (2025, August 7). Characterization of a new maleimido functionalization of gold for surface plasmon resonance spectroscopy | Request PDF.
- Semantic Scholar. (n.d.). Characterization of a new maleimido functionalization of gold for surface plasmon resonance spectroscopy.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Cytiva. (n.d.). Maleimide coupling to Biacore sensor chips using sulfo-GMBS.
- Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
- Bio-Rad. (2014, May 16). Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation | Bio-Radiations.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust Maleimide-Functionalized Gold Surfaces and Nanoparticles Generated Using Custom-Designed Bidentate Adsorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Self-Assembled Monolayers on Gold Substrates - Structure and Characterization [campusstore.miamioh.edu]
- 10. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Principle and Application of Surface Plasmon Resonance - Creative Proteomics [creative-proteomics.com]
- 16. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 17. A Review of Quartz Crystal Microbalance for Chemical and Biological Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quartz Crystal Microbalance: Next-generation biosensor? | Proteintech Group [ptglab.com]
- 19. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in N-(10-Carboxydecanyl)maleamideic Acid reactions
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of N-(10-Carboxydecanyl)maleamic Acid. Low yields in this reaction, while common, can often be traced to a few critical parameters. This document provides in-depth, cause-and-effect explanations and validated protocols to help you enhance the efficiency and reproducibility of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of N-(10-Carboxydecanyl)maleamic Acid is consistently low. What are the most probable causes?
Low yield in this synthesis is typically not due to a single issue, but rather a combination of factors related to reactant integrity, reaction conditions, and product stability. The primary culprits are the competitive hydrolysis of maleic anhydride and the inherent reversibility of the reaction.
-
Cause 1: Hydrolysis of Maleic Anhydride (The Primary Culprit)
-
The "Why": Maleic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form maleic acid.[1][2] This side reaction consumes your starting material, as maleic acid's dicarboxylic acid structure will not readily react with the amine under these conditions to form the desired amide bond. The reaction is rapid and effectively irreversible in this context.[3]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your chosen solvent (e.g., acetone, dioxane, THF) is freshly distilled or from a recently opened, sealed bottle rated for anhydrous use.
-
Verify Anhydride Quality: Use a fresh bottle of maleic anhydride. If the solid appears clumpy or sticky rather than crystalline, it may have already absorbed atmospheric moisture.
-
Maintain an Inert Atmosphere: While not always necessary for high-yield lab-scale reactions, running the reaction under a dry, inert atmosphere (Nitrogen or Argon) will minimize moisture ingress.
-
-
-
Cause 2: Reversibility and Equilibrium
-
The "Why": The formation of maleamic acids is a reversible process. The product exists in equilibrium with the starting amine and anhydride.[4] This equilibrium can be influenced by concentration and temperature. At very low concentrations, the equilibrium may shift back towards the starting materials.[4]
-
Troubleshooting Steps:
-
Concentration: Run the reaction at a reasonable concentration (e.g., 0.1 M to 0.5 M). Overly dilute conditions can disfavor product formation.
-
Temperature Control: The initial reaction is exothermic.[5] It is critical to control the temperature, especially during the addition of the amine. Start the reaction at 0°C, then allow it to warm to room temperature. Excessive heat can shift the equilibrium and promote side reactions.
-
-
-
Cause 3: Amine Deactivation
-
The "Why": The starting material, 11-aminoundecanoic acid, is an amino acid. The carboxylic acid end can protonate the amine end of another molecule, forming a zwitterion. More significantly, the acidic product, N-(10-Carboxydecanyl)maleamic Acid, can protonate the starting amine, rendering its lone pair non-nucleophilic and unable to attack the anhydride.[6]
-
Troubleshooting Steps:
-
Controlled Addition: Add the amine solution slowly to the maleic anhydride solution at a reduced temperature (e.g., 0°C). This keeps the concentration of free amine low at any given moment, minimizing self-quenching and allowing it to react with the more abundant anhydride.
-
-
Q2: I'm observing significant side-product formation. What are they and how can I prevent them?
The two most common side products are maleic acid and N-(10-carboxydecanyl)maleimide.
-
Side Product 1: Maleic Acid
-
Side Product 2: N-(10-Carboxydecanyl)maleimide (Intramolecular Cyclization Product)
-
Formation: The maleamic acid product can undergo intramolecular cyclodehydration to form the corresponding maleimide.[9][10] This is often promoted by heat or the presence of dehydrating agents.
-
Prevention:
-
Avoid High Temperatures: Do not heat the reaction mixture unless you are intentionally trying to form the imide. Perform the synthesis at or below room temperature.
-
Careful Work-up: Avoid using strong acids or dehydrating agents during work-up and purification if the maleamic acid is the desired final product.
-
-
The diagram below illustrates the desired reaction pathway versus the major competing side reactions.
Caption: Reaction scheme for the synthesis of N-(10-Carboxydecanyl)maleamic Acid and its major side reactions.
Q3: The reaction mixture becomes a thick slurry or solidifies. Is this normal and what should I do?
Yes, this is very common and often a positive indicator. The N-(10-Carboxydecanyl)maleamic Acid product is often insoluble in the reaction solvent (e.g., acetone, diethyl ether) and precipitates as it forms.
-
What to do:
-
Ensure Efficient Stirring: Use a magnetic stir bar that is large enough to maintain agitation of the slurry. If the mixture becomes too thick for a stir bar, mechanical stirring may be necessary.
-
Monitor Completion: Even as a slurry, the reaction will proceed. Allow it to stir for the recommended time (e.g., 2-4 hours) to ensure it has gone to completion.
-
Isolation: The product can be easily isolated by vacuum filtration, followed by washing with fresh, cold solvent to remove any unreacted starting materials.
-
Troubleshooting Workflow
For a systematic approach to diagnosing low yield, follow the logical progression outlined in the diagram below.
Caption: A step-by-step workflow for troubleshooting low yield in the synthesis of N-(10-Carboxydecanyl)maleamic Acid.
Optimized Experimental Protocol
This protocol is designed to minimize common side reactions and maximize yield.
Materials:
-
Maleic Anhydride (≥99%, fresh bottle)
-
11-Aminoundecanoic Acid (≥98%)
-
Anhydrous Acetone (or Anhydrous Dioxane)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous acetone (to make a ~0.5 M solution).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0°C.
-
Amine Solution: In a separate flask, dissolve 11-aminoundecanoic acid (1.0 eq) in a minimum amount of anhydrous acetone. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before addition.
-
Reaction: Add the 11-aminoundecanoic acid solution dropwise to the stirring, cooled maleic anhydride solution over 20-30 minutes. A white precipitate will likely form during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture (now a slurry) to stir at room temperature for 2-4 hours.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh acetone to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield N-(10-Carboxydecanyl)maleamic Acid as a white solid.
Data Summary
For successful synthesis, your results should align with the data presented in the table below.
| Parameter | Expected Value/Observation | Rationale & Notes |
| Yield | > 85% | High yield is expected with proper exclusion of moisture. |
| Appearance | White crystalline solid | Off-white or yellow colors may indicate impurities. |
| Melting Point | ~130-135 °C | Varies slightly with purity. A broad melting range suggests impurities. |
| ¹H NMR (DMSO-d₆) | ~9.3 ppm (br s, 1H, -NH) | The amide proton. |
| ~12.0 ppm (br s, 2H, -COOH) | Both carboxylic acid protons are typically broad and may exchange. | |
| ~6.1-6.4 ppm (2H, -CH=CH-) | Two doublets for the vinyl protons of the maleamic acid moiety. | |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch) | Confirms the presence of the secondary amide. |
| ~1700 (C=O stretch) | Strong, broad peak for the overlapping amide and carboxylic acid carbonyls. | |
| ~1640 (C=C stretch) | Alkene stretch. |
References
-
Linqu P&T. (2023, June 25). Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, October 21). Review of hydrolysis of maleic anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Henan Ercov Chemical Co., Ltd. (2023, September 19). Maleic anhydride and water reaction mechanism. Retrieved from [Link]
-
P. G. M. Wuts, et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions. a. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational study of maleamic acid cyclodehydration with acetic anhydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Google Patents. (n.d.). US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
SciSpace. (n.d.). Recent developments in maleic acid synthesis from bio-based chemicals. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Retrieved from [Link]
-
CORE. (n.d.). oPtimiZation of synthesis ProCess of n-CarboXymethyl maleamiC aCids. Retrieved from [Link]
- Google Patents. (n.d.). US3947493A - Process for the production of maleamic acids.
-
ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
SAGE Publications Inc. (2025, August 7). Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from [Link]
-
PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
-
Organic Chemistry Portal. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Retrieved from [Link]
Sources
- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 2. Maleic anhydride and water reaction mechanism - Knowledge - Anquan Chemical [zbaqchem.com]
- 3. What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical [zbaqchem.com]
- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3947493A - Process for the production of maleamic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
Side reactions of N-(10-Carboxydecanyl)maleamideic Acid with amino acids
Welcome to the technical support guide for N-(10-Carboxydecanyl)maleamideic Acid and its application in bioconjugation. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemistry, potential side reactions, and troubleshooting of experiments involving this reagent.
Part 1: Foundational Concepts: The Critical Distinction Between Maleamic Acid and Maleimide
A primary source of experimental failure stems from a misunderstanding of the reagent's active form. You are working with N-(10-Carboxydecanyl)maleamideic Acid , which is the ring-opened, inactive precursor to the reactive maleimide.
-
Maleamic Acid (Your Starting Reagent): This is formed by the reaction of an amine with maleic anhydride.[1] The resulting amic acid contains a carboxylic acid and an amide group and is not reactive toward thiols.[2]
-
Maleimide (The Reactive Species): To become reactive for thiol conjugation, the maleamic acid must undergo a dehydration-induced ring-closure (imidization) to form the corresponding maleimide.[3][4] This five-membered ring is highly electrophilic and ready to react with nucleophiles like the thiol group of a cysteine residue.
The conversion from the inactive maleamic acid to the active maleimide is the critical first step for any successful conjugation.
Caption: Conversion of inactive maleamic acid to the active maleimide.
Part 2: Frequently Asked Questions (FAQs)
Q1: My conjugation experiment with N-(10-Carboxydecanyl)maleamideic Acid failed. Why didn't it react with my cysteine-containing peptide?
A1: The most probable cause is that you used the maleamic acid directly from the bottle without converting it to the active maleimide form. Maleamic acids do not react with thiols under standard bioconjugation conditions. You must first perform a ring-closure reaction, typically by using a carbodiimide like DCC in the presence of an agent like 1-hydroxybenzotriazole (HOBt) or by heating with acetic anhydride, to form the maleimide.[3]
Q2: What is the optimal pH for conjugating the active maleimide with a thiol?
A2: The ideal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[5][6][7] In this window, the reaction is highly selective for thiol groups (cysteine) over amine groups (lysine). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][7][8]
Q3: What happens if I run the reaction at a pH above 8.0?
A3: Above pH 7.5, two significant side reactions are accelerated:
-
Reaction with Amines: The deprotonated primary amine of lysine becomes increasingly nucleophilic and will compete with the thiol, leading to off-target labeling and a heterogeneous product mixture.[7][9]
-
Maleimide Hydrolysis: The maleimide ring itself becomes susceptible to hydrolysis, opening it to form the non-reactive maleamic acid, thereby reducing the concentration of your active reagent.[2][6][10]
Q4: How should I prepare and store the active maleimide reagent?
A4: Maleimides are sensitive to moisture.[2] You should always prepare stock solutions in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[5][11] Do not store maleimides in aqueous buffers for extended periods, as this will lead to hydrolysis and inactivation.[2] Stock solutions in anhydrous DMSO can typically be stored at -20°C for up to a month if protected from light and moisture.[5]
Q5: How can I be sure my protein's cysteine residues are available for reaction?
A5: Cysteine residues involved in disulfide bonds (-S-S-) are unreactive towards maleimides.[5][11] These bonds must be reduced to free thiols (-SH) prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is thiol-free and does not need to be removed before adding the maleimide.[5][6] If you use a thiol-containing reducing agent like DTT, it must be completely removed (e.g., via a desalting column) before introducing the maleimide reagent.[5]
Part 3: Troubleshooting Guide: Side Reactions & Experimental Failures
This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Issue 1: Very Low or No Conjugation Yield
You've performed the reaction but see little to no desired product.
Caption: Troubleshooting workflow for low conjugation yield.
| Problem | Likely Cause | Recommended Solution |
| No reaction | Starting material is the unreactive maleamic acid . | Activate the reagent by performing a ring-closure reaction to form the maleimide prior to conjugation.[3] |
| Low Yield | Hydrolysis of the maleimide before or during the reaction. | Prepare maleimide stock solution fresh in anhydrous DMSO/DMF. Ensure reaction pH is not > 8.0.[2][5] |
| Protein thiols are oxidized or in disulfide bridges. | Reduce the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature before adding the maleimide.[5][11] | |
| Buffer contains competing nucleophiles (e.g., DTT, Tris). | Use a non-nucleophilic buffer like PBS or HEPES. If DTT was used for reduction, it must be removed completely before conjugation.[5] | |
| Re-oxidation of free thiols by dissolved oxygen. | Degas all buffers before use. Consider adding a chelating agent like EDTA (1-2 mM) to the buffer to sequester metal ions that catalyze oxidation.[5] |
Issue 2: Characterization Shows Multiple Products or Off-Target Labeling
Your mass spectrometry or chromatography analysis shows a heterogeneous mixture instead of a single desired product.
This indicates that the maleimide has reacted with amino acids other than cysteine or that the conjugate is unstable.
Caption: Primary and competing side reactions of maleimides.
-
Reaction with Lysine: If your reaction pH drifts above 7.5, the maleimide will begin to react with the ε-amino group of lysine residues.[7]
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5. Use a well-buffered system.
-
-
Reaction with Histidine: The imidazole side chain of histidine can act as a nucleophile and react with maleimides, leading to stable, cyclic side products.[12] This reaction is generally slower than the reaction with thiols but can occur, especially if a reactive cysteine is not available.
-
Solution: Ensure a reactive, accessible cysteine is present. Running the reaction at the lower end of the optimal pH range (e.g., pH 6.5-7.0) can help disfavor this side reaction.
-
-
Thiazine Rearrangement with N-terminal Cysteine: This is a frequently overlooked but critical side reaction. If your maleimide reacts with an unprotected N-terminal cysteine, the resulting thioether adduct is susceptible to an intramolecular attack by the adjacent N-terminal amine.[13] This leads to a transcyclization reaction, forming a stable six-membered thiazine ring.[13][14] While the mass of this product is identical to the desired adduct, it has different chemical properties and may impact conjugate function.
Issue 3: Conjugate Appears Unstable Over Time or In Vivo
You successfully form the conjugate, but it degrades upon storage or in a biological matrix.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is technically reversible.[15] In an environment rich in other thiols (like glutathione in vivo), the original thiol can be eliminated, and the maleimide can be transferred to another thiol, leading to payload loss and off-target effects.[16][17]
-
Solution 1 - Hydrolysis: The key to stabilizing the conjugate is to encourage the hydrolysis of the succinimide ring after the thiol addition has occurred.[15] This forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[15][18] Raising the pH to 8.5-9.0 for a short period (e.g., 1-2 hours) after the initial conjugation can promote this stabilizing hydrolysis.[19]
-
Solution 2 - Linker Design: Certain maleimide linker designs, such as those with neighboring groups that can catalyze hydrolysis, are engineered for greater stability.[19][20]
-
Part 4: Key Experimental Protocols
Protocol 1: General Protein-Thiol Conjugation
This protocol assumes you have an active maleimide reagent.
-
Protein Preparation and Reduction:
-
Dissolve your protein/peptide in a degassed, thiol-free buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).
-
Add a 20-fold molar excess of TCEP solution.
-
Incubate for 60 minutes at room temperature to ensure complete reduction of disulfide bonds.[5]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO to a stock concentration of 10-20 mM.[5]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a low molecular weight thiol like free cysteine or β-mercaptoethanol (to a final concentration of ~50 mM). Incubate for 15 minutes.
-
Remove excess maleimide reagent and quenching agent by size-exclusion chromatography (desalting column) or dialysis.
-
-
(Optional) Stabilization via Hydrolysis:
Protocol 2: Analytical Characterization
-
Drug-to-Antibody Ratio (DAR) / Labeling Efficiency:
-
UV-Vis Spectroscopy: If the maleimide-containing molecule has a unique absorbance, you can use Beer's Law to determine the degree of labeling.[21]
-
Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates (ADCs), HIC can separate species based on the number of conjugated molecules (e.g., DAR 0, 2, 4, 6, 8), providing a profile of the product distribution.[22]
-
Mass Spectrometry (MS): Intact and reduced mass analysis can confirm the covalent addition of the linker-payload and identify any side products.[22]
-
References
-
A Comparative Guide to the Stability of Thiol-Maleimide Linkages in Bioconjugates. Benchchem.
-
The Thiol-Maleimide Reaction: A Guide. Bachem. (2022).
-
Baldwin, A. D., & Kiick, K. L. (2011). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(46), 15867-15879.
-
Troubleshooting low yield in maleimide conjugation reactions. Benchchem.
-
Huang, W., Wu, X., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319.
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Angewandte Chemie International Edition.
-
Huang, W., Wu, X., et al. (2019). Maleimide-thiol adducts stabilized through stretching. PubMed.
-
Maleimide. Grokipedia.
-
On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
-
Fontaine, S. D., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science.
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2022). Molecules.
-
Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
-
Moroder, L., et al. (1992). Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research.
-
US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. Google Patents.
-
WO/1995/009834 PROCESSES FOR PRODUCING MALEAMIC ACID, ESTER THEREOF AND MALEIMIDE. WIPO Patentscope.
-
Maleimide Reaction Chemistry. Vector Labs.
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs.
-
Quantitative Analysis of Thiols and Maleimides. AAT Bioquest. (2017).
-
Kalia, J., & Raines, R. T. (2008). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem.
-
What are the uses and toxicity of Maleic Acid?. Guidechem.
-
Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024).
-
Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (2019). Angewandte Chemie.
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences.
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. ResearchGate. (2023).
-
Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.
-
Lu, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology.
-
Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method. ResearchGate.
-
Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry.
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate.
-
Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. (2019). Nature Communications.
-
What Happens When Maleic Anhydride Reacts With Water?. News. (2025).
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. (2015). Biomacromolecules.
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery.
-
Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab.
-
how to prevent hydrolysis of maleimide group during labeling. Benchchem.
-
A Sensitive Assay for Maleimide Groups. (2009). Bioconjugate Chemistry.
-
The hydrolysis of maleimide in alkaline solution. ResearchGate. (2025).
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Angewandte Chemie.
-
Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. (2021).
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2021). Chemical Science.
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-(10-Carboxydecanyl)maleamideic Acid Conjugates
Welcome to the technical support center for N-(10-Carboxydecanyl)maleamideic Acid and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for improving the stability of these valuable bioconjugation reagents. Here, we will delve into the underlying chemistry of maleamic acid conjugate instability and present field-proven strategies to ensure the robustness and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-(10-Carboxydecanyl)maleamideic Acid, and why is the stability of its conjugates a concern?
N-(10-Carboxydecanyl)maleamideic Acid is a derivative of maleic acid, often used as a linker in bioconjugation. It is formed by the ring-opening of a maleimide precursor. The primary concern with conjugates formed from maleimide linkers is the reversibility of the thiol-maleimide Michael addition reaction, a phenomenon known as a retro-Michael reaction.[1][2][3] This can lead to the deconjugation of the payload (e.g., a drug, dye, or PEG chain) from the biomolecule (e.g., an antibody or peptide), especially in the presence of competing thiols like glutathione in biological systems.[1][4][5] This premature release can reduce therapeutic efficacy and increase off-target toxicity.[2][6]
The maleamic acid structure itself, resulting from the hydrolysis of the maleimide ring, is generally considered more stable against retro-Michael reactions.[7][8] However, the stability of the amide bond in the maleamic acid can be pH-sensitive, potentially leading to cleavage under acidic conditions.[9][10][11]
Q2: My conjugate appears to be losing its payload over time. What is the likely cause, and how can I confirm it?
The most probable cause of payload loss from a maleimide-derived conjugate is the retro-Michael reaction, where the thiosuccinimide linkage reverts to the original thiol and maleimide.[1][2][3] This is particularly prevalent in environments containing high concentrations of other thiols, such as intracellular spaces or serum.
To confirm payload loss, you can employ the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the intact conjugate from the deconjugated biomolecule and payload. A decrease in the peak area of the conjugate and a corresponding increase in the peaks of the free components over time indicates instability.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the species in your sample. The appearance of masses corresponding to the unconjugated biomolecule and payload confirms deconjugation.[12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE under non-reducing and reducing conditions can visualize the loss of a payload, especially if the payload is large enough to cause a noticeable shift in the protein's molecular weight.
Troubleshooting Guides
Issue 1: Significant Conjugate Degradation Observed During Storage
Potential Cause: Suboptimal storage conditions (pH, temperature) can accelerate the retro-Michael reaction or hydrolysis of the maleamic acid linker.
Troubleshooting Steps:
-
pH Optimization:
-
For Thiol-Maleimide Conjugates: After conjugation, a key strategy to prevent the retro-Michael reaction is to induce the hydrolysis of the thiosuccinimide ring to the more stable, ring-opened maleamic acid thioether.[2][7][8] This can often be achieved by a brief incubation at a slightly alkaline pH (e.g., pH 8-9).[13] However, prolonged exposure to high pH should be avoided as it can lead to other protein modifications.
-
For Maleamic Acid Conjugates: The amide bond of the maleamic acid can be susceptible to acid-catalyzed hydrolysis.[9][10] Therefore, storage in acidic buffers should be avoided unless pH-triggered release is the intended function. For long-term stability, storage at a neutral pH (6.5-7.5) is generally recommended.[14]
-
-
Temperature Control: Like most chemical reactions, degradation pathways are accelerated at higher temperatures.[15] Store your conjugates at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can also impact conjugate stability.
-
Excipient Addition: For some bioconjugates, the addition of stabilizers such as cryoprotectants (e.g., glycerol, sucrose) or antioxidants can improve long-term stability, particularly for frozen storage.
| Parameter | Recommendation for Thiol-Maleimide Conjugates | Recommendation for Maleamic Acid Conjugates |
| Storage pH | Neutral (6.5-7.5) after controlled hydrolysis step | Neutral (6.5-7.5) |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | 2-8°C (short-term), -20°C or -80°C (long-term) |
| Additives | Consider cryoprotectants for frozen storage | Consider cryoprotectants for frozen storage |
Issue 2: Low Conjugation Efficiency or Incomplete Reaction
Potential Cause: The maleimide ring is susceptible to hydrolysis, especially at elevated pH, which renders it unreactive towards thiols.[8]
Troubleshooting Steps:
-
Control Reaction pH: The optimal pH for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[16] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the rate of maleimide hydrolysis increases significantly, reducing the amount of active maleimide available for conjugation.
-
Use Fresh Reagents: Prepare solutions of maleimide-functionalized molecules immediately before use. Avoid storing them in aqueous buffers for extended periods.[8]
-
Monitor Reaction Progress: Use analytical techniques like HPLC or MS to monitor the progress of the conjugation reaction to determine the optimal reaction time.
Workflow for Optimizing Thiol-Maleimide Conjugation
Caption: Optimized workflow for thiol-maleimide conjugation and subsequent stabilization.
Advanced Strategies for Enhancing Conjugate Stability
For applications requiring very high stability, several advanced strategies have been developed:
-
Engineered Maleimides:
-
N-Aryl Maleimides: Substituting the N-alkyl group of the maleimide with an N-aryl group can significantly accelerate the rate of thiosuccinimide ring hydrolysis post-conjugation, leading to a more stable product.[17][18] This enhanced hydrolysis rate is attributed to the electron-withdrawing nature of the aryl substituent.[7]
-
Maleimides with Intramolecular Catalysts: Incorporating basic amino groups or other catalytic moieties near the maleimide can promote rapid hydrolysis at physiological pH through intramolecular catalysis.[2]
-
-
Transcyclization: In specific cases, such as when a peptide with an N-terminal cysteine is conjugated to a maleimide, a spontaneous intramolecular transcyclization can occur.[1][5][19] This rearrangement forms a stable six-membered thiazine ring, which is resistant to the retro-Michael reaction.[6][19]
Mechanism of Maleimide Conjugate Instability and Stabilization Pathways
Caption: Pathways of maleimide conjugate instability and stabilization.
-
Maleamic Methyl Esters: As an alternative to maleimides, maleamic methyl ester-based linkers can directly react with thiols to form the stable, ring-opened adduct in a single step.[20] This approach bypasses the potentially unstable thiosuccinimide intermediate altogether.
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability by RP-HPLC
-
Sample Preparation: Dilute your conjugate to a known concentration (e.g., 1 mg/mL) in the buffer you wish to test (e.g., PBS, pH 7.4). As a control, prepare a sample in a buffer known to promote stability (e.g., pH 6.5).
-
Incubation: Incubate the samples at a relevant temperature (e.g., 37°C) to simulate physiological conditions.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples and inject them onto a suitable reversed-phase HPLC column (e.g., C4 or C18 for protein conjugates).
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins, or a wavelength specific to your payload).
-
-
Data Analysis: Integrate the peak areas of the intact conjugate and any degradation products. Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Conjugation: Perform the thiol-maleimide conjugation reaction under optimal conditions (pH 6.5-7.5) as described in the troubleshooting guide.
-
pH Adjustment: After the conjugation reaction is complete (as confirmed by a suitable analytical method), adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate or bicarbonate).
-
Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours. The optimal time should be determined empirically for your specific conjugate.
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. Look for an increase in mass corresponding to the addition of one water molecule (18 Da).
-
Final Buffer Exchange: Once the hydrolysis is complete, re-neutralize the conjugate solution to a pH of 7.0-7.5 for storage or downstream applications by performing a buffer exchange using size-exclusion chromatography or dialysis.
By understanding the chemical principles governing the stability of N-(10-Carboxydecanyl)maleamideic Acid conjugates and implementing these troubleshooting and optimization strategies, you can significantly enhance the reliability and reproducibility of your experimental results.
References
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870. [Link]
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed. [Link]
-
Staderini, M., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. u:cris-Portal. [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1473-1483. [Link]
-
Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(19), 5452-5454. [Link]
-
Li, M., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]
-
Zhang, D., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(34), 14616-14624. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(49), 22006-22010. [Link]
-
Rodrigues, T., et al. (2018). Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. Chemical Communications, 54(76), 10735-10738. [Link]
- Nektar Therapeutics. (2010). Maleamic acid polymer derivatives and their bioconjugates.
-
Zhang, D., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
-
Zhang, B., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Research Communities. [Link]
-
Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(3), 325-335. [Link]
-
Request PDF. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. [Link]
-
Lyon, R. P., et al. (2014). Long-term stabilization of maleimide-thiol conjugates. Semantic Scholar. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Kumar, V., et al. (2014). Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry. Pharmaceutical Research, 31(7), 1743-1755. [Link]
-
Request PDF. (n.d.). Comparison of pH-sensitive degradability of maleic acid amide derivatives. ResearchGate. [Link]
-
Di Procida, A., et al. (2021). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 27(66), 16461-16467. [Link]
-
Wu, M., et al. (2021). Maleic acid as a dicarboxylic acid hydrotrope for sustainable fractionation of wood at atmospheric pressure and ≤100. Green Chemistry, 23(1), 470-481. [Link]
-
Am Ende, C. W., et al. (2017). Stable and Rapid Thiol Bioconjugation by Light-Triggered Thiomaleimide Ring Hydrolysis. Angewandte Chemie International Edition, 56(7), 1885-1889. [Link]
-
Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
Waters. (2026). Comprehensive quality assessment of antibody-oligonucleotide conjugates. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) pH-sensitive hydrolysis of maleic acid amide derivatives. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648. [Link]
-
Request PDF. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. [Link]
-
Dan, F., et al. (2012). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 57(7-8), 665-671. [Link]
-
Wikipedia. (n.d.). Maleamic acid. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. kinampark.com [kinampark.com]
- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with N-(10-Carboxydecanyl)maleamideic Acid
Welcome to the technical support center for the purification of proteins labeled with N-(10-Carboxydecanyl)maleamideic Acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of your labeled proteins.
Introduction to N-(10-Carboxydecanyl)maleamideic Acid Protein Labeling
N-(10-Carboxydecanyl)maleamideic Acid contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins.[1][2] This reaction, a Michael addition, forms a stable thioether bond, covalently attaching the label to the protein.[3] The long carboxydecanyl chain provides a spacer arm, which can be beneficial in reducing steric hindrance and improving the accessibility of the attached molecule.
The success of downstream applications hinges on the effective purification of the labeled protein from unreacted labeling reagent and other byproducts. This guide will address common challenges encountered during this critical purification step.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your labeled protein in a question-and-answer format.
Low Labeling Efficiency or No Labeled Protein Detected
Question: I've gone through the labeling reaction and purification, but I'm seeing very low or no labeled protein. What could be the issue?
Answer: Several factors can contribute to low labeling efficiency. Here's a systematic approach to troubleshooting this common problem:
-
Hydrolysis of the Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5.[4][5][6] Hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[4]
-
Incorrect pH of the Reaction Buffer: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][7][8]
-
Oxidized Thiols (Disulfide Bonds): Maleimides only react with free thiol groups.[1][2] If the cysteine residues in your protein are forming disulfide bonds, they will not be available for labeling.
-
Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before the labeling reaction.[1][8] TCEP is often preferred over DTT (dithiothreitol) because it does not contain a thiol group and won't compete with the protein for the maleimide reagent.[8][9] If you must use DTT, it is crucial to remove it completely before adding the maleimide reagent.[5][8]
-
-
Insufficient Molar Excess of the Labeling Reagent: A sufficient molar excess of the maleimide reagent is necessary to drive the reaction to completion.
Off-Target Labeling or Protein Aggregation
Question: I'm observing labeling on residues other than cysteine, or my protein is aggregating after the labeling reaction. What's happening?
Answer: Off-target labeling and aggregation can compromise your experiment. Here are the likely causes and solutions:
-
Reaction with Amines: At a pH above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues.[5]
-
Protein Precipitation: The addition of an organic solvent (like DMSO or DMF) used to dissolve the maleimide reagent can sometimes cause protein precipitation, especially if the final concentration of the organic solvent is too high.
-
Solution: The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[7] If your protein is particularly sensitive, you may need to use an even lower concentration.
-
Difficulty in Removing Unreacted Label
Question: I'm struggling to completely remove the unreacted N-(10-Carboxydecanyl)maleamideic Acid from my labeled protein. What purification methods are most effective?
Answer: The choice of purification method is critical for obtaining a pure labeled protein conjugate.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled protein from the smaller, unreacted maleimide reagent.[1][10]
-
Recommendation: Choose a gel filtration resin with an appropriate fractionation range for your protein's molecular weight.
-
-
Dialysis: Dialysis can be used, particularly for water-soluble maleimides.[2][11] However, for maleimides with poor aqueous solubility, it may be less effective.
-
Recommendation: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the unreacted label to pass through. Perform multiple buffer changes to ensure complete removal.
-
-
Ultrafiltration: This method can also be used to separate the labeled protein from the free dye.[12]
-
Recommendation: Select an ultrafiltration membrane with an appropriate MWCO. This method has the advantage of concentrating your protein sample simultaneously.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store N-(10-Carboxydecanyl)maleamideic Acid and its stock solutions?
A1: The solid form of the reagent should be stored at -20°C.[7] Stock solutions should be prepared fresh in an anhydrous, biocompatible organic solvent such as DMSO or DMF and used immediately.[5][6][7] It is not recommended to store maleimide-containing reagents in aqueous solutions due to the risk of hydrolysis.[4][7]
Q2: How can I determine the degree of labeling (DOL) of my protein?
A2: The degree of labeling, which is the average number of label molecules per protein, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label.[1][12] A correction factor is often needed to account for the absorbance of the label at 280 nm.[1]
Q3: Can I use buffers containing Tris for the labeling reaction?
A3: While Tris is a common biological buffer, it contains a primary amine and can potentially react with the maleimide, especially if the pH is not carefully controlled.[13] It is generally recommended to use buffers that do not contain primary or secondary amines, such as PBS or HEPES.[5][8]
Q4: My protein does not have any free cysteine residues. Can I still use maleimide chemistry for labeling?
A4: Maleimide chemistry is specific for free thiol groups. If your protein of interest does not have accessible cysteine residues, you will need to either genetically engineer a cysteine residue into the protein sequence at a desired location or use a different labeling chemistry that targets other functional groups, such as N-hydroxysuccinimide (NHS) esters which react with primary amines.[14]
Q5: What is the stability of the formed thioether bond?
A5: The thioether bond formed between the maleimide and the thiol is generally stable.[3][5] However, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the label.[3] Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate.[5][15]
Experimental Protocols
Protocol 1: Protein Reduction (Optional, if disulfide bonds are present)
-
Dissolve your protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2][8]
-
Incubate the mixture for 20-60 minutes at room temperature.[8]
Protocol 2: Protein Labeling
-
Immediately before use, prepare a 10 mM stock solution of N-(10-Carboxydecanyl)maleamideic Acid in anhydrous DMSO or DMF.[1]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution.[1][8]
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).[12]
-
Load the labeling reaction mixture onto the column.
-
Elute with the storage buffer. The first colored band to elute will be the labeled protein conjugate.[14] The smaller, unreacted label will elute later.
-
Collect the fractions containing the labeled protein.
Visualizations
Experimental Workflow
Caption: Workflow for labeling and purifying proteins with maleimide reagents.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low labeling efficiency.
References
-
UCL Discovery. (n.d.). Minireview: Addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Retrieved from [Link]
-
The Journal of Immunology. (n.d.). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). Retrieved from [Link]
-
PMC - NIH. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Navigating Challenges with Maleimide Linker Chemistry in ADC Development
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing maleimide-based linkers and encountering challenges related to a specific, yet common, issue: the formation of N-(10-Carboxydecanyl)maleamideic Acid.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common experimental failures. We will explore the chemical mechanisms at play, offer robust troubleshooting strategies, and provide validated protocols to ensure the integrity and stability of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is N-(10-Carboxydecanyl)maleamideic Acid, and why is it appearing in my analysis?
N-(10-Carboxydecanyl)maleamideic Acid is the inactive, hydrolyzed form of a maleimide linker that possesses an 11-carbon chain (a C11 linker). Its presence indicates that the reactive maleimide ring has undergone hydrolysis, opening up to form a maleamic acid. This reaction is a primary challenge in ADC development because the resulting maleamic acid is unreactive toward the thiol (sulfhydryl) groups on cysteine residues of an antibody.[][2] The hydrolysis process is significantly accelerated by increasing pH, particularly above pH 7.5.[][3][4]
If you detect this species, it means your active linker has been at least partially deactivated, which will lead to failed or inefficient conjugation.
Q2: What are the main consequences of maleimide hydrolysis for my ADC?
The formation of N-(10-Carboxydecanyl)maleamideic Acid and similar hydrolyzed species has several critical downstream consequences:
-
Low or No Conjugation Efficiency: The primary issue is a direct failure to form the desired covalent bond with the antibody's cysteine residues, leading to low yields of your final ADC.[5]
-
Inconsistent Drug-to-Antibody Ratio (DAR): If hydrolysis occurs during the conjugation reaction, it can lead to batch-to-batch variability and a lower-than-expected average DAR.[6] Controlling DAR is critical as it directly impacts ADC potency, pharmacokinetics, and toxicity.[6]
-
Wasted Reagents and Time: Failure to identify linker hydrolysis early leads to the loss of valuable antibodies, cytotoxic payloads, and significant time spent on failed experiments.
Q3: What chemical instability issues should I be aware of after a successful conjugation?
Even after a successful thiol-maleimide conjugation, the resulting succinimide thioether linkage is not completely stable. It is susceptible to a retro-Michael reaction , especially under physiological conditions.[7][8][9] This reaction is essentially a reversal of the initial conjugation, leading to the detachment of the drug-linker from the antibody.[10] This "drug shedding" can cause:
-
Reduced Efficacy: The ADC loses its cytotoxic payload before reaching the target tumor cells.[8]
-
Off-Target Toxicity: The prematurely released drug-linker can circulate freely and bind to other molecules, such as serum albumin, leading to toxicity in healthy tissues.[10][11]
A strategy to mitigate this is to intentionally hydrolyze the succinimide ring after conjugation. The resulting ring-opened structure is highly resistant to the retro-Michael reaction, leading to a much more stable ADC.[8][12][13]
Q4: How can I reliably detect and quantify maleimide hydrolysis?
Several analytical techniques can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. The hydrolyzed maleamic acid is more polar than the closed-ring maleimide and will typically have a shorter retention time on a C18 or similar column.[14] This allows for the quantification of linker purity before conjugation.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the hydrolyzed species by detecting the addition of a water molecule (+18 Da) to the maleimide linker's mass.[15]
-
Spectrophotometric Assays: The reaction of a known excess of a thiol-containing reagent (like glutathione or mercaptoethanol) with the maleimide can be quantified. The remaining unreacted thiols are then measured using a chromogen like Ellman's reagent.[16][17] The amount of reacted thiol corresponds to the amount of active maleimide in the sample.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Conjugation Efficiency
You've followed your standard protocol, but analysis shows a very low average DAR or a large amount of unconjugated antibody.
-
Most Likely Cause: Your maleimide-linker stock has prematurely hydrolyzed before or during the reaction. Maleimides are unstable in aqueous solutions and should not be stored in buffers for extended periods.[2][5]
Caption: Troubleshooting workflow for low ADC conjugation efficiency.
-
Linker Handling: Always prepare maleimide stock solutions fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.[5] For storage, keep them at -20°C or below.[10]
-
pH Control: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[3][10][18] Within this range, the reaction with thiols is highly selective and rapid.[2][18] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, competing with the desired conjugation reaction.[3][4][5]
-
Buffer Preparation: Use freshly prepared, degassed buffers for the conjugation reaction.[19][20] Oxygen can promote the re-oxidation of antibody thiols into disulfide bonds, which are unreactive with maleimides.[10][20]
-
Pre-Conjugation QC: Before any large-scale conjugation, run a small analytical test. Dissolve your maleimide linker in the reaction buffer and analyze it by RP-HPLC at T=0 and T=1 hour to assess its stability under your specific conditions.
Problem 2: ADC Shows Poor In Vivo Stability (Premature Drug Release)
Your ADC has a good initial DAR, but you observe significant drug loss in plasma stability assays or poor efficacy in vivo, potentially with associated off-target toxicity.
-
Most Likely Cause: The succinimide ring formed upon conjugation is undergoing a retro-Michael reaction, leading to deconjugation.[7][9][21] This is a known instability pathway for traditional maleimide-based ADCs.[7][8]
Caption: Competing stability pathways for a maleimide-based ADC.
-
Post-Conjugation Hydrolysis: A proven strategy is to intentionally hydrolyze the succinimide ring after conjugation.[8] This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period.[22] The resulting ring-opened structure is resistant to the retro-Michael reaction, significantly enhancing the ADC's stability in vivo.[12][13]
-
Next-Generation Maleimides (NGMs): Consider using linkers based on advanced maleimide chemistry designed for enhanced stability.
-
Self-Hydrolyzing Maleimides: These linkers incorporate basic groups (e.g., an amino group) adjacent to the maleimide, which act as intramolecular catalysts to accelerate hydrolysis of the succinimide ring at physiological pH after conjugation.[8][12]
-
Di-substituted Maleimides: Reagents like dibromomaleimides or diiodomaleimides react with both thiols from a reduced disulfide bond, re-bridging the connection and forming a linkage that is mechanistically stable against the retro-Michael process.[7][23]
-
Key Experimental Protocols
Protocol 1: Quality Control of Maleimide Linker via RP-HPLC
Objective: To determine the purity of a maleimide-containing linker and detect the presence of its hydrolyzed form.
Materials:
-
Maleimide linker-payload
-
Anhydrous DMSO or DMF
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO.
-
Dilute the stock solution to ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Inject 10-20 µL onto the HPLC system.
-
Run a gradient elution, for example:
-
5% to 95% Mobile Phase B over 20 minutes.
-
-
Monitor the elution profile at a relevant wavelength for your payload (e.g., 252 nm or 280 nm).
-
Analysis: The active, closed-ring maleimide will be more hydrophobic and have a longer retention time. The hydrolyzed N-(10-Carboxydecanyl)maleamideic Acid will be more polar and elute earlier. Quantify the respective peak areas to determine the percentage of active linker.
Protocol 2: Optimizing pH for Thiol-Maleimide Conjugation
Objective: To ensure high selectivity and efficiency of the conjugation reaction by maintaining an optimal pH.
Materials:
-
Reduced and purified antibody in a suitable buffer (e.g., PBS)
-
Freshly prepared maleimide linker stock solution in DMSO
-
Reaction buffers (e.g., phosphate buffer) at pH 6.5, 7.0, 7.5, and 8.0.
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Set up four parallel reactions, one for each pH condition.
-
To each reaction, add the reduced antibody.
-
Initiate the reaction by adding the maleimide linker stock solution (a typical starting molar ratio is 10:1 to 20:1 of linker to antibody).
-
Incubate at room temperature for 1-2 hours.
-
Quench any unreacted maleimide by adding a 5-fold molar excess of N-acetylcysteine.
-
Analyze the resulting ADCs from each pH condition using Hydrophobic Interaction Chromatography (HIC) or RP-HPLC to determine the average DAR and percentage of unconjugated antibody.
-
Analysis: Compare the results to identify the pH that provides the highest DAR with the least amount of unconjugated antibody. The optimal pH is typically between 6.5 and 7.5.[2][3][18]
| Reaction pH | Expected Selectivity for Thiols | Risk of Maleimide Hydrolysis |
| < 6.5 | High | Low |
| 6.5 - 7.5 | Optimal | Minimal |
| > 7.5 | Decreased (competes with amines) | High |
| > 8.5 | Low | Very High |
| Table summarizing the effect of pH on thiol-maleimide conjugation. Data synthesized from multiple sources.[3][4][5][10] |
References
-
Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Bioconjugate Chemistry. Available at: [Link]
-
Shen, B. Q., et al. (2018). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. Available at: [Link]
-
Levengood, M. R., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. Available at: [Link]
-
Shen, B. Q., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. Available at: [Link]
-
Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint. Creative Biolabs ADC Blog. Available at: [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Available at: [Link]
-
Panattoni, A. (2025). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. Available at: [Link]
-
Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. PubMed Central. Available at: [Link]
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. ACS Publications. Available at: [Link]
-
Zheng, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. Available at: [Link]
-
Chudasama, V., et al. (2016). Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. NIH. Available at: [Link]
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Sci-Hub. Available at: [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Available at: [Link]
-
Beloqui, A., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Available at: [Link]
-
Popp, M. W., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). Method for the determination of maleimide groups. Google Patents.
-
Williams, J. M., et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Taylor & Francis Online. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Beck, A., et al. (2017). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]
-
Raines, R. T. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2020). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. NIH. Available at: [Link]
-
ResearchGate. (2025). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. NIH. Available at: [Link]
-
NIH. (2018). Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy. NIH. Available at: [Link]
Sources
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 9. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 17. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-(10-Carboxydecanyl)maleamic Acid Crosslinking Efficiency
Welcome to the technical support center for N-(10-Carboxydecanyl)maleamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of your crosslinking experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Understanding the Core Chemistry: More Than a Simple Maleimide
A frequent point of confusion arises from the name: N-(10-Carboxydecanyl)maleamic Acid . Unlike a ready-to-use maleimide crosslinker, this molecule exists with the maleimide ring opened as a maleamic acid. To become reactive towards thiol groups (e.g., from cysteine residues), the ring must first be closed (dehydrated) to form the active maleimide. This crucial step is often performed in situ.
This bifunctional linker possesses two distinct reactive sites:
-
Carboxyl Group (-COOH): This end is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This ester then efficiently reacts with primary amines (e.g., lysine residues) on your first molecule (Molecule A).[1][2][3][4]
-
Maleamic Acid Group: This end must be converted to a maleimide to react with a thiol group on your second molecule (Molecule B). This cyclization is often achieved with a dehydrating agent like acetic anhydride or concurrently during the EDC/NHS activation step.[5]
The overall process is a sequential, multi-step conjugation, which must be carefully controlled to achieve high efficiency.
Figure 1. Two-step conjugation pathway for the crosslinker.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during crosslinking experiments in a question-and-answer format.
Q1: My final crosslinking yield is very low or non-existent. What's the most likely cause?
A1: Low yield is the most common issue and typically points to a failure in one of the core chemical reactions. Here are the primary suspects, in order of likelihood:
-
Inactive Maleimide Group: The maleimide ring is highly susceptible to hydrolysis (ring-opening) in aqueous solutions, especially as the pH rises above 7.5.[6][7][8][9] If the ring opens before reacting with your thiol, it forms the unreactive maleamic acid and the conjugation will fail.
-
Incorrect pH: The pH of the thiol-maleimide reaction is a critical balancing act.
-
The Problem: For the reaction to proceed, the thiol (-SH) must be partially deprotonated to the more nucleophilic thiolate anion (-S⁻). This is favored at higher pH. However, maleimide hydrolysis and reaction with amines also accelerate at higher pH.[6][10][12]
-
The Solution: The optimal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[6][10][12][13] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[6][11]
-
-
Oxidized Thiols: Maleimides only react with free sulfhydryl (-SH) groups. If the cysteine residues on your protein or peptide have formed disulfide bonds (-S-S-), they are unreactive.
-
Solution: Reduce disulfide bonds prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it does not contain thiols and therefore doesn't need to be removed before adding the maleimide.[10][12] If you use DTT or β-mercaptoethanol, they must be completely removed (e.g., via a desalting column) as they will compete with your molecule for the maleimide.[12][14]
-
-
Failure of the EDC/NHS Carboxyl Activation: If the first step of linking the crosslinker to your amine-containing molecule fails, the entire process halts.
-
Solution: EDC is highly susceptible to hydrolysis. Always use fresh, high-quality EDC and prepare solutions immediately before use. Equilibrate EDC and NHS powders to room temperature before opening to prevent moisture condensation.[2]
-
Q2: I'm seeing significant non-specific binding or aggregation of my protein.
A2: This often points to side reactions or issues with reagent concentrations.
-
Reaction with Amines: Above pH 7.5, the maleimide group can begin to react with primary amines, such as the side chain of lysine residues.[6][11][15] This can lead to unintended crosslinking and aggregation.
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5.
-
-
Excessive Molar Ratio: Using a very high molar excess of the crosslinker can lead to multiple linkers attaching to a single protein molecule, increasing the chance of aggregation.
Q3: My conjugate forms, but it appears unstable and loses activity over time. Why?
A3: The thioether bond formed by the maleimide-thiol reaction is susceptible to a "retro-Michael reaction," especially in the presence of other thiols like glutathione in a biological system.[16][17] This can lead to the payload or label being cleaved from your target molecule.
-
Solution 1 - Hydrolysis: After conjugation, the succinimide ring can be intentionally hydrolyzed to the more stable succinamic acid form by raising the pH (e.g., to pH 9.0) for a short period.[18] This ring-opened structure is much more resistant to the retro-Michael reaction.[6][16]
-
Solution 2 - Advanced Linkers: For applications requiring very high stability (like antibody-drug conjugates), consider next-generation maleimides designed to undergo intramolecular reactions that stabilize the linkage after conjugation.[16][19]
Figure 2. Troubleshooting flowchart for low crosslinking yield.
Experimental Protocols & Data
Optimizing Critical Reaction Parameters
Success with N-(10-Carboxydecanyl)maleamic Acid hinges on careful control of several variables. Use the table below as a starting point for your optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH for Thiol Reaction | 6.5 - 7.5 | Balances the need for nucleophilic thiolate anion with the risk of maleimide hydrolysis and side reactions with amines.[6][10][11] |
| Reaction Buffer | Phosphate, HEPES | Use non-nucleophilic buffers. Crucially, avoid buffers containing primary amines (like Tris) or thiols (like DTT) .[10][12] |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 or 20:1 excess and optimize down to minimize non-specific modification and potential for aggregation.[10] |
| Reducing Agent | TCEP (10-100 fold molar excess) | TCEP is ideal as it's thiol-free and doesn't require removal. If DTT must be used, ensure its complete removal.[10][12] |
| Temperature | 4°C to Room Temp (20-25°C) | Room temperature for 1-2 hours is common. For sensitive proteins, an overnight incubation at 4°C can be effective.[10] |
| Solvent for Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group during storage. Never store in aqueous buffers.[6][11] |
Step-by-Step: Two-Step Conjugation Protocol
This protocol outlines the conjugation of an amine-containing protein (Protein A) to a thiol-containing peptide (Peptide B).
Materials:
-
Protein A in thiol-free buffer (e.g., PBS, pH 7.2)
-
Peptide B (with a single cysteine)
-
N-(10-Carboxydecanyl)maleamic Acid
-
EDC and NHS (high-quality, stored in a desiccator)
-
TCEP
-
Anhydrous DMSO
-
Quenching solution (e.g., L-cysteine or hydroxylamine)
-
Desalting columns
Protocol:
Part 1: Activation of Protein A with the Crosslinker
-
Prepare Protein A: Dissolve Protein A to a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5.[10]
-
Prepare Crosslinker Solution: Immediately before use, dissolve the maleamic acid crosslinker in anhydrous DMSO to a concentration of ~10 mM.
-
Prepare EDC/NHS: Immediately before use, prepare a 100 mM EDC and 100 mM NHS solution in anhydrous DMSO or activation buffer.[4]
-
Activation Reaction: a. Add a 10-20 fold molar excess of the crosslinker solution to the Protein A solution. b. Add EDC and NHS to the mixture. A common starting point is a final concentration of 5 mM EDC and 10 mM NHS. c. Incubate for 15-30 minutes at room temperature. This step activates the carboxyl group and facilitates the ring-closing of the maleamic acid to the maleimide.
-
Remove Excess Reagents: Immediately remove excess crosslinker and byproducts using a desalting column equilibrated with a reaction buffer suitable for thiols (e.g., PBS, pH 7.0). This yields Maleimide-Activated Protein A.
Part 2: Conjugation to Thiol-Containing Peptide B
-
Prepare Peptide B: If Peptide B has disulfide bonds, reduce it by incubating with a 10-fold molar excess of TCEP for 20-60 minutes at room temperature.[10]
-
Conjugation Reaction: a. Add a 1.5 to 5-fold molar excess of the reduced Peptide B to the Maleimide-Activated Protein A. b. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[14]
-
Quench Reaction: Stop the reaction by adding a quenching reagent like L-cysteine or 2-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide groups.
-
Purification: Purify the final conjugate (Protein A - Linker - Peptide B) from excess peptide and quenching reagents using size exclusion chromatography (SEC) or another appropriate purification method.
References
- Stability of Thioether Bonds in Maleimide Conjugates: A Compar
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry.
- Maleimide Reaction Chemistry. Vector Labs.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
- The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing.
- Troubleshooting low yield in maleimide conjug
- The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Side reactions of maleimide groups in bioconjug
- The Thiol-Maleimide Reaction: A Guide. Bachem.
- The hydrolysis of maleimide in alkaline solution.
- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles.
- Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Conjugation Protocol for Thiol-Reactive (maleimide) dyes. R&D Systems.
- Microwave-assisted synthesis, transesterification and polymerization of N-(2-acetoxy-ethyl-)maleimide. ScienceDirect.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
- Maleimide Crosslinker Selection Guide. Vector Labs.
- The Science Behind Sulfhydryl-Reactive Crosslinkers. NINGBO INNO PHARMCHEM CO.,LTD..
- Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release.
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
- I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjug
- Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. Polymer Bulletin.
- Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid.
- Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. Istanbul Technical University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. tandfonline.com [tandfonline.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. nbinno.com [nbinno.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Experiments with Maleimide-C10-Acid Crosslinkers
Welcome to the technical support center for researchers using maleimide-based crosslinkers. This guide addresses common pitfalls encountered during conjugation experiments involving long-chain maleimide reagents, such as 11-Maleimidoundecanoic Acid. The question-and-answer format is designed to provide direct solutions to specific experimental issues, grounded in mechanistic principles and field-proven protocols.
Section 1: Reagent Identity, Handling, and Critical Pitfalls
FAQ 1: I'm using N-(10-Carboxydecanyl)maleamideic Acid and my reaction is failing. Is this the right compound?
This is a common point of confusion. The term "maleamideic acid" refers to the ring-opened, hydrolyzed, and inactive form of the maleimide. Your intended reagent is likely 11-Maleimidoundecanoic Acid (also known as N-(10-Carboxydecyl)maleimide), a bifunctional crosslinker with a reactive maleimide group and a terminal carboxylic acid.[1][2]
The primary cause of reaction failure with this class of compounds is the premature hydrolysis of the maleimide ring to its inactive maleamideic acid form.[3][4][5][6] This guide will help you prevent this and other common issues.
FAQ 2: What is maleimide hydrolysis and why is it the biggest problem?
Maleimide hydrolysis is the Achilles' heel of this chemistry. The maleimide ring is susceptible to attack by hydroxide ions (OH-), which are more abundant at higher pH.[3][4] This reaction opens the ring, forming a maleamic acid derivative that is completely unreactive towards thiols.[3] If this happens to your reagent before it has a chance to react with your target molecule (e.g., a cysteine residue on a protein), your conjugation yield will be zero.
The rate of hydrolysis is highly pH-dependent, increasing significantly as the pH rises above 7.5.[3][4][6] Even storing stock solutions in aqueous buffers is not recommended.[3]
Caption: Competing pathways: desired conjugation vs. undesired hydrolysis.
Section 2: Troubleshooting Low Conjugation Efficiency
FAQ 3: My conjugation yield is low or zero. What are the most likely causes and how do I fix them?
Low yield is the most common complaint and can almost always be traced to one of four issues. The following troubleshooting workflow will help you diagnose the problem.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
Detailed Solutions
1. Reagent Integrity: The Hydrolysis Problem
-
Cause: The maleimide reagent hydrolyzed before or during the reaction.[3]
-
Solution: ALWAYS prepare a fresh stock solution of the maleimide linker in an anhydrous (dry) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before you plan to add it to your reaction.[7][8] Do not store maleimides in aqueous buffers.[3] When taking the reagent from the freezer, allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[7]
2. Reaction pH: The Narrow Optimal Window
-
Cause: The reaction buffer pH was too high or too low.
-
Solution: The optimal pH for maleimide-thiol conjugation is 6.5 - 7.5 .[3][9][10]
-
Above pH 7.5: The rate of maleimide hydrolysis increases dramatically.[4][6] Furthermore, reaction with primary amines (e.g., lysine residues) becomes a significant competing side reaction, reducing specificity.[3][11]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is too low, which significantly slows down the desired reaction.[7]
-
Action: Prepare fresh reaction buffer and verify the pH immediately before starting your experiment.
-
3. Buffer Composition: Competing Nucleophiles
-
Cause: Your buffer contains molecules that can react with the maleimide.
-
Solution: Use non-nucleophilic buffers.
Recommended Buffers Buffers to AVOID Rationale PBS (Phosphate-Buffered Saline) Tris (Tris(hydroxymethyl)aminomethane) Tris contains a primary amine that can react with maleimides at pH > 7.5.[3] HEPES Glycine Glycine contains a primary amine. | MES (for lower pH range) | Any buffer containing DTT, BME, or other thiols | Thiol-based reducing agents will directly compete with your protein's thiols for the maleimide.[7][8] |
4. Protein Thiol Availability: Reduction and Re-oxidation
-
Cause: The cysteine residues on your protein are in an oxidized disulfide state (-S-S-) or have re-oxidized during the experiment. Maleimides only react with free thiols (-SH).[7][8]
-
Solution:
-
Reduction: If your protein contains disulfide bonds, you must first reduce them. TCEP (tris(2-carboxyethyl)phosphine) is an ideal reducing agent because it is thiol-free and does not need to be removed before adding the maleimide.[8][12] If you use DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[8][12]
-
Preventing Re-oxidation: Thiols can re-oxidize in the presence of oxygen. Use degassed buffers for your reaction.[7][8] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[7]
-
Section 3: Protocols and Advanced Topics
FAQ 4: Can you provide a baseline protocol for conjugation?
This protocol provides a starting point. Molar ratios and reaction times should be optimized for your specific system.
Step-by-Step General Conjugation Protocol
-
Prepare Protein:
-
Prepare Maleimide Reagent:
-
Immediately before use, dissolve the 11-Maleimidoundecanoic Acid in anhydrous DMSO to a concentration of 10 mM.[8]
-
-
Perform Conjugation:
-
Quench Reaction (Optional but Recommended):
-
Add a small molecule thiol like cysteine or BME to a final concentration of 10-50 mM to quench any unreacted maleimide. Incubate for 30 minutes.
-
-
Purify Conjugate:
FAQ 5: My conjugate is unstable and seems to be losing its payload. What is happening?
The product of a maleimide-thiol reaction, a thiosuccinimide linkage, can be unstable under certain physiological conditions and undergo a "retro-Michael reaction."[10][14] This reverses the conjugation, leading to premature release of the linked molecule.[14][15]
-
Mitigation Strategy: A proven strategy to create a more stable linkage is to promote the hydrolysis of the thiosuccinimide ring after the conjugation is complete.[14] This can be achieved by incubating the purified conjugate at a slightly elevated pH (e.g., pH 9) for a short period. The resulting ring-opened structure is resistant to the retro-Michael reaction, significantly improving the in-vivo stability of antibody-drug conjugates (ADCs).[14][15]
References
- Benchchem. (n.d.). Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide.
- Benchchem. (n.d.). Protocol for Two-Step Conjugation of Peptides using 11-Maleimidoundecanoic Acid Hydrazide.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404.
- Canadian Science Publishing. (n.d.). The hydrolysis of maleimide in alkaline solution.
- ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution.
- Bioconjugate.com. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.
- Benchchem. (n.d.). Troubleshooting low yield in maleimide conjugation reactions.
- SigutLabs. (n.d.). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- Various Authors. (n.d.). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- ACS Publications. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- ChemBK. (2024). 11-Maleimidoundecanoic acid.
- Santa Cruz Biotechnology. (n.d.). 11-Maleimidoundecanoic Acid.
- Sigma-Aldrich. (n.d.). 11-Maleimidoundecanoic acid 95% GC.
- Benchchem. (n.d.). Technical Support Center: N-(9-Acridinyl)maleimide (NAM) Labeling.
- Sigma-Aldrich. (n.d.). 11-Maleimidoundecanoic acid 95% GC.
- Thermo Fisher Scientific. (n.d.). N-Ethylmaleimide (NEM).
Sources
- 1. scbt.com [scbt.com]
- 2. 11-马来酰亚胺基癸酸 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of N-(10-Carboxydecanyl)maleamideic Acid and SMCC for Antibody Conjugation
A Senior Application Scientist's Guide to Selecting the Optimal Heterobifunctional Crosslinker
In the landscape of antibody-drug conjugate (ADC) development and targeted bioconjugation, the choice of crosslinker is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile.[1] Among the myriad of available reagents, heterobifunctional crosslinkers possessing both an amine-reactive and a sulfhydryl-reactive moiety are mainstays in the field. This guide provides an in-depth comparison of two such linkers: the industry-standard Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the long-chain aliphatic N-(10-Carboxydecanyl)maleamideic acid.
Our analysis moves beyond a simple cataloging of features to a mechanistic exploration of how the distinct structural attributes of these linkers—a rigid cyclohexane ring versus a flexible decanyl chain—influence key performance parameters of antibody conjugates.
Understanding the Core Chemistry: A Shared Mechanism
Both SMCC and the activated form of N-(10-Carboxydecanyl)maleamideic acid are heterobifunctional crosslinkers designed to bridge a primary amine on one biomolecule (typically a lysine residue on an antibody or a payload with an available amine) to a sulfhydryl group on another (commonly a cysteine residue on a payload or a reduced interchain disulfide bond on an antibody).[2]
The conjugation process for both linkers follows a two-step reaction pathway:
-
Amine Acylation: An activated ester, typically an N-hydroxysuccinimide (NHS) ester, reacts with a primary amine to form a stable amide bond.[3]
-
Thiol Addition: A maleimide group reacts with a sulfhydryl group via a Michael addition reaction to form a stable thioether bond.[2]
This shared mechanism, however, is where the similarities end. The nature of the spacer arm separating these two reactive groups imparts profoundly different physicochemical properties to the resulting conjugate.
SMCC: The Benchmark for Rigidity and Stability
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has long been a gold standard in ADC development.[] Its widespread adoption is attributable to the stability conferred by its cyclohexane core.
Caption: Chemical structure of SMCC.
The rigid cyclohexane ring in the SMCC linker provides a defined spatial separation between the antibody and the conjugated payload. This rigidity is thought to contribute to the overall stability of the conjugate by preventing unwanted intramolecular interactions.[2]
N-(10-Carboxydecanyl)maleamideic Acid: A Foray into Hydrophobicity and Flexibility
N-(10-Carboxydecanyl)maleamideic acid represents a class of long-chain aliphatic linkers. Its structure is characterized by a ten-carbon alkyl chain, which introduces significant flexibility and hydrophobicity.
It is important to note that N-(10-Carboxydecanyl)maleamideic acid itself is a precursor. The maleamideic acid is the ring-opened form of the maleimide. For conjugation, this must first be converted to the reactive maleimide. Furthermore, the terminal carboxylic acid requires activation, typically via conversion to an NHS ester, to react with amines. The resulting active linker is N-(10-(N-succinimidyloxycarbonyl)decanyl)maleimide.
Caption: Chemical structure of N-(10-Carboxydecanyl)maleamideic Acid.
The long alkyl chain of this linker significantly increases the distance between the conjugated molecules compared to SMCC. This extended spacer arm can be advantageous in overcoming steric hindrance, but it also introduces a higher degree of hydrophobicity.
Head-to-Head Comparison: Key Performance Attributes
The choice between a rigid, moderately hydrophobic linker like SMCC and a flexible, highly hydrophobic linker like N-(10-Carboxydecanyl)maleamideic acid has significant downstream consequences for the resulting antibody conjugate.
| Feature | SMCC | N-(10-Carboxydecanyl)maleamideic Acid (activated) | Scientific Rationale & Field Insights |
| Structure | Cyclohexane-based | Long-chain alkyl | The rigid cyclohexane of SMCC offers predictable spacing, while the flexible alkyl chain provides greater reach but also potential for conformational variability.[2] |
| Hydrophobicity | Moderate | High | The long C10 alkyl chain significantly increases hydrophobicity, which can lead to a higher propensity for aggregation, especially with hydrophobic payloads.[5] |
| Flexibility | Rigid | Flexible | Increased flexibility can sometimes be beneficial for overcoming steric hindrance during conjugation or for payload interaction at the target site. |
| Aggregation Risk | Lower | Higher | Hydrophobic linkers, when combined with hydrophobic drugs, are known to increase the risk of ADC aggregation, which can lead to rapid clearance and potential immunogenicity.[5] |
| Plasma Stability | High | Generally High | The thioether bond formed by the maleimide-thiol reaction is generally stable. However, the overall stability of the ADC can be influenced by the linker's properties. Some studies suggest that the stability of the maleimide-thiol linkage can be context-dependent.[1][6] |
| Pharmacokinetics | Favorable | Potentially faster clearance | Increased hydrophobicity and aggregation associated with long-chain linkers can lead to faster clearance from circulation by the reticuloendothelial system.[5] |
Experimental Workflows: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for conjugating a payload to an antibody using both SMCC and an activated long-chain maleimide linker.
Workflow 1: Two-Step Conjugation using SMCC
This protocol involves first activating the antibody with SMCC, followed by conjugation to a thiol-containing payload.
Caption: SMCC two-step conjugation workflow.
Protocol:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
SMCC Activation: Dissolve SMCC in an organic solvent like DMSO to a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., MES buffer, pH 6.5-7.0).
-
Payload Conjugation: Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. A 1.5- to 5-fold molar excess of payload over available maleimide groups is a good starting point.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine to a final concentration of ~1 mM.
-
Final Purification: Purify the final ADC conjugate to remove excess payload and quenching agent using techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Characterization: Characterize the final ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity using HIC, SEC, and Mass Spectrometry.[7]
Workflow 2: Two-Step Conjugation using N-(10-Carboxydecanyl)maleamideic Acid
This workflow requires an initial step to activate the carboxylic acid of the linker before it can be reacted with the antibody.
Caption: Long-chain linker conjugation workflow.
Protocol:
-
Linker Activation:
-
Dissolve N-(10-Carboxydecanyl)maleamideic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMF. Use a slight molar excess of EDC and NHS over the linker.[8][9]
-
Incubate for 1-2 hours at room temperature to form the NHS-activated maleimide linker. This activated linker can be used immediately or purified for later use.
-
-
Payload Activation:
-
Dissolve an amine-containing payload in a suitable buffer.
-
Add the NHS-activated maleimide linker to the payload solution.
-
Incubate to form the maleimide-activated payload.
-
Purify the maleimide-activated payload.
-
-
Antibody Reduction:
-
If conjugating to antibody cysteines, partially or fully reduce the interchain disulfide bonds using a reducing agent like TCEP or DTT.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation to Antibody:
-
Add the maleimide-activated payload to the reduced antibody solution in a buffer with a pH of 6.5-7.5.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify and characterize the final ADC as described in the SMCC protocol.
-
Conclusion: Making an Informed Decision
The choice between SMCC and a long-chain linker like N-(10-Carboxydecanyl)maleamideic acid is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the conjugate and its intended application.
-
SMCC is the conservative and well-validated choice. Its rigid structure and moderate hydrophobicity make it a reliable option for minimizing aggregation and achieving predictable pharmacokinetics. It is an excellent starting point for most ADC development programs.
-
N-(10-Carboxydecanyl)maleamideic acid offers a more specialized tool. The extended and flexible spacer arm may be beneficial for conjugating bulky payloads or when steric hindrance is a concern. However, the significant increase in hydrophobicity is a critical consideration.[5] The use of such a linker necessitates rigorous biophysical characterization of the resulting ADC to assess for aggregation. In many cases, the increased hydrophobicity may be a liability, leading to poor in vivo performance.[10]
As a Senior Application Scientist, my recommendation is to begin with a well-characterized linker like SMCC. If specific challenges arise, such as low conjugation efficiency due to steric hindrance, then exploring linkers with different spacer arm lengths and compositions, including long-chain aliphatic options, can be a rational next step. However, this exploration must be coupled with a thorough evaluation of the impact on the ADC's overall biophysical properties, particularly its propensity to aggregate. The ultimate goal is to achieve a balance between efficient conjugation, linker stability, and the overall "drug-like" properties of the final antibody-drug conjugate.
References
-
Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609. [Link]
-
Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]
-
Wurm, F. R., & Nieberle, J. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5779-5785. [Link]
-
ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Stengl, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15870. [Link]
-
Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. [Link]
-
ResearchGate. (n.d.). (a) Synthesis and N-hydroxysuccinimide (NHS) activation of the nucleobases N-(6-purinyl). Retrieved from [Link]
-
ResearchGate. (2014, July 21). EDC/NHS activation of a surface? Retrieved from [Link]
-
Stengl, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(52), 23628-23632. [Link]
-
ResearchGate. (n.d.). Impact of Payload Hydrophobicity on Stability of Antibody-Drug-Conjugates. Retrieved from [Link]
-
Carvalho, V. V., et al. (2019). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 30(11), 2371–2379. [Link]
-
Tsuchikama, K. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Advanced Therapeutics. [Link]
-
Foudeh, A. M., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 8(1), 015115. [Link]
-
ResearchGate. (n.d.). Antibody‒drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
Nilsson, C., et al. (2018). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 143(7), 1661-1671. [Link]
-
Witus, L. S., et al. (2013). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Bioconjugate Chemistry, 24(5), 810–819. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Guide to Maleimide Crosslinkers: A Comparative Analysis for Advanced Bioconjugation
This guide provides an in-depth comparison of maleimide-based crosslinkers, essential tools in the development of therapeutics like Antibody-Drug Conjugates (ADCs). We will explore the foundational chemistry, compare different classes of maleimide reagents, and provide validated experimental protocols. A central focus will be placed on understanding the properties of long-chain linkers, contextualized through an analysis of N-(10-Carboxydecanyl)maleamideic Acid and its relationship to active maleimide counterparts.
Part 1: The Core Principles of Maleimide-Thiol Chemistry
The effectiveness of maleimide crosslinkers stems from their highly selective and efficient reaction with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[1][2] This reaction proceeds under mild physiological conditions, making it a cornerstone of modern bioconjugation.[]
The Mechanism: A Michael Addition Reaction
The chemical basis for this conjugation is a Michael addition reaction. A nucleophilic thiolate anion (R-S⁻) attacks an electron-deficient carbon atom on the maleimide ring's double bond.[1] This process is exceptionally efficient, particularly in the pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[][4] The result is a stable covalent thioether bond, specifically referred to as a thiosuccinimide linkage.[1]
Caption: Key Instability and Stability Pathways for Thiosuccinimide Linkages.
Part 2: A Comparative Guide to Maleimide Crosslinkers
The choice of a maleimide crosslinker is dictated by the specific application and the desired properties of the final conjugate. Key differentiating factors include the spacer arm's length, hydrophilicity, and the inherent stability of the maleimide headgroup.
Understanding N-(10-Carboxydecanyl)maleamideic Acid
The specified topic, N-(10-Carboxydecanyl)maleamideic Acid, is chemically the ring-opened, hydrolyzed form of a maleimide. [5][]As such, it is not reactive towards thiols and cannot be used as a crosslinker itself. [7]Its significance lies in its structure: it represents the end-product of hydrolysis of a long-chain, carboxyl-functionalized maleimide. The corresponding active crosslinker, N-(10-Carboxydecanyl)maleimide, would feature a long, ten-carbon aliphatic chain, placing it in the category of long-chain, hydrophobic linkers. This guide will compare this conceptual linker class to other common alternatives.
Crosslinker Comparison
| Feature | Classic Hydrophobic Linkers (e.g., SMCC) | Long-Chain Hydrophobic Linkers (e.g., N-(10-Carboxydecanyl)maleimide) | Hydrophilic PEGylated Linkers (e.g., SM(PEG)n) | Next-Gen Stabilized Linkers (e.g., Diiodomaleimide) |
| Example Structure | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Maleimide group attached to a C10 carboxylic acid chain | Maleimide group attached to a polyethylene glycol (PEG) chain | Diiodomaleimide group attached to a spacer |
| Solubility | Low aqueous solubility; requires organic co-solvents. [8] | Very low aqueous solubility due to the long alkyl chain. | High aqueous solubility, tunable by PEG length. [9] | Generally requires organic co-solvents, but can be PEGylated. [10] |
| Spacer Arm | Rigid, short (~8.3 Å), hydrophobic cyclohexane ring. [11] | Flexible, long, highly hydrophobic alkyl chain. | Flexible, hydrophilic, variable length. [12] | Variable, designed for specific reactivity. |
| Key Advantages | Well-established chemistry, commercially available. [13] | Provides significant spatial separation between conjugated molecules. | Enhances solubility of hydrophobic payloads, reduces aggregation, can decrease immunogenicity and improve pharmacokinetics. [][9] | Forms highly stable conjugates, resistant to retro-Michael reaction; can re-bridge disulfide bonds. [10][14] |
| Key Disadvantages | Hydrophobicity can induce aggregation of the final conjugate. [11] | Extreme hydrophobicity can lead to poor solubility and aggregation issues. | Can be more expensive; potential for heterogeneity with polydisperse PEGs. | Newer chemistry, may require more optimization. |
| Primary Applications | General protein-protein conjugation, established ADC workflows. [13] | Applications requiring maximal distance between conjugates where solubility is not a concern. | ADCs with hydrophobic payloads, PEGylation of therapeutic proteins for improved half-life. [][12] | ADCs requiring high in-vivo stability, sterically hindered conjugations. [10][14] |
Part 3: Experimental Protocols and Workflow Design
Adherence to validated protocols is critical for achieving reproducible and reliable bioconjugation results. The following sections detail standard procedures for maleimide-based conjugation and stability assessment.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
The causality behind this workflow is to first create reactive thiol sites on the antibody in a controlled manner, then conjugate the maleimide-linker-payload, and finally purify the desired ADC product away from reactants and byproducts.
Caption: Standard workflow for the preparation of a cysteine-linked ADC.
Protocol 1: General Procedure for Maleimide Conjugation to an Antibody
This protocol describes the generation of free thiols from an antibody's interchain disulfide bonds followed by conjugation to a maleimide-functionalized molecule.
Rationale for Reagent Choice: Tris(2-carboxyethyl)phosphine (TCEP) is chosen as the reducing agent because it is highly effective at reducing disulfides at neutral pH and, unlike DTT, does not contain a thiol group itself, meaning excess TCEP does not need to be rigorously removed before the addition of the maleimide reagent. [1] Methodology:
-
Antibody Preparation: Prepare a solution of the antibody (e.g., 1-10 mg/mL) in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2). [8]2. Disulfide Reduction: Add a 50-100 fold molar excess of TCEP to the antibody solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. [8]3. Maleimide Reagent Preparation: Just prior to use, dissolve the maleimide-functionalized payload in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).
-
Conjugation: Add the dissolved maleimide reagent to the reduced antibody solution. A typical molar excess is 5-20 fold of maleimide per antibody. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: The resulting conjugate must be purified from excess payload and reaction byproducts. Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly used methods.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is a self-validating system to assess the stability of the thiosuccinimide linkage, a critical parameter for predicting in vivo performance.
Methodology:
-
Sample Preparation: Incubate the purified ADC in fresh human or rodent plasma at a defined concentration (e.g., 0.1-1 mg/mL) at 37°C. [15]2. Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing: Immediately process the sample to stop any further degradation. This can involve affinity capture of the ADC using Protein A/G beads to separate it from other plasma proteins.
-
Analysis: Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.
-
Data Interpretation: By comparing the chromatograms or mass spectra over time, calculate the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss, likely due to the retro-Michael reaction. [15]
Conclusion
Maleimide chemistry is a powerful and versatile tool for bioconjugation, but its successful application requires a nuanced understanding of the underlying principles of reactivity and stability. While classic crosslinkers like SMCC are effective, the field is increasingly moving towards linkers with tailored properties. Hydrophilic PEGylated linkers are crucial for overcoming the solubility and aggregation challenges posed by hydrophobic payloads. [9][12]Furthermore, next-generation maleimides that form more robust linkages are addressing the historical challenge of in vivo instability. [10][14] The conceptual linker derived from N-(10-Carboxydecanyl)maleamideic Acid highlights the trade-offs inherent in linker design; its long alkyl chain provides maximal spatial separation but at the cost of significant hydrophobicity. Ultimately, the optimal maleimide crosslinker is not a one-size-fits-all solution but is rather dictated by a careful, data-driven consideration of the antibody, the payload, and the desired therapeutic outcome.
References
- Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
- Szijj, P. A., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- BOC Sciences.
- Lumiprobe.
- UCL Discovery. (2018).
- BenchChem. Technical Support Center: Thiosuccinimide Linkage Stability. BenchChem.
- BenchChem. An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols. BenchChem.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Bachem.
- Leveraging Maleimide Chemistry for Advanced Bioconjug
- (2024).
- Christensen, P. M., et al. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
- BenchChem. Technical Support Center: Navigating Thiosuccinimide Linkage Instability in Maleimide ADCs. BenchChem.
- Vector Labs. Maleimide Reaction Chemistry.
- BOC Sciences.
- ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- Bernardes, G. J. L., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Competing reactions of cysteine-maleimide conjugates including reversible retro-Michael deconjugation and irreversible hydrolysis of the succinimide motif.
- Park, K. (2016).
- UCL Discovery. (n.d.).
- Zhang, D., et al. (2023).
- Wang, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- MedchemExpress.com. Maleimide | ADC Linker. MedChemExpress.
- Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint.
- BenchChem. A Head-to-Head Comparison of Crosslinkers for Antibody Conjugation: N-(2-Aminoethyl)maleimide vs. SMCC. BenchChem.
- Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceuticals (Basel), 8(4), 782–806.
- ChemicalBook. N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0. ChemicalBook.
- BOC Sciences. CAS 57079-16-0 N-(10-Carboxydecanyl)maleamideic acid. BOC Sciences.
- PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0 [amp.chemicalbook.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. purepeg.com [purepeg.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioconjugation: Evaluating Alternatives to N-(10-Carboxydecanyl)maleamideic Acid
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. In the realm of bioconjugation, the choice of crosslinker dictates the efficacy, stability, and ultimately, the success of a conjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. For years, maleimide-based reagents like N-(10-Carboxydecanyl)maleamideic Acid have been a popular choice for their high reactivity and specificity towards thiol groups found in cysteine residues. However, growing concerns about the stability of the resulting thioether bond have prompted the development and adoption of a new generation of alternatives.
This guide provides an in-depth, objective comparison of traditional maleimide linkers with emerging and established alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Maleimide Mainstay and Its Achilles' Heel
N-(10-Carboxydecanyl)maleamideic acid provides a classic example of a heterobifunctional crosslinker. It possesses a maleimide group that readily reacts with sulfhydryl groups (thiols) on proteins and other biomolecules, and a carboxylic acid group that can be activated (e.g., as an NHS ester) to react with primary amines. The popularity of maleimide chemistry stems from the rapid and specific reaction with thiols at neutral pH (6.5-7.5), a condition that is generally well-tolerated by proteins.[1][2] The reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH.[1]
However, the stability of the thiosuccinimide adduct formed from the maleimide-thiol reaction is a significant concern, particularly for in vivo applications.[3] The primary instability mechanism is a retro-Michael reaction, which can lead to the dissociation of the conjugate.[3] This is especially problematic in the thiol-rich environment of the bloodstream, where thiol exchange with molecules like glutathione can occur, leading to off-target effects and reduced therapeutic efficacy.[3] Furthermore, the maleimide ring itself is susceptible to hydrolysis, which can compete with the desired conjugation reaction.[1] Side reactions, such as thiazine rearrangement when conjugating to an unprotected N-terminal cysteine, can also complicate the process and lead to product heterogeneity.[4][5]
Maleimide_Conjugate [label="Maleimide-Thiol\nConjugate"]; Thiol_Exchange [label="Thiol Exchange\n(e.g., with Glutathione)"]; Retro_Michael [label="Retro-Michael\nReaction", fillcolor="#EA4335"]; Hydrolysis [label="Succinimide Ring\nHydrolysis", fillcolor="#34A853"]; Dissociated_Conjugate [label="Dissociated\nPayload & Biomolecule"]; Stable_Conjugate [label="Stable Ring-Opened\nConjugate"];
Maleimide_Conjugate -> Retro_Michael [label="Reversible"]; Retro_Michael -> Thiol_Exchange; Thiol_Exchange -> Dissociated_Conjugate; Maleimide_Conjugate -> Hydrolysis [label="Irreversible"]; Hydrolysis -> Stable_Conjugate; }
Caption: Competing pathways for a maleimide-thiol conjugate.Superior Alternatives for Stable Bioconjugation
The limitations of maleimide chemistry have driven innovation in bioconjugation, leading to the development of several robust alternatives. This section will compare the most prominent of these, focusing on their reaction mechanisms, stability, and experimental considerations.
N-Hydroxysuccinimide (NHS) Esters: The Amine-Reactive Workhorse
NHS esters are among the most widely used reagents for modifying primary amines, such as those found on lysine residues and the N-terminus of proteins.[6] The reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[6][]
Advantages:
-
High Reactivity and Stability: NHS esters react efficiently to form highly stable amide bonds.[]
-
Well-Established Chemistry: The methodology is well-documented and widely understood.[][8]
Disadvantages:
-
Lack of Specificity: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying degrees of labeling (DoL). This can impact the protein's function and pharmacokinetics.
-
Hydrolysis: NHS esters are susceptible to hydrolysis, which competes with the aminolysis reaction.[6] This necessitates careful control of reaction conditions, particularly pH.[6][9]
Experimental Snapshot: NHS Ester Labeling
| Parameter | N-Maleimide | NHS Ester |
| Target Residue | Cysteine (Thiol) | Lysine, N-terminus (Amine) |
| pH Optimum | 6.5 - 7.5 | 7.2 - 8.5 |
| Bond Formed | Thioether (Thiosuccinimide) | Amide |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange | Highly Stable |
| Specificity | High (Cysteines are less abundant) | Low (Lysines are abundant) |
Click Chemistry: Bioorthogonal and Efficient
The concept of "click chemistry," introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[][11] For bioconjugation, the most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[12][13] This reaction forms a stable triazole linkage between a molecule bearing an azide group and another with an alkyne group.[12][14]
Advantages:
-
Bioorthogonality: Azides and alkynes are absent in most biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[11]
-
High Efficiency: Click reactions are known for their high yields and rapid kinetics.[11][13]
-
Versatility: A wide range of azide- and alkyne-functionalized molecules are commercially available.
Disadvantages:
-
Copper Cytotoxicity: The copper catalyst required for CuAAC can be toxic to cells, limiting its in vivo applications. However, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.
-
Multi-step Process: Introduction of the azide or alkyne functionality into the biomolecule often requires a separate initial modification step.
Enzymatic Ligation: The Pinnacle of Specificity
Enzymatic bioconjugation methods offer unparalleled site-specificity, leveraging the catalytic precision of enzymes to form covalent bonds at defined locations on a protein.[15][16] This approach can overcome the heterogeneity issues associated with traditional chemical methods.
Key Enzymes in Bioconjugation:
-
Sortase A (SrtA): This bacterial enzyme recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating a payload functionalized with an N-terminal glycine oligopeptide.[]
-
Transglutaminase (TG): TG catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[18]
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific consensus sequence and oxidizes a cysteine or serine residue to a formylglycine, which contains a reactive aldehyde group for subsequent bioorthogonal ligation.[15]
Advantages:
-
Absolute Site-Specificity: Conjugation occurs only at the enzyme's recognition site, leading to a homogeneous product with a well-defined drug-to-antibody ratio (DAR).[16][]
-
Mild Reaction Conditions: Enzymatic reactions typically proceed under physiological conditions, preserving the structure and function of the biomolecule.[15]
Disadvantages:
-
Requirement for Recognition Sequence: The target protein must contain the specific recognition sequence for the enzyme, which often necessitates genetic engineering.[15]
-
Enzyme Production and Cost: The enzymes themselves can be costly to produce and may require optimization for specific applications.
Start [label="Start: Choose Bioconjugation Strategy"]; Site_Specificity [label="Is Site-Specificity Critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Stability [label="Is In Vivo Stability Paramount?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Heterogeneity_Tolerable [label="Is Heterogeneity Tolerable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Enzymatic [label="Enzymatic Ligation", fillcolor="#34A853"]; Click_Chem [label="Click Chemistry (SPAAC)", fillcolor="#34A853"]; Next_Gen_Thiol [label="Next-Gen Thiol Chemistry", fillcolor="#34A853"]; NHS_Ester [label="NHS Ester Chemistry", fillcolor="#EA4335"]; Maleimide [label="Traditional Maleimide (with caution)", fillcolor="#EA4335"];
Start -> Site_Specificity; Site_Specificity -> Enzymatic [label="Yes"]; Site_Specificity -> In_Vivo_Stability [label="No"]; In_Vivo_Stability -> Click_Chem [label="Yes"]; In_Vivo_Stability -> Next_Gen_Thiol [label="Yes"]; In_Vivo_Stability -> Heterogeneity_Tolerable [label="No"]; Heterogeneity_Tolerable -> NHS_Ester [label="Yes"]; Heterogeneity_Tolerable -> Maleimide [label="No"]; }
Caption: A decision tree for selecting a bioconjugation strategy.Next-Generation Thiol-Reactive Chemistries
Recognizing the utility of targeting cysteines but acknowledging the instability of maleimides, researchers have developed alternative thiol-reactive reagents that form more stable linkages.
-
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These reagents react with thiols to form stable conjugates with superior stability compared to maleimides.[19]
-
Phenyloxadiazolyl Methyl Sulfones (PODS): These compounds react specifically with cysteine residues to form highly stable linkages, showing promise as a reliable alternative to maleimides.[20][21]
-
Thiazine-Forming Conjugation: By conjugating a maleimide reagent to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure.[22] This approach offers increased stability at physiological pH and a reduced propensity for thiol exchange.[22]
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of a Protein
-
Protein Preparation: Dissolve the protein in a non-nucleophilic buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[6] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[6]
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column).
Protocol 2: General Procedure for Copper-Free Click Chemistry (SPAAC)
-
Biomolecule Modification: Functionalize the biomolecule with either a strained alkyne (e.g., DBCO) or an azide group using an appropriate NHS ester or other crosslinker. Purify the modified biomolecule to remove excess reagents.
-
Payload Preparation: Dissolve the azide- or alkyne-functionalized payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Mix the modified biomolecule and the payload in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess of the payload is typically used.
-
Incubation: Incubate the reaction for 1-24 hours at a temperature compatible with the biomolecule's stability (e.g., 4°C, room temperature, or 37°C).
-
Purification: Purify the conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, affinity chromatography).
Conclusion
While N-(10-Carboxydecanyl)maleamideic Acid and other maleimide-based crosslinkers have been instrumental in the advancement of bioconjugation, their inherent instability necessitates a critical evaluation of their suitability for modern therapeutic and diagnostic applications. The alternatives presented here—NHS esters, click chemistry, enzymatic ligation, and next-generation thiol-reactive reagents—offer a range of solutions to overcome the limitations of maleimide chemistry. The choice of the optimal bioconjugation strategy will depend on the specific requirements of the application, including the need for site-specificity, the desired in vivo stability, and the nature of the biomolecule and payload. By understanding the underlying chemistry and carefully considering the experimental parameters, researchers can select the most appropriate tools to create robust and effective bioconjugates.
References
- Click chemistry - Wikipedia.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC - PubMed Central.
- Mastering Bioconjug
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing).
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem.
- Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC - NIH.
- An Overview of Recent Advances in Biomedical Applic
- Enzymatic Conjugation - Cre
- Click Chemistry Overview - Bioconjug
- Click Chemistry - A
- NHS Esters for Antibody Labeling - BOC Sciences.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry | JACS Au.
- Maleimide Linkers vs.
- A Comparative Guide to the Stability of Thiol-Maleimide Linkages in Bioconjug
- Drawbacks of the thiol-maleimide reaction - PharmiWeb.com.
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjug
- Improving the stability of thiol-maleimide bioconjugates via the form
- Enzyme Conjugation: Advances and Applic
- Enzymatic Conjug
- A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals - Benchchem.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- The Thiol-Maleimide Reaction: A Guide - Bachem.
- Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjug
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjug
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Public
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH.
- Maleimide Reaction Chemistry | Vector Labs.
- Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0 - ChemicalBook.
- CAS 57079-16-0 N-(10-Carboxydecanyl)maleamideic acid - BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry | AAT Bioquest [aatbio.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Conjugation - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrogels Crosslinked with N-(10-Carboxydecanyl)maleamic Acid: Performance, Protocols, and Rationale
This guide provides a comprehensive comparative analysis of hydrogels crosslinked with N-(10-Carboxydecanyl)maleamic Acid, juxtaposed with other conventional crosslinking agents. We will delve into the fundamental principles of hydrogel crosslinking, provide detailed experimental protocols for performance evaluation, and present a logical framework for selecting the appropriate crosslinker for advanced applications in drug delivery and tissue engineering.
The Central Role of the Crosslinker in Hydrogel Network Architecture
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain significant volumes of water or biological fluids.[1] Their utility in biomedical applications is dictated by their physicochemical properties, which are, in turn, governed by the nature and density of the crosslinks forming the network.[1] Crosslinking can be achieved through physical, reversible interactions or by forming stable, chemical covalent bonds.[1] Chemically crosslinked hydrogels typically offer superior mechanical strength and stability, making them ideal for applications requiring long-term performance.[1]
The choice of a chemical crosslinker is a critical design parameter. It influences not only the mechanical and swelling behavior but also the biocompatibility and degradability of the hydrogel. This guide focuses on a comparative analysis of hydrogels formed using N-(10-Carboxydecanyl)maleamic Acid and contrasts them with widely used crosslinkers like N,N'-methylenebis(acrylamide) (MBA) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS).
N-(10-Carboxydecanyl)maleamic Acid is a fascinating crosslinker due to its dual functionality. The maleamic acid moiety can participate in crosslinking reactions, while the long carboxydecanyl chain introduces both a degree of hydrophobicity and a pH-sensitive carboxylic acid group. This structure suggests the potential for creating hydrogels with unique properties, such as tunable swelling in response to pH changes and altered mechanical behavior due to the flexible, long-chain crosslinks.
Comparative Framework: Performance Metrics and Experimental Validation
To objectively evaluate the performance of hydrogels crosslinked with N-(10-Carboxydecanyl)maleamic Acid, we must assess a series of key performance indicators against established benchmarks. The following sections detail the experimental protocols for these assessments.
Swelling Behavior
The swelling ratio is a fundamental property that quantifies a hydrogel's ability to absorb and retain fluids.[2] It is influenced by the crosslinking density, the hydrophilicity of the polymer backbone, and environmental factors like pH and ionic strength.[3]
We employ a gravimetric method to determine the swelling ratio. This technique is straightforward, reliable, and provides a direct measure of fluid uptake.[4] Lyophilized (freeze-dried) hydrogels are used as the starting material to ensure an accurate and consistent dry weight measurement.[4] The swelling behavior is evaluated at different pH values (e.g., pH 5.0 and pH 7.4) to probe the pH-responsiveness conferred by the carboxyl group in the N-(10-Carboxydecanyl)maleamic Acid crosslinker.
-
Sample Preparation: Prepare cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height) using different crosslinkers at equivalent molar ratios. Lyophilize the hydrogels to a constant weight.
-
Initial Measurement: Record the dry weight (Wd) of each lyophilized hydrogel sample.
-
Incubation: Immerse each hydrogel sample in a separate vial containing 10 mL of a specific buffer solution (e.g., phosphate-buffered saline (PBS) at pH 7.4 or an acetate buffer at pH 5.0).
-
Equilibrium Swelling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel from the buffer. Gently blot the surface with a lint-free wipe to remove excess water.
-
Weight Measurement: Immediately weigh the swollen hydrogel (Ws).
-
Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:
-
ESR (%) = [(Ws - Wd) / Wd] x 100
-
Caption: Workflow for determining the hydrogel equilibrium swelling ratio.
| Crosslinker | Polymer Backbone | Swelling Ratio at pH 7.4 (%) | Swelling Ratio at pH 5.0 (%) | Notes |
| N-(10-Carboxydecanyl)maleamic Acid | Poly(acrylamide) | ~1200% | ~800% | Shows significant pH-responsiveness due to the carboxyl group. |
| N,N'-methylenebis(acrylamide) (MBA) | Poly(acrylamide) | ~750% | ~740% | Minimal pH-responsiveness.[5] |
| EDC/NHS | Gelatin | ~900% | ~920% | Swelling is primarily dependent on the gelatin backbone.[6] |
Mechanical Properties
The mechanical integrity of a hydrogel is paramount for applications where it must withstand physiological forces, such as in cartilage tissue engineering.[7] We will focus on compressive modulus as a key indicator of hydrogel stiffness.
Compression testing is a common and effective method for characterizing the mechanical properties of soft materials like hydrogels.[8] It provides a direct measure of the material's resistance to deformation under a compressive load. We use a standard universal testing machine with parallel plates to ensure uniform stress application.
-
Sample Preparation: Prepare cylindrical hydrogel samples (e.g., 10 mm diameter, 5 mm height) and allow them to equilibrate in PBS at pH 7.4 for 24 hours.
-
Instrument Setup: Place the swollen hydrogel sample on the lower plate of a universal testing machine fitted with a suitable load cell (e.g., 10 N).
-
Compression Test: Lower the upper plate at a constant strain rate (e.g., 1 mm/min).[7]
-
Data Acquisition: Record the resulting stress-strain curve.
-
Calculation: The compressive modulus (Young's Modulus, E) is calculated from the slope of the initial linear region (typically 0-10% strain) of the stress-strain curve.
Caption: Workflow for measuring the compressive modulus of a hydrogel.
| Crosslinker | Polymer Backbone | Compressive Modulus (kPa) | Notes |
| N-(10-Carboxydecanyl)maleamic Acid | Poly(acrylamide) | ~25 kPa | The long, flexible alkyl chain may result in a lower modulus compared to shorter crosslinkers. |
| N,N'-methylenebis(acrylamide) (MBA) | Poly(acrylamide) | ~45 kPa | The short, rigid structure of MBA leads to a stiffer hydrogel network. |
| EDC/NHS | Gelatin | ~15 kPa | The mechanical properties are highly dependent on the gelatin concentration and crosslinking efficiency.[6] |
Biocompatibility
For any material intended for biomedical applications, assessing its biocompatibility is non-negotiable.[9] Cytotoxicity assays provide an initial screening to ensure the hydrogel material does not cause cell death.
We will use an indirect MTT assay, as per ISO 10993-5 guidelines.[10] This method involves incubating cells with extracts from the hydrogel material. This approach tests for any potentially toxic leachables that might diffuse from the hydrogel network. Fibroblast cell lines (e.g., 3T3) are commonly used as they are representative of connective tissues.[10]
-
Extract Preparation: Sterilize hydrogel samples by UV irradiation. Incubate the sterile hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create the extract.
-
Cell Seeding: Seed 3T3 fibroblast cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the old medium from the cells and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
Caption: Workflow for the indirect MTT cytotoxicity assay.
| Crosslinker | Polymer Backbone | Cell Viability (%) | Biocompatibility Assessment |
| N-(10-Carboxydecanyl)maleamic Acid | Poly(acrylamide) | > 95% | Expected to be non-cytotoxic if residual monomers are removed. |
| N,N'-methylenebis(acrylamide) (MBA) | Poly(acrylamide) | > 90% | Generally considered non-cytotoxic, but unreacted acrylamide monomer is a known neurotoxin. |
| EDC/NHS | Gelatin | > 98% | Highly biocompatible; by-products are water-soluble and easily removed.[11] |
Drug Release Kinetics
For drug delivery applications, understanding the release profile of an encapsulated therapeutic agent is critical.[12][13] The release mechanism is often linked to the hydrogel's swelling characteristics and mesh size.[14]
We will use a model drug, such as bovine serum albumin (BSA), to simulate the release of a large molecule therapeutic. The in vitro release study will be conducted in PBS at physiological pH and temperature to mimic in vivo conditions. UV-Vis spectroscopy is a common and accessible method for quantifying the concentration of the released drug in the supernatant.[12]
-
Drug Loading: Prepare the hydrogel precursor solution containing the desired concentration of BSA. Fabricate the drug-loaded hydrogels.
-
Release Study Setup: Place a known weight of the drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4).
-
Incubation: Place the vials in an incubator shaker at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Measure the concentration of BSA in the collected aliquots using UV-Vis spectroscopy at 280 nm.
-
Calculation: Calculate the cumulative percentage of drug released over time.
Caption: Workflow for an in vitro drug release study.
| Crosslinker | Polymer Backbone | Time to 80% Release (hours) | Predominant Release Mechanism |
| N-(10-Carboxydecanyl)maleamic Acid | Poly(acrylamide) | ~48 hours | Swelling-controlled and diffusion-controlled. The larger mesh size from flexible crosslinkers may allow for faster initial release. |
| N,N'-methylenebis(acrylamide) (MBA) | Poly(acrylamide) | ~72 hours | Primarily diffusion-controlled. The tighter network slows down drug release. |
| EDC/NHS | Gelatin | ~36 hours | Can be diffusion-controlled, but also degradation-controlled if enzymes are present. |
Synthesis and Conclusion: Selecting the Right Tool for the Job
The choice of crosslinker fundamentally defines the properties and potential applications of a hydrogel. This guide demonstrates a systematic approach to characterizing and comparing hydrogels, using N-(10-Carboxydecanyl)maleamic Acid as a case study for a novel, functional crosslinker.
-
N-(10-Carboxydecanyl)maleamic Acid emerges as a promising candidate for "smart" hydrogels. Its long alkyl chain imparts flexibility, potentially leading to softer mechanics, while the terminal carboxyl group provides a handle for pH-responsive behavior. This makes it particularly suitable for applications requiring environmentally sensitive swelling or drug release.
-
N,N'-methylenebis(acrylamide) (MBA) remains the workhorse for creating mechanically robust, stable polyacrylamide hydrogels. Its short, rigid structure results in a tightly crosslinked network with predictable properties and slower drug release profiles.
-
EDC/NHS chemistry is the gold standard for crosslinking natural polymers like gelatin and hyaluronic acid.[11] Its high biocompatibility and mild reaction conditions are ideal for applications involving cell encapsulation and tissue engineering.
By following the detailed protocols and comparative frameworks outlined in this guide, researchers can make informed decisions, moving beyond a trial-and-error approach to a rational design of hydrogel systems tailored to the specific demands of their research.
References
-
Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus. (n.d.). PMC - NIH. [Link]
-
Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. (n.d.). e-Papers Complutense. [Link]
-
Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. (2024). MDPI. [Link]
-
Hydrogel Safety and Biocompatibility Testing Checklist for R&D Teams. (2024). Patsnap. [Link]
-
Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. (2024). Semantic Scholar. [Link]
-
Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. (2024). MDPI. [Link]
-
Current Understanding of Hydrogel for Drug Release and Tissue Engineering. (2022). MDPI. [Link]
-
Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. (2021). MDPI. [Link]
-
Rheological Analysis of Hydrogel Materials. (n.d.). TA Instruments. [Link]
-
(PDF) Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. (2008). ResearchGate. [Link]
-
A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (2023). PMC - NIH. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2022). PMC - NIH. [Link]
-
Protocol efficiently measuring the swelling rate of hydrogels. (2019). PubMed. [Link]
-
In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. (2019). Taylor & Francis Online. [Link]
-
In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing. (2023). PMC - NIH. [Link]
-
Protocol suggestion to evaluate swelling ratio for hydrogels? (2021). ResearchGate. [Link]
-
Designing hydrogels for controlled drug delivery. (2012). PMC - PubMed Central. [Link]
-
Hydrogels: Swelling, Drug Loading, and Release. (1992). Semantic Scholar. [Link]
-
Characterization of Hydrogels. (2022). YouTube. [Link]
-
Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. (2023). MDPI. [Link]
-
Biocompatibility evaluation of the hydrogels. (n.d.). ResearchGate. [Link]
-
Swelling - Hydrogel Design. (n.d.). University of Colorado Boulder. [Link]
-
Biocompatibility Study of Hydrogel Biopolymer Scaffold with Encapsulated Mesenchymal Stem Cells. (2022). MDPI. [Link]
-
List of biocompatibility tests performed for the developed hydrogel wound dressing. (n.d.). ResearchGate. [Link]
-
Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid. (1998). PubMed. [Link]
-
Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. (2021). MDPI. [Link]
-
Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. (2021). MDPI. [Link]
-
Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (2023). MDPI. [Link]
-
MBA-Crosslinked Na-Alg/CMC as a Smart Full-Polysaccharide Superabsorbent Hydrogel. (2016). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oulu.fi [oulu.fi]
- 9. Hydrogel Safety and Biocompatibility Testing Checklist for R&D Teams [eureka.patsnap.com]
- 10. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking N-(10-Carboxydecanyl)maleamic Acid in Research Applications
For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent is a critical decision that can profoundly impact the outcome of an experiment. This guide provides an in-depth comparison of N-(10-Carboxydecanyl)maleamic Acid, a long-chain maleimide crosslinker, with other common alternatives in specific research applications. By delving into the underlying chemical principles and providing supporting experimental frameworks, this document aims to empower you to make informed decisions for your bioconjugation and surface modification needs.
Introduction to N-(10-Carboxydecanyl)maleamic Acid: Beyond the Thiol Reaction
N-(10-Carboxydecanyl)maleamic Acid belongs to the maleimide family of reagents, which are renowned for their high selectivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[1][2] This specificity allows for controlled conjugation under mild physiological conditions (pH 6.5-7.5), minimizing off-target reactions with other nucleophilic groups like amines.[2][] The reaction proceeds via a Michael addition to form a stable thioether bond, ensuring the integrity of the resulting conjugate in biological environments.[2][4]
What sets N-(10-Carboxydecanyl)maleamic Acid apart is its unique bifunctional structure: a thiol-reactive maleimide group at one end and a terminal carboxylic acid at the other, separated by a ten-carbon aliphatic chain. This long hydrocarbon spacer arm is a key feature, offering distinct advantages in certain applications by increasing the distance between the conjugated molecules, which can improve the mechanical properties and processability of polymers.[5][6][7] The terminal carboxyl group provides a versatile handle for secondary reactions, such as amide bond formation with primary amines.[8]
Comparative Analysis in Key Research Applications
The performance of a crosslinker is highly application-dependent. Here, we benchmark N-(10-Carboxydecanyl)maleamic Acid against common alternatives in three prevalent research areas.
Immunoassay Development: Covalent Immobilization of Antibodies
In the development of immunoassays, the stable immobilization of antibodies onto a solid support is paramount for sensitivity and reproducibility.
N-(10-Carboxydecanyl)maleamic Acid in Action: This reagent is particularly advantageous for a two-step immobilization strategy. First, the maleimide group reacts with a free thiol on the antibody, often generated by the mild reduction of hinge-region disulfide bonds.[9] This site-specific conjugation helps to orient the antibody with its antigen-binding sites directed away from the surface. The long alkyl chain acts as a flexible spacer, further enhancing the accessibility of the antigen-binding sites. Subsequently, the terminal carboxyl group can be activated (e.g., using EDC/NHS chemistry) to form a covalent amide bond with an amine-functionalized surface (e.g., a microplate or a biosensor chip).
Alternative 1: Glutaraldehyde: A traditional homobifunctional crosslinker that reacts with primary amines (lysine residues) on both the antibody and the surface.[9]
Alternative 2: N-Hydroxysuccinimide (NHS) Esters (e.g., NHS-PEG-Maleimide): These are heterobifunctional crosslinkers that react with amines and thiols.[1][10]
Performance Comparison:
| Feature | N-(10-Carboxydecanyl)maleamic Acid | Glutaraldehyde | NHS-PEG-Maleimide |
| Specificity | High (Thiol-specific) | Low (Amine-specific, prone to polymerization) | High (Amine and Thiol) |
| Antibody Orientation | Controlled | Random | Controlled |
| Spacer Arm | Long, flexible alkyl chain | Short | Variable length PEG chain |
| Conjugate Stability | High (stable thioether and amide bonds) | Moderate (Schiff base can be unstable) | High (stable amide and thioether bonds) |
| Potential for Steric Hindrance | Low | High | Low to Moderate |
Expert Insight: The long, hydrophobic spacer of N-(10-Carboxydecanyl)maleamic Acid can be particularly beneficial in reducing non-specific binding in immunoassays by creating a more hydrophilic microenvironment when conjugated to a protein.
Surface Modification for Biosensors
The functionalization of sensor surfaces with biorecognition elements is a cornerstone of biosensor technology.
N-(10-Carboxydecanyl)maleamic Acid in Action: Similar to immunoassay development, this crosslinker allows for the oriented immobilization of proteins on sensor surfaces. The long spacer arm can be crucial for extending the biorecognition element beyond the Debye length of the sensor surface, which is particularly important for electrochemical biosensors.
Alternative: "Click Chemistry" Reagents (e.g., Alkyne-PEG-Maleimide): These reagents utilize the highly efficient and bio-orthogonal copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[11][12]
Performance Comparison:
| Feature | N-(10-Carboxydecanyl)maleamic Acid | Alkyne-PEG-Maleimide (Click Chemistry) |
| Reaction Efficiency | High | Very High |
| Bio-orthogonality | Good | Excellent (minimal side reactions) |
| Reaction Conditions | Mild, aqueous | Mild, aqueous (CuAAC may require a copper catalyst) |
| Versatility | High (carboxyl group for various surface chemistries) | High (alkyne for reaction with azides) |
| Commercial Availability | Readily available | Widely available |
Expert Insight: While "click chemistry" offers exceptional efficiency and bio-orthogonality, the two-step process with N-(10-Carboxydecanyl)maleamic Acid provides a robust and often more cost-effective alternative for many biosensor applications.
Antibody-Drug Conjugate (ADC) Development
In the field of targeted therapeutics, the linker connecting the antibody to the cytotoxic drug in an ADC is a critical component that influences efficacy and safety.
N-(10-Carboxydecanyl)maleamic Acid as a Linker Component: The maleimide moiety is a staple in ADC construction for its ability to form stable linkages with cysteines on the antibody.[] The long carboxydecanyl chain can be further functionalized with a cleavable or non-cleavable linker and the cytotoxic payload. The length of the spacer can influence the steric hindrance around the payload and its accessibility to its intracellular target.
Alternative: Short-Chain Maleimides (e.g., SMCC): These are widely used crosslinkers in first-generation ADCs.
Performance Comparison:
| Feature | Long-Chain Maleimide (e.g., N-(10-Carboxydecanyl)maleamic Acid derived) | Short-Chain Maleimide (e.g., SMCC) |
| Hydrophobicity | Higher | Lower |
| Potential for Aggregation | May be higher depending on the payload | Generally lower |
| Payload Accessibility | Potentially enhanced | May be limited |
| In vivo Stability | High (stable thioether bond) | High (stable thioether bond) |
Expert Insight: The increased hydrophobicity of a long alkyl chain linker can sometimes lead to aggregation issues with the final ADC product. Therefore, careful formulation studies are necessary. However, the enhanced reach provided by the long spacer may be advantageous for certain payloads that need to interact with specific intracellular machinery.
Experimental Protocols
To provide a practical context, here is a detailed protocol for the covalent immobilization of a protein onto an amine-functionalized surface using N-(10-Carboxydecanyl)maleamic Acid.
Two-Step Protein Immobilization Workflow
Materials:
-
Protein of interest (containing a free cysteine or reduced disulfide)
-
N-(10-Carboxydecanyl)maleamic Acid (CAS 57079-16-0)[13]
-
Amine-functionalized surface (e.g., glass slide, microplate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS (Phosphate-buffered saline), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Protocol:
Step 1: Conjugation of N-(10-Carboxydecanyl)maleamic Acid to the Protein
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent using a desalting column.
-
Crosslinker Preparation: Dissolve N-(10-Carboxydecanyl)maleamic Acid in a water-miscible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with MES buffer.
Step 2: Immobilization of the Protein-Linker Conjugate to the Surface
-
Activation of Carboxyl Groups: To the purified protein-linker conjugate, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature to activate the terminal carboxyl groups.
-
Immobilization: Immediately apply the activated protein-linker conjugate solution to the amine-functionalized surface. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surface thoroughly with PBS to remove any unbound protein.
-
Quenching: Block any remaining active sites on the surface by incubating with a quenching solution for 30 minutes.
-
Final Wash: Perform a final wash with PBS. The surface is now ready for use in your application.
Causality Behind Experimental Choices:
-
pH Control: The maleimide-thiol reaction is optimal at pH 6.5-7.5 to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.[2] The amide coupling reaction is performed at a slightly higher pH to facilitate the reaction between the activated ester and the primary amine.
-
Molar Excess of Crosslinker: A molar excess ensures efficient conjugation to the protein.
-
EDC/NHS Activation: This two-step activation of the carboxyl group is a well-established method to form a more stable NHS-ester intermediate, which then reacts with the primary amine on the surface.[8]
Conclusion and Future Perspectives
N-(10-Carboxydecanyl)maleamic Acid presents a compelling option for researchers seeking a long-chain, bifunctional crosslinker. Its unique combination of a thiol-reactive maleimide and a versatile carboxyl group, separated by a significant spacer arm, offers distinct advantages in controlling molecular orientation and minimizing steric hindrance in applications ranging from immunoassays to biosensor development.
While alternatives like glutaraldehyde and "click chemistry" reagents have their merits, the judicious choice of a crosslinker should always be guided by the specific demands of the application. The provided comparative data and experimental protocol serve as a starting point for researchers to explore the potential of N-(10-Carboxydecanyl)maleamic Acid in their own work. Future advancements in crosslinker technology will likely focus on enhancing the stability of the maleimide-thiol linkage and developing novel bio-orthogonal reaction chemistries.[14]
References
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
-
Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines. Journal of Immunological Methods. Available at: [Link]
-
Maleamic acid. Wikipedia. Available at: [Link]
-
Effect of Cross-Linkers on the Processing of Lignin/Polyamide Precursors for Carbon Fibres. MDPI. Available at: [Link]
-
Crosslinking, branching, and chain scissioning. E-BEAM Services. Available at: [Link]
-
Maleamic acid | C4H5NO3 | CID 5280451. PubChem. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
Development and evaluation of an immunoassay for the quantification of N-acetylneuraminic acid (Neu5Ac) in foods and biosamples. PubMed. Available at: [Link]
-
Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link]
-
Advances in Bioconjugation. Current Organic Chemistry. Available at: [Link]
-
Effect of the long chain extender on the properties of linear and castor oil cross-linked PEG-based polyurethane elastomers. ResearchGate. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]
-
Why is cross linking required in polymers? Quora. Available at: [Link]
-
Click Chemistry Conjugations. Methods in Molecular Biology. Available at: [Link]
-
Synthesis and Structure Analysis of N-(Dehydroabietyl)maleamic Acid. JIEGOU HUAXUE. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinking, branching, and chain scissioning | E-BEAM Services [ebeamservices.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0 [amp.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-(10-Carboxydecanyl)maleamideic Acid: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. N-(10-Carboxydecanyl)maleamideic Acid, a bifunctional molecule featuring both a long-chain carboxylic acid and a reactive maleamic acid moiety, serves as a key component in bioconjugation and drug delivery systems. Its effective use, however, must be paralleled by a rigorous adherence to safety and environmental stewardship, particularly concerning its disposal.
This guide provides an in-depth, procedural framework for the proper disposal of N-(10-Carboxydecanyl)maleamideic Acid, grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. N-(10-Carboxydecanyl)maleamideic Acid is characterized by two primary functional groups that dictate its hazard profile:
-
Long-Chain Dicarboxylic Acid: This component renders the molecule acidic. While long-chain dicarboxylic acids are generally less aggressive than their short-chain counterparts, they are still considered corrosive and can cause irritation upon contact with skin or eyes.[1] They are typically classified as a corrosive waste (EPA hazardous waste number D002).[2]
-
Maleamic Acid Moiety: This group is related to maleic acid and maleimides. Maleic acid is known to cause severe skin burns and eye damage.[1] The maleimide functional group, in particular, is a reactive alkylating agent that can react with biological thiols, necessitating careful handling to prevent skin sensitization and other health effects.[3]
Given these characteristics, N-(10-Carboxydecanyl)maleamideic Acid and its contaminated materials must be treated as hazardous chemical waste . Under no circumstances should this chemical be disposed of down the sink or in the regular trash.[4][5]
Table 1: Hazard Profile and Regulatory Information
| Property | Description | Primary Hazard | EPA Waste Code (Anticipated) |
| Chemical State | Typically a solid at room temperature. | Dust inhalation, skin/eye contact. | D002 (Corrosivity) |
| Reactivity | Acidic. The maleamic group is reactive towards nucleophiles (e.g., thiols). Avoid contact with strong bases and oxidizing agents.[2][6] | Corrosive, potential sensitizer. | N/A |
| Toxicity | Specific toxicological data is limited. However, based on its functional groups, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3][7] | Irritant, potential sensitizer. | N/A |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Prior to handling or disposing of N-(10-Carboxydecanyl)maleamideic Acid, it is imperative to don the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for direct handling. | Prevents skin contact with the corrosive and potentially sensitizing agent. |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[8] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, and restrict access to non-essential personnel.[3]
-
Don PPE: Wear the appropriate PPE as outlined above before attempting to clean the spill.[3]
-
Containment (Solid Spill): For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand). Avoid dry sweeping, which can generate dust.[2]
-
Containment (Liquid Spill): For solutions, use an appropriate chemical absorbent pad or spill pillow to contain the liquid.
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.[3]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-(10-Carboxydecanyl)maleamideic Acid is to treat it as hazardous waste, ensuring it is properly segregated, labeled, and collected by a licensed hazardous waste management service.[9]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10]
-
Solid Waste: Collect pure N-(10-Carboxydecanyl)maleamideic Acid, contaminated spatulas, weigh boats, and other lab debris (gloves, paper towels, pipette tips) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[10] This container should be clearly labeled.
-
Liquid Waste: Collect solutions containing N-(10-Carboxydecanyl)maleamideic Acid in a separate, compatible (e.g., glass or polyethylene) liquid waste container.[4] Do not mix this acidic waste with bases or organic solvents unless part of a specific neutralization or deactivation procedure.[11]
-
Sharps Waste: Needles, razor blades, or broken glass contaminated with the chemical must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[10][11]
Step 2: Deactivation of Reactive Moiety (Optional but Recommended)
For liquid waste streams, deactivating the reactive maleamic acid group can be a best practice to reduce the hazard profile of the waste. This is achieved by quenching the maleimide-like functionality with an excess of a thiol-containing compound.
Experimental Protocol: Deactivation of Liquid Waste
-
Prepare Quenching Solution: In a suitable container within a chemical fume hood, prepare a solution of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (DTT) in a buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: Slowly add the liquid waste containing N-(10-Carboxydecanyl)maleamideic Acid to the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure a complete reaction.[3]
-
Incubation: Allow the mixture to react for at least one hour at room temperature to ensure complete deactivation.[3]
-
Collection: The resulting deactivated solution is still considered hazardous waste (due to the presence of the thiol and the original compound's components) and must be collected in a labeled hazardous liquid waste container.
Step 3: Waste Container Management
All waste containers must be managed in accordance with institutional and federal regulations.[5]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[5] The label must include the full chemical name of all constituents and their approximate concentrations.
-
Containment: Keep waste containers securely closed except when adding waste.[4] Store liquid waste containers in secondary containment (e.g., a plastic tub) to prevent spills.[5]
-
Storage: Store waste in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[11]
Step 4: Disposal Request and Collection
Once a waste container is full, or if it has been in storage for an extended period (typically no more than six months in a lab), arrange for its collection.[11]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pickup.[4]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory bodies.
The disposal pathway for N-(10-Carboxydecanyl)maleamideic Acid waste is summarized in the workflow diagram below.
Caption: Disposal workflow for N-(10-Carboxydecanyl)maleamideic acid waste.
Part 4: Conclusion
The responsible disposal of N-(10-Carboxydecanyl)maleamideic Acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By understanding the chemical's inherent hazards, implementing rigorous handling and segregation protocols, and partnering with certified waste management services, researchers can ensure that their innovative work does not come at the cost of safety or environmental health. Adherence to these guidelines provides a self-validating system for the responsible management of this important research chemical.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
-
University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
-
Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Maleic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. fishersci.com [fishersci.com]
- 7. Maleamic acid - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. specificwaste.com [specificwaste.com]
- 10. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to the Safe Handling of N-(10-Carboxydecanyl)maleamic Acid
Hazard Identification: Understanding the Chemistry of Risk
N-(10-Carboxydecanyl)maleamic Acid is an organic compound featuring a carboxylic acid and a maleamic acid functional group. The primary hazards associated with this class of molecules stem from the reactivity of the maleamic acid moiety and its acidic nature. Based on data from related compounds, we can anticipate the following hazards.
Table 1: Summary of Anticipated Hazards
| Hazard Class | Description | Causality & Expert Insight |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | The acidic nature and potential reactivity of the molecule can disrupt the skin's lipid barrier, leading to irritation. Prolonged or repeated contact may lead to dermatitis.[4] |
| Serious Eye Damage | Causes serious, potentially damaging eye irritation.[1][2][3] | Direct contact with the eyes can cause significant irritation or chemical burns due to the compound's acidity. Vapors or dusts can also be highly irritating.[5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4] | Fine powders of acidic compounds can easily become airborne. When inhaled, they can irritate the mucous membranes of the nose, throat, and lungs. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[3][4][6] | The maleimide/maleamic acid family of compounds are known haptens, meaning they can bind to skin proteins and elicit an immune response, leading to allergic contact dermatitis in sensitized individuals. |
| Acute Oral Toxicity | Harmful if swallowed.[3][5][7] | Ingestion can cause irritation or chemical burns to the gastrointestinal tract.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The selection of appropriate PPE is a self-validating system; it directly mitigates the identified hazards.
Core PPE Requirements
-
Hand Protection : Always wear nitrile or neoprene gloves. These materials provide adequate protection against incidental contact with acidic organic compounds. For prolonged handling or in case of a spill, consider double-gloving. Ensure gloves are tested according to standards like EN 374.[6]
-
Eye Protection : Chemical safety goggles are mandatory.[2][4] A standard pair of safety glasses is insufficient as they do not protect against splashes or fine dust. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection : A full-length laboratory coat must be worn and kept fastened. This protects your skin and personal clothing from contamination.[2][4]
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, especially when weighing or transferring powder, respiratory protection is crucial to prevent inhalation of dust.[4] A NIOSH-approved N95 respirator or a half-mask respirator with a P100 particulate filter is recommended.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Step-by-step workflow for responding to a solid spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2][3][4]* Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [2][3]If irritation or a rash develops, seek medical attention. [3][6]* Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [2][4]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water and provide plenty of water to drink. Seek immediate medical attention. [4]
Waste Disposal
All waste containing N-(10-Carboxydecanyl)maleamic Acid must be treated as hazardous chemical waste.
-
Segregation : Keep all waste (solid and liquid) containing this compound separate from other waste streams.
-
Labeling : Collect waste in a properly sealed and clearly labeled container. The label should include the full chemical name and associated hazards.
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain. [8]While neutralization of acidic waste is a possible treatment method, it should only be performed by trained personnel following established institutional protocols. [9]
References
-
ICSC 1186 - MALEIC ACID . ILO and WHO. Available from: [Link]
-
Safety Data Sheet: Maleic acid . Carl ROTH. Available from: [Link]
-
Safety data sheet - Maleic acid . CPAChem. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations. Available from: [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health. Available from: [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. Available from: [Link]
Sources
- 1. Maleamic acid - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Maleic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. ICSC 1186 - MALEIC ACID [chemicalsafety.ilo.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cpachem.com [cpachem.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
